Acid-PEG6-C2-Boc
描述
属性
IUPAC Name |
3-[2-[2-[2-[2-[2-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H38O10/c1-20(2,3)30-19(23)5-7-25-9-11-27-13-15-29-17-16-28-14-12-26-10-8-24-6-4-18(21)22/h4-17H2,1-3H3,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHEKCKLYBRNNLN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H38O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to Acid-PEG6-C2-Boc
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acid-PEG6-C2-Boc, chemically known as N-Boc-21-amino-4,7,10,13,16,19-hexaoxaheneicosanoic acid, is a heterobifunctional linker molecule of significant interest in the fields of bioconjugation, drug delivery, and pharmaceutical development. Its structure incorporates a Boc-protected amine, a hexaethylene glycol (PEG6) spacer, and a terminal carboxylic acid with a two-carbon (C2) alkyl chain. This unique combination of functionalities allows for the covalent attachment of this linker to a wide array of molecules, thereby modifying their pharmacokinetic and pharmacodynamic properties.
The hydrophilic nature of the PEG6 spacer enhances the solubility and stability of the conjugated molecules in aqueous environments, a critical attribute for many biological applications. Furthermore, the terminal carboxylic acid and the Boc-protected amine provide orthogonal handles for sequential conjugation reactions. The Boc protecting group can be readily removed under mild acidic conditions to reveal a primary amine, which can then be coupled to other molecules. This technical guide provides a comprehensive overview of the properties, synthesis, and applications of this compound.
Chemical and Physical Properties
This compound is typically a colorless to pale yellow liquid or oily substance at room temperature. Its key properties are summarized in the table below.
| Property | Value | Reference |
| Chemical Name | N-Boc-21-amino-4,7,10,13,16,19-hexaoxaheneicosanoic acid | [1] |
| Synonyms | Boc-NH-PEG6-propionic acid, t-Boc-N-amido-PEG6-propionic acid | |
| CAS Number | 882847-13-4 | [1] |
| Molecular Formula | C₂₀H₃₉NO₁₀ | [1] |
| Molecular Weight | 453.52 g/mol | [1] |
| Appearance | Colorless to light yellow liquid/oily matter | |
| Purity | ≥95% (typically analyzed by HPLC) | |
| Solubility | Soluble in DMSO, DCM, DMF, and water | |
| Storage Conditions | -20°C or -5°C, protected from light and moisture |
Synthesis and Experimental Protocols
The synthesis of this compound is generally achieved through a two-step process. The first step involves the mono-Boc protection of a commercially available hexaethylene glycol diamine. The resulting intermediate, Boc-NH-PEG6-NH₂, is then reacted to introduce the propionic acid moiety.
Synthesis of Boc-NH-PEG6-NH₂ (Intermediate)
A common method for the selective mono-Boc protection of diamines involves the in-situ formation of the mono-hydrochloride salt of the diamine, followed by reaction with di-tert-butyl dicarbonate ((Boc)₂O).
Materials:
-
Hexaethylene glycol diamine
-
Anhydrous Methanol
-
Trimethylsilyl chloride (TMSCl) or Thionyl chloride (SOCl₂)
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Anhydrous Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve hexaethylene glycol diamine (1 equivalent) in anhydrous methanol under an inert atmosphere.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add trimethylsilyl chloride (1 equivalent) dropwise to the stirred solution. This generates HCl in situ, forming the mono-hydrochloride salt of the diamine.
-
Allow the reaction to stir at 0°C for 30 minutes.
-
To this solution, add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1 equivalent) in anhydrous dichloromethane (DCM).
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with saturated sodium bicarbonate solution and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pure Boc-NH-PEG6-NH₂.
Synthesis of this compound
The terminal primary amine of Boc-NH-PEG6-NH₂ can be reacted with succinic anhydride to introduce the propionic acid moiety.
Materials:
-
Boc-NH-PEG6-NH₂ (from step 3.1)
-
Succinic anhydride
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (optional, to scavenge any acid formed)
Procedure:
-
Dissolve Boc-NH-PEG6-NH₂ (1 equivalent) in anhydrous DCM or DMF under an inert atmosphere.
-
Add succinic anhydride (1.1 equivalents) to the solution.
-
If desired, add a non-nucleophilic base like TEA or DIPEA (1.2 equivalents).
-
Stir the reaction mixture at room temperature for 4-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, the reaction mixture can be worked up by washing with a mild aqueous acid (e.g., 0.1 M HCl) to remove any unreacted amine and base.
-
The organic layer is then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product can be purified by flash chromatography on silica gel or by preparative reverse-phase HPLC to yield the final product, this compound.
Analytical Characterization
The identity and purity of this compound are typically confirmed using a combination of analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is used to confirm the structure of the molecule by identifying the chemical shifts and integration of the protons corresponding to the Boc group, the PEG chain, and the propionic acid moiety.
Expected ¹H NMR Chemical Shifts (in CDCl₃, δ in ppm):
-
~1.44 (s, 9H): Protons of the tert-butyl group of the Boc protecting group.
-
~2.60 (t, 2H): Methylene protons adjacent to the carboxylic acid.
-
~3.25 (q, 2H): Methylene protons adjacent to the Boc-protected nitrogen.
-
~3.5-3.7 (m, 24H): Methylene protons of the hexaethylene glycol (PEG6) chain.
-
~5.0 (br s, 1H): NH proton of the carbamate.
-
~11.0 (br s, 1H): Carboxylic acid proton (this peak may be broad and its position can vary).
High-Performance Liquid Chromatography (HPLC)
HPLC is a standard method to assess the purity of this compound. A reverse-phase C18 column is commonly used with a gradient of water and acetonitrile, often with an additive like formic acid or trifluoroacetic acid.
Typical HPLC Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: A time-dependent gradient from low to high percentage of Mobile Phase B.
-
Detection: UV at 210 nm or Evaporative Light Scattering Detector (ELSD).
Mass Spectrometry (MS)
Mass spectrometry, typically using electrospray ionization (ESI), is employed to confirm the molecular weight of the compound.
Expected Mass:
-
[M+H]⁺: 454.52
-
[M+Na]⁺: 476.50
Applications and Signaling Pathways
This compound is a versatile building block, primarily used as a linker in the synthesis of more complex molecules for biomedical applications.
PROTACs and Targeted Protein Degradation
A major application of this compound is in the construction of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that simultaneously bind to a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The this compound linker serves to connect the target-binding ligand and the E3 ligase ligand, with the PEG6 chain providing the necessary spacing and solubility.
Bioconjugation and Drug Delivery
The orthogonal reactive groups of this compound make it an ideal linker for conjugating various molecules. For instance, the carboxylic acid can be activated to react with primary amines on proteins or peptides. Following deprotection of the Boc group, the newly formed primary amine can be further functionalized. This allows for the creation of antibody-drug conjugates (ADCs), PEGylated drugs with improved pharmacokinetic profiles, and targeted imaging agents.
Conclusion
This compound is a valuable and versatile heterobifunctional linker that plays a crucial role in modern drug discovery and development. Its well-defined structure, characterized by a Boc-protected amine, a hydrophilic PEG6 spacer, and a terminal propionic acid, provides researchers with a powerful tool for the precise construction of complex biomolecules. The synthetic and analytical protocols outlined in this guide offer a framework for the successful implementation of this compound in various research and development endeavors, particularly in the promising field of targeted protein degradation and advanced drug delivery systems.
References
An In-depth Technical Guide to the Structure and Synthesis of Acid-PEG6-C2-Boc
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Acid-PEG6-C2-Boc, a heterobifunctional linker critical in the fields of bioconjugation and drug development. This document details its structure, physicochemical properties, a representative synthesis protocol, and its application in the formation of Proteolysis Targeting Chimeras (PROTACs).
Structure and Physicochemical Properties
This compound, systematically named 2,2-Dimethyl-4-oxo-3,8,11,14,17,20,23-heptaoxa-5-azapentacosan-25-oic acid, is a versatile linker molecule. It features a hexaethylene glycol (PEG6) spacer, which imparts hydrophilicity and favorable pharmacokinetic properties to the conjugates it forms.[1] One terminus of the PEG chain is functionalized with a carboxylic acid, while the other end is an amine protected by a tert-butyloxycarbonyl (Boc) group. The Boc protecting group is stable under a variety of reaction conditions but can be readily removed under acidic conditions to liberate the free amine for subsequent conjugation.[2][3] The "C2" designation in the name refers to the two-carbon (ethylene) spacer between the PEG chain and the carboxylic acid group.
Table 1: Physicochemical Properties of this compound (and its close analog BocNH-PEG6-acid)
| Property | Value | Reference |
| Systematic Name | 2,2-Dimethyl-4-oxo-3,8,11,14,17,20,23-heptaoxa-5-azapentacosan-25-oic acid | |
| Synonym | Boc-NH-PEG6-CH2COOH | |
| Molecular Formula | C₁₉H₃₇NO₁₀ | |
| Molecular Weight | 439.50 g/mol | |
| CAS Number | 391684-36-9 | |
| Appearance | Liquid | [4] |
| Storage Temperature | -20°C | [1] |
| Solubility | DMSO, Dichloromethane (DCM), DMF | [1] |
| Refractive Index (n/D) | 1.4657 |
Synthesis of this compound
The synthesis of this compound can be achieved through a two-step process. The first step involves the mono-Boc protection of a hexaethylene glycol diamine. The second step is the modification of the remaining free amine to introduce the C2-carboxylic acid moiety. The following is a representative experimental protocol.
2.1. Experimental Protocol: Synthesis of this compound
Part 1: Mono-Boc Protection of Hexaethylene Glycol Diamine
This procedure selectively protects one of the two primary amines of hexaethylene glycol diamine.
-
Materials:
-
Hexaethylene glycol diamine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Dichloromethane (DCM), anhydrous
-
Triethylamine (TEA)
-
Silica gel for column chromatography
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
-
Procedure:
-
Dissolve hexaethylene glycol diamine (1 equivalent) in anhydrous DCM in a round-bottom flask.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of (Boc)₂O (0.95 equivalents to favor mono-protection) in anhydrous DCM to the stirred solution.
-
Add TEA (1.1 equivalents) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield pure mono-Boc-protected hexaethylene glycol diamine (Boc-NH-PEG6-NH₂).
-
Part 2: Synthesis of this compound
This step involves the reaction of the free amine of the mono-protected PEG linker with succinic anhydride to introduce the C2-acid functionality.
-
Materials:
-
Boc-NH-PEG6-NH₂ (from Part 1)
-
Succinic anhydride
-
Dimethylformamide (DMF), anhydrous
-
Diisopropylethylamine (DIPEA)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
-
Procedure:
-
Dissolve Boc-NH-PEG6-NH₂ (1 equivalent) in anhydrous DMF in a round-bottom flask.
-
Add succinic anhydride (1.2 equivalents) to the solution.
-
Add DIPEA (1.5 equivalents) to the reaction mixture.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction progress by LC-MS.
-
Once the reaction is complete, dilute the mixture with water and acidify to a pH of 2-3 with 1M HCl.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain this compound.
-
2.2. Synthesis Workflow Diagram
Caption: Workflow for the two-step synthesis of this compound.
Application in PROTAC Synthesis
This compound is a key building block in the synthesis of PROTACs.[4][5][6][7] PROTACs are heterobifunctional molecules that simultaneously bind to a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.
The synthesis of a PROTAC using this compound typically involves two key steps after the linker synthesis:
-
Amide Bond Formation with an E3 Ligase Ligand: The carboxylic acid group of this compound is activated (e.g., using HATU or EDC) and reacted with an amine-containing ligand for an E3 ubiquitin ligase (e.g., derivatives of thalidomide or VHL ligands).
-
Boc Deprotection and Amide Bond Formation with a Target Protein Ligand: The Boc protecting group is removed under acidic conditions (e.g., using trifluoroacetic acid) to expose the primary amine.[2] This amine is then coupled to the carboxylic acid of a "warhead" that binds to the target protein, forming the final PROTAC molecule.
3.1. Logical Flow for PROTAC Synthesis
Caption: Logical flow for the synthesis of a PROTAC using this compound.
References
- 1. N-Boc-PEG6-alcohol, 331242-61-6 | BroadPharm [broadpharm.com]
- 2. benchchem.com [benchchem.com]
- 3. t-Boc-N-amido-PEG2-acid, 1365655-91-9 | BroadPharm [broadpharm.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
The Strategic Role of PEGylated Linkers in PROTAC Efficacy: A Technical Guide on the Acid-PEG6-C2-Boc Moiety
For Researchers, Scientists, and Drug Development Professionals
The advent of Proteolysis Targeting Chimeras (PROTACs) has introduced a paradigm shift in pharmacology, moving from protein inhibition to targeted protein degradation. These heterobifunctional molecules leverage the cell's intrinsic ubiquitin-proteasome system to eliminate disease-causing proteins. A PROTAC molecule is composed of three key elements: a ligand for the target Protein of Interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker connecting them.[1][2] While initially perceived as a simple spacer, the linker is a critical determinant of a PROTAC's efficacy, selectivity, and pharmacokinetic properties.[3][]
This technical guide delves into the mechanism of action of a specific, yet representative, linker component: Acid-PEG6-C2-Boc. This moiety, featuring a six-unit polyethylene glycol (PEG) chain, exemplifies a widely used class of flexible linkers in PROTAC design. We will explore how this linker type modulates the physicochemical properties and biological activity of PROTACs, supported by quantitative data, detailed experimental protocols, and conceptual diagrams to guide rational drug design.
Core Mechanism of Action: The Linker's Pivotal Role
The fundamental action of a PROTAC is to orchestrate the formation of a productive ternary complex between the POI and an E3 ligase.[3] This proximity induces the E3 ligase to transfer ubiquitin to the POI, marking it for degradation by the 26S proteasome.[2][] The linker, such as one derived from this compound, is not a passive tether but an active contributor to this process.[6]
Key Functions of the PEG Linker:
-
Solubility and Physicochemical Properties: PROTACs are often large, complex molecules with a tendency towards poor solubility. The ether oxygens in the PEG backbone act as hydrogen bond acceptors, significantly enhancing aqueous solubility and improving formulation and pharmacokinetic profiles.[7][]
-
Cell Permeability: The relationship between PEGylation and cell permeability is complex. While hydrophilicity can impede passive diffusion, the flexible nature of PEG linkers allows them to adopt folded conformations. This can shield the PROTAC's polar surface area, creating a more compact, membrane-permeable structure.[7] However, the optimal number of PEG units must be determined empirically, as excessive PEGylation can reduce cellular uptake.[7]
-
Ternary Complex Geometry: The length and flexibility of the linker are paramount. A linker that is too short may cause steric clashes between the POI and E3 ligase, preventing complex formation.[6][9] Conversely, an excessively long linker might lead to an unstable or non-productive complex due to high conformational flexibility.[6][9] The PEG6 unit provides a specific length and spatial orientation that must be optimized for each POI-E3 ligase pair to achieve cooperative binding and efficient ubiquitination.[6]
Quantitative Analysis of PEG Linker Performance
The efficacy of a PROTAC is quantified by its half-maximal degradation concentration (DC50) and maximum degradation level (Dmax).[10][11] The length of the PEG linker critically influences these parameters. The following tables summarize synthesized data from studies on Bromodomain-containing protein 4 (BRD4)-targeting PROTACs, which utilize a JQ1-based ligand and recruit the von Hippel-Lindau (VHL) E3 ligase, to illustrate the structure-activity relationship.[9][10]
Table 1: In Vitro Degradation of BRD4 with Varying PEG Linker Lengths
| Linker Composition | DC50 (nM) | Dmax (%) |
| PEG3 | 55 | 85 |
| PEG4 | 20 | 95 |
| PEG5 | 15 | >98 |
| PEG6 | 30 | 92 |
Data synthesized from representative studies.[10] Lower DC50 indicates higher potency; higher Dmax indicates greater efficacy.
Table 2: Cellular Permeability and Pharmacokinetics of BRD4-Targeting PROTACs
| Linker Composition | Permeability (Papp, 10⁻⁶ cm/s) | Oral Bioavailability (%) |
| PEG3 | 1.2 | 15 |
| PEG4 | 2.5 | 25 |
| PEG5 | 3.1 | 30 |
| PEG6 | 2.8 | 22 |
Data synthesized from representative studies.[10] Papp: Apparent permeability coefficient from Parallel Artificial Membrane Permeability Assay (PAMPA).
The data indicate that for this specific BRD4-VHL system, a PEG5 linker provides the optimal balance of degradation potency, cell permeability, and bioavailability.[10] This highlights the necessity of systematic linker length optimization in PROTAC design.
Experimental Protocols for PROTAC Evaluation
Evaluating the efficacy of a PROTAC requires a suite of biochemical and cellular assays. Below are detailed methodologies for key experiments.
Western Blot for Protein Degradation (DC50/Dmax Determination)
This is the most direct method to measure PROTAC-induced protein degradation.[12]
-
Objective: To quantify the reduction in target protein levels following PROTAC treatment.
-
Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., MV4-11 for BRD4) at an appropriate density and allow them to adhere. Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) or vehicle control (DMSO) for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% non-fat milk in TBST) for 1 hour. Incubate with a primary antibody specific to the target protein (e.g., anti-BRD4) overnight at 4°C. After washing, incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: Detect protein bands using an enhanced chemiluminescence (ECL) substrate. Quantify band intensities using densitometry software. Normalize the target protein signal to a loading control (e.g., GAPDH or β-actin). Calculate the percentage of degradation relative to the vehicle-treated control to determine DC50 and Dmax values.[9][10]
-
Ternary Complex Formation Assays
Biophysical assays are used to confirm that the PROTAC induces the formation of the POI-PROTAC-E3 ligase complex.
-
Objective: To measure the binding affinity and cooperativity of the ternary complex.
-
Methodologies:
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): This high-throughput assay measures the proximity of the POI and E3 ligase.[][14] The POI and E3 ligase are labeled with a FRET donor-acceptor pair. Complex formation upon addition of the PROTAC brings the fluorophores into proximity, generating a FRET signal.
-
Surface Plasmon Resonance (SPR) / Bio-Layer Interferometry (BLI): These techniques measure binding events in real-time.[12] One protein (e.g., the E3 ligase) is immobilized on a sensor chip, and the binding of the second protein (POI) in the presence of the PROTAC is measured.
-
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes associated with binding, providing a complete thermodynamic profile of the interactions. It is often used as a secondary assay to validate findings from higher-throughput methods.[12]
-
Cellular Viability and Proliferation Assays
These assays determine the downstream functional consequences of target protein degradation.
-
Objective: To measure the effect of PROTAC-induced degradation on cell growth and survival.
-
Methodology (e.g., CellTiter-Glo®):
-
Cell Seeding: Seed cells in a 96-well plate.
-
PROTAC Treatment: Treat cells with a range of PROTAC concentrations for a prolonged period (e.g., 72 hours).
-
Lysis and Signal Detection: Add a reagent that lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which correlates with the number of viable cells.
-
Data Analysis: Measure luminescence and plot the results against PROTAC concentration to determine the half-maximal growth inhibitory concentration (GI50) or half-maximal inhibitory concentration (IC50).[9][15]
-
Impact on Signaling Pathways
By degrading a target protein, a PROTAC can modulate an entire signaling cascade. For example, a PROTAC targeting a key kinase like PI3K or mTOR can effectively shut down the PI3K/AKT/mTOR pathway, which is often dysregulated in cancer.[2][15] This approach differs from traditional inhibitors, which only block the catalytic activity of the protein, leaving the protein scaffold intact to potentially perform other functions. Degradation removes the entire protein, offering a more complete and potentially more durable pathway inhibition.
Conclusion
The linker moiety, exemplified by structures like this compound, is a cornerstone of modern PROTAC design.[7] Far from being an inert spacer, its composition and length critically influence a PROTAC's physicochemical properties, cell permeability, and ability to form a productive ternary complex for efficient protein degradation. The quantitative data and experimental protocols provided herein underscore the importance of a rational, structure-guided approach to linker optimization. As our understanding of the complex interplay between the linker, the POI, and the E3 ligase deepens, the ability to fine-tune these interactions will pave the way for a new generation of protein degraders with superior potency, selectivity, and therapeutic potential.
References
- 1. precisepeg.com [precisepeg.com]
- 2. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Essential Role of Linkers in PROTACs [axispharm.com]
- 6. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Research Collection | ETH Library [research-collection.ethz.ch]
- 12. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 14. PROTAC Molecules Activity and Efficacy Evaluate Service | MtoZ Biolabs [mtoz-biolabs.com]
- 15. pubs.acs.org [pubs.acs.org]
The Strategic Role of Acid-PEG6-C2-Boc as a Heterobifunctional Crosslinker: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
In the rapidly evolving landscape of bioconjugation and targeted therapeutics, the choice of a suitable crosslinker is paramount to the success of novel drug modalities. Acid-PEG6-C2-Boc has emerged as a critical heterobifunctional crosslinker, offering a unique combination of functionalities that enable the precise and efficient construction of complex biomolecules. This technical guide provides a comprehensive overview of the core attributes of this compound, its applications in the synthesis of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), detailed experimental protocols, and a summary of its physicochemical properties.
Introduction: The Need for Precision in Bioconjugation
The development of targeted therapies, such as ADCs and PROTACs, relies on the ability to link distinct molecular entities with precision and stability. Heterobifunctional crosslinkers, possessing two different reactive groups, are instrumental in this process, allowing for the sequential and controlled conjugation of biomolecules. This compound, with its terminal carboxylic acid and Boc-protected amine, offers a versatile platform for researchers to assemble these complex architectures. The integrated polyethylene glycol (PEG) spacer further enhances the desirable properties of the final conjugate, such as increased solubility and improved pharmacokinetic profiles.
Physicochemical Properties of this compound
This compound, also known as Boc-NH-PEG6-CH2CH2COOH, is a well-defined chemical entity with properties that make it highly suitable for bioconjugation applications.
| Property | Value | Reference |
| Synonyms | Boc-NH-PEG6-CH2CH2COOH, 2,2-Dimethyl-4-oxo-3,8,11,14,17,20,23-heptaoxa-5-azapentacosan-25-oic acid | [1] |
| Molecular Formula | C₁₉H₃₇NO₁₀ | [1] |
| Molecular Weight | 439.50 g/mol | [1] |
| CAS Number | 391684-36-9 | [1] |
| Appearance | Liquid | [1] |
| Storage Temperature | -20°C | [1] |
Core Functionalities and Reaction Mechanisms
The utility of this compound stems from its two distinct reactive moieties: a carboxylic acid and a tert-butyloxycarbonyl (Boc)-protected primary amine. This dual functionality allows for a two-step conjugation strategy, providing control over the synthetic process.
The Carboxylic Acid Moiety: Amide Bond Formation
The terminal carboxylic acid group can be activated to react with primary amines on a target molecule (e.g., lysine residues on an antibody or a synthetic ligand) to form a stable amide bond. This reaction is typically facilitated by carbodiimide chemistry, most commonly using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS. The NHS ester intermediate enhances the efficiency of the reaction with the amine.
The Boc-Protected Amine: A Gateway for Secondary Conjugation
The primary amine is protected by a Boc group, which is stable under the conditions required for amide bond formation. This protecting group can be efficiently removed under mild acidic conditions, typically with trifluoroacetic acid (TFA), to reveal the free amine. This newly exposed amine can then be used for a second conjugation reaction, for instance, with an activated carboxylic acid on another molecule.
Key Applications in Drug Development
The unique architecture of this compound makes it an ideal linker for the construction of sophisticated therapeutic agents.
PROTAC Synthesis
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. This compound serves as a flexible linker to connect the target protein ligand and the E3 ligase ligand. The PEG component of the linker can enhance the solubility and cell permeability of the resulting PROTAC molecule.
Antibody-Drug Conjugate (ADC) Development
In the context of ADCs, this compound can be used to attach a cytotoxic payload to a monoclonal antibody. The carboxylic acid can be used to conjugate the linker to the antibody, and after deprotection, the amine can be reacted with an activated payload. The hydrophilic PEG spacer can help to mitigate aggregation issues that can arise from conjugating hydrophobic drugs to antibodies and can improve the overall pharmacokinetic properties of the ADC.
Experimental Protocols
The following are detailed methodologies for the key reactions involving this compound.
Protocol 1: Boc Deprotection of this compound
This protocol describes the removal of the Boc protecting group to expose the primary amine.
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Round-bottom flask
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
Dissolve this compound in anhydrous DCM in a round-bottom flask.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add TFA to a final concentration of 20-50% (v/v).
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Upon completion, remove the DCM and excess TFA by rotary evaporation.
-
The resulting amine-PEG6-C2-acid TFA salt can often be used in the next step without further purification.
Protocol 2: Amide Coupling of this compound to an Amine-Containing Molecule
This protocol outlines the conjugation of the carboxylic acid moiety of the linker to a primary amine.
Materials:
-
This compound
-
Amine-containing molecule (e.g., a peptide or small molecule ligand)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or Sulfo-NHS
-
Anhydrous N,N-Dimethylformamide (DMF) or a suitable buffer (e.g., MES buffer, pH 4.5-6.0 for activation, followed by PBS, pH 7.2-7.5 for conjugation)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Dissolve this compound in anhydrous DMF or the activation buffer.
-
Add NHS or Sulfo-NHS (1.1 - 1.5 equivalents) to the solution.
-
Add EDC (1.1 - 1.5 equivalents) to the solution and stir at room temperature for 15-60 minutes to activate the carboxylic acid.
-
In a separate vial, dissolve the amine-containing molecule in a suitable buffer (e.g., PBS, pH 7.2-7.5).
-
Add the activated this compound solution to the amine-containing solution.
-
Allow the reaction to proceed at room temperature for 2-4 hours or overnight at 4°C.
-
Monitor the reaction progress by HPLC or LC-MS.
-
Purify the resulting conjugate using an appropriate chromatographic technique (e.g., size-exclusion or reverse-phase chromatography).
Visualization of Workflows and Pathways
General Workflow for PROTAC Synthesis
The following diagram illustrates a general synthetic workflow for a PROTAC using this compound.
Caption: General workflow for synthesizing a PROTAC using this compound.
PROTAC-Mediated Protein Degradation Pathway
This diagram illustrates the mechanism of action for a PROTAC molecule.
Caption: Mechanism of PROTAC-mediated targeted protein degradation.
Quantitative Data Summary
| Parameter | Typical Range | Notes |
| Boc Deprotection Yield | >95% | This reaction is generally very efficient and clean. |
| EDC/NHS Amide Coupling Efficiency | 50-90% | Efficiency can be influenced by factors such as pH, buffer composition, steric hindrance of the reactants, and reaction time. |
| Overall PROTAC Synthesis Yield | 20-50% | Multi-step syntheses will have cumulative losses at each step. |
| Amide Bond Stability (Half-life in plasma) | Very High (> days) | The amide bond is generally stable under physiological conditions. |
It is crucial for researchers to empirically determine the optimal conditions and expected yields for their specific application.
Conclusion
This compound is a valuable and versatile tool in the field of bioconjugation and drug development. Its well-defined structure, heterobifunctional nature, and the inclusion of a hydrophilic PEG spacer provide researchers with a robust platform for the synthesis of complex and potent therapeutic agents like ADCs and PROTACs. The detailed protocols and conceptual workflows presented in this guide offer a solid foundation for the successful implementation of this compound in innovative research and development projects. As the demand for targeted therapies continues to grow, the strategic application of well-designed crosslinkers like this compound will undoubtedly play a pivotal role in advancing the frontiers of medicine.
References
The Hydrophilic PEG Linker in Acid-PEG6-C2-Boc: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the hydrophilic polyethylene glycol (PEG) linker within the Acid-PEG6-C2-Boc molecule. This heterobifunctional linker is of significant interest in the development of advanced bioconjugates, particularly Proteolysis Targeting Chimeras (PROTACs). We will delve into the core attributes of the PEG linker, its impact on molecular properties, and provide detailed experimental protocols for its application.
Core Concepts: The Role of the Hydrophilic PEG Linker
Polyethylene glycol (PEG) is a polymer composed of repeating ethylene glycol units. In the context of bioconjugation and drug delivery, PEG linkers serve as flexible spacers to connect two or more molecular entities. The defining characteristic of the PEG linker in this compound is its hydrophilicity, which imparts several crucial advantages to the resulting conjugate molecule.[1]
The hydrophilic nature of the PEG chain stems from the ether oxygen atoms in its backbone, which can form hydrogen bonds with water molecules.[2] This interaction creates a hydration shell around the PEGylated molecule, leading to a range of beneficial physicochemical and pharmacological properties.[2]
Key Advantages of the Hydrophilic PEG6 Linker:
-
Enhanced Solubility: The primary and most significant advantage is the dramatic improvement in the aqueous solubility of hydrophobic molecules.[2] This is critical for the formulation and intravenous administration of many therapeutic agents.[2]
-
Improved Pharmacokinetics: The hydration shell increases the hydrodynamic size of the molecule, which can reduce renal clearance and extend its circulation half-life in the body.[2]
-
Reduced Immunogenicity: The PEG chain can mask the conjugated molecule from the host's immune system, thereby reducing its antigenicity and immunogenicity.[2]
-
Increased Stability: The protective hydration layer can shield the attached molecule from enzymatic degradation, enhancing its stability in biological environments.[2]
-
Controlled Spatial Separation: The six-unit PEG chain provides a defined and flexible spacer between the two terminal functional groups, which is crucial for optimizing the interaction of the conjugated moieties with their respective biological targets, such as in the formation of a stable ternary complex in PROTACs.
Physicochemical Properties of this compound
This compound is a heterobifunctional linker featuring a carboxylic acid group at one end and a Boc-protected amine at the other, connected by a six-unit polyethylene glycol chain.
| Property | Value | Reference |
| Molecular Formula | C19H37NO10 | |
| Molecular Weight | 439.50 g/mol | |
| Appearance | Liquid | |
| Storage Temperature | -20°C |
Impact of PEG Linker Length on PROTAC Properties: A Comparative Overview
The length of the PEG linker is a critical parameter in the design of PROTACs, influencing their efficacy and drug-like properties. While specific quantitative data for this compound is not extensively available in the public domain, general trends can be summarized from studies on various PEG linkers.
| Property | Short PEG Linker (e.g., PEG2-PEG4) | Medium PEG Linker (e.g., PEG6) | Long PEG Linker (e.g., PEG8-PEG12) | Key Findings & References |
| Aqueous Solubility | Good | Excellent | Excellent | Solubility generally increases with the number of PEG units.[1] |
| Cell Permeability | Generally Higher | Moderate | Potentially Lower | There is a trade-off; longer PEG chains can increase molecular weight and polar surface area, potentially hindering passive diffusion.[1] |
| Ternary Complex Formation | May be too rigid for optimal orientation | Often provides a good balance of flexibility and length for productive complex formation. | Can provide high flexibility, but may also lead to an entropic penalty for complex formation.[1] | |
| "Hook Effect" | Can be more pronounced | May be less pronounced compared to very short or very long linkers. | Can be more pronounced due to increased flexibility and non-productive binary complex formation.[1] |
Experimental Protocols
The following protocols provide detailed methodologies for the use of this compound in the synthesis of a PROTAC molecule. These are generalized procedures and may require optimization for specific target ligands.
Protocol 1: Amide Coupling of a Target Ligand to the Carboxylic Acid Terminus
This protocol describes the activation of the carboxylic acid of this compound and its subsequent coupling to an amine-containing ligand for a protein of interest (POI).
Materials:
-
This compound
-
Amine-functionalized POI ligand
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Standard glassware for organic synthesis
-
Nitrogen atmosphere setup
-
Stir plate and stir bar
-
LC-MS for reaction monitoring
-
Preparative HPLC for purification
Procedure:
-
Under a nitrogen atmosphere, dissolve this compound (1.0 equivalent) in anhydrous DMF.
-
Add HATU (1.2 equivalents) and DIPEA (3.0 equivalents) to the solution.
-
Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
In a separate flask, dissolve the amine-functionalized POI ligand (1.1 equivalents) in anhydrous DMF.
-
Add the solution of the POI ligand to the activated this compound solution.
-
Stir the reaction at room temperature for 2-16 hours. Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by preparative HPLC to yield the POI-PEG6-C2-Boc intermediate.
Protocol 2: Boc Deprotection and Coupling of an E3 Ligase Ligand
This protocol describes the removal of the Boc protecting group from the POI-PEG6-C2-Boc intermediate and the subsequent coupling of a carboxylic acid-functionalized E3 ligase ligand.
Materials:
-
POI-PEG6-C2-Boc intermediate from Protocol 1
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Carboxylic acid-functionalized E3 ligase ligand
-
HATU
-
DIPEA
-
Anhydrous DMF
-
Standard glassware for organic synthesis
-
Nitrogen atmosphere setup
-
Stir plate and stir bar
-
LC-MS for reaction monitoring
-
Preparative HPLC for purification
Procedure:
Step A: Boc Deprotection
-
Dissolve the POI-PEG6-C2-Boc intermediate (1.0 equivalent) in a solution of 20-50% TFA in DCM.
-
Stir the reaction at room temperature for 1-2 hours, monitoring by LC-MS until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure to remove the TFA and DCM. The resulting crude amine salt is typically used directly in the next step.
Step B: Amide Coupling
-
Under a nitrogen atmosphere, dissolve the carboxylic acid-functionalized E3 ligase ligand (1.0 equivalent) in anhydrous DMF.
-
Add HATU (1.2 equivalents) and DIPEA (3.0 equivalents) to the solution and stir for 15-30 minutes to activate the carboxylic acid.
-
Dissolve the crude amine salt from Step A (approximately 1.1 equivalents) in anhydrous DMF and add it to the activated E3 ligase ligand solution.
-
Stir the reaction at room temperature for 2-16 hours, monitoring its progress by LC-MS.
-
Upon completion, purify the reaction mixture directly by preparative HPLC to yield the final PROTAC molecule.
Visualizations
The following diagrams illustrate the structure of this compound, a typical PROTAC synthesis workflow, and the mechanism of PROTAC-mediated protein degradation.
Caption: Molecular structure of this compound.
References
The Strategic Application of Acid-PEG6-C2-Boc in Targeted Protein Degradation: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation (TPD) has emerged as a powerful therapeutic modality, offering the potential to address disease targets previously considered "undruggable." At the heart of this approach are Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules designed to hijack the cell's natural protein disposal system—the ubiquitin-proteasome system (UPS)—to selectively eliminate proteins of interest. A critical component of a PROTAC's architecture is the linker, which connects the target-binding ligand (warhead) to the E3 ligase-recruiting ligand. The nature of this linker profoundly influences the efficacy, selectivity, and physicochemical properties of the resulting degrader. This technical guide focuses on the application of a specific polyethylene glycol (PEG)-based linker, Acid-PEG6-C2-Boc, in the design and development of PROTACs.
The Role and Advantages of PEG Linkers in PROTAC Design
PEG linkers are a popular choice in PROTAC design due to their favorable properties. The this compound linker, characterized by a six-unit PEG chain, an acid terminus, and a Boc-protected amine, offers several advantages:
-
Solubility and Permeability: The hydrophilic nature of the PEG chain can enhance the aqueous solubility of the often-hydrophobic PROTAC molecule, improving its overall pharmacokinetic profile and cell permeability.
-
Flexibility and Length: The length of the PEG linker is crucial for facilitating the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase. The six ethylene glycol units of this linker provide a significant degree of flexibility and a defined spatial separation between the two ligands.
-
Reduced Non-specific Binding: PEGylation can shield the PROTAC from non-specific interactions with other proteins and biological macromolecules, potentially reducing off-target effects.
-
Synthetic Tractability: The terminal functional groups—a carboxylic acid and a protected amine—allow for straightforward and versatile conjugation to various warheads and E3 ligase ligands using standard amide bond formation chemistries.
General Principles of PROTAC Synthesis with this compound
The synthesis of a PROTAC using the this compound linker typically involves a stepwise approach. The carboxylic acid and the Boc-protected amine provide orthogonal handles for sequential coupling reactions.
Table 1: Key Functional Groups of this compound and Their Roles in Synthesis
| Functional Group | Chemical Structure | Role in PROTAC Synthesis |
| Carboxylic Acid | -COOH | Can be activated to form an amide bond with an amine-containing E3 ligase ligand or warhead. |
| Boc-protected Amine | -NHBoc | The Boc (tert-butyloxycarbonyl) protecting group prevents the amine from reacting prematurely. It can be removed under acidic conditions to reveal a primary amine, which can then be coupled to a carboxylic acid-containing warhead or E3 ligase ligand. |
Experimental Protocol: General Synthesis of a PROTAC using this compound
This protocol outlines a general strategy for coupling a warhead (with a free amine) and an E3 ligase ligand (with a free amine) to the this compound linker.
Materials:
-
This compound
-
Warhead with a primary or secondary amine
-
E3 ligase ligand with a primary or secondary amine
-
Coupling agents (e.g., HATU, HOBt)
-
Base (e.g., DIPEA)
-
Anhydrous DMF or DCM as solvent
-
TFA for Boc deprotection
-
Reagents for purification (e.g., silica gel for column chromatography, HPLC solvents)
Procedure:
-
Coupling of the First Ligand (e.g., E3 Ligase Ligand):
-
Dissolve this compound (1.0 eq) and the amine-containing E3 ligase ligand (1.1 eq) in anhydrous DMF.
-
Add a coupling agent such as HATU (1.2 eq) and a base like DIPEA (2.0 eq) to the solution.
-
Stir the reaction mixture at room temperature for 2-4 hours or until completion, monitoring by LC-MS.
-
Upon completion, dilute the reaction with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting intermediate by flash column chromatography.
-
-
Boc Deprotection:
-
Dissolve the purified intermediate in a solution of 20-50% TFA in DCM.
-
Stir the reaction at room temperature for 1-2 hours.
-
Remove the solvent and excess TFA under reduced pressure. The resulting amine salt is often used directly in the next step.
-
-
Coupling of the Second Ligand (Warhead):
-
Dissolve the deprotected intermediate (1.0 eq) and a carboxylic acid-containing warhead (1.1 eq) in anhydrous DMF.
-
Add a coupling agent (e.g., HATU, 1.2 eq) and a base (e.g., DIPEA, 2.0 eq).
-
Stir the reaction at room temperature until completion, as monitored by LC-MS.
-
Perform an aqueous workup as described in step 1.
-
Purify the final PROTAC molecule by preparative HPLC to obtain the desired product with high purity.
-
Evaluating the Biological Activity of PROTACs
Once synthesized, the biological activity of the PROTAC must be thoroughly characterized. This involves a series of in vitro assays to confirm target engagement, induction of protein degradation, and the mechanism of action.
Experimental Protocol: Western Blot for Target Protein Degradation
This is the most common method to directly measure the reduction of the target protein levels following PROTAC treatment.
Materials:
-
Cell line expressing the target protein
-
The synthesized PROTAC
-
Cell culture medium and supplements
-
PBS (Phosphate-Buffered Saline)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Procedure:
-
Cell Treatment:
-
Plate cells at an appropriate density in multi-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the PROTAC (e.g., from 1 nM to 10 µM). Include a vehicle control (e.g., DMSO).
-
Incubate for a predetermined time (e.g., 4, 8, 16, or 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with RIPA buffer.
-
Clarify the lysates by centrifugation.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
Western Blotting:
-
Normalize the protein concentration of all samples and prepare them for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane and then incubate with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Develop the blot using an ECL substrate and capture the chemiluminescent signal.
-
Strip the membrane and re-probe with a loading control antibody to ensure equal protein loading.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle control.
-
Plot the degradation percentage against the PROTAC concentration to determine the DC50 (concentration at which 50% of the protein is degraded) and Dmax (maximum degradation).
-
Table 2: Representative Data from a Hypothetical PROTAC Degradation Experiment
| PROTAC Concentration (nM) | % Target Protein Remaining |
| 0 (Vehicle) | 100 |
| 1 | 85 |
| 10 | 55 |
| 100 | 20 |
| 1000 | 15 |
| 10000 | 25 (Hook Effect) |
This table illustrates the type of data obtained from a Western blot experiment, which would be used to calculate DC50 and Dmax values.
Visualizing the PROTAC Mechanism and Workflow
Graphviz diagrams can be used to illustrate the key processes involved in targeted protein degradation.
Caption: The general mechanism of action for a PROTAC utilizing a linker like this compound.
Caption: A streamlined workflow for assessing target protein degradation using Western blotting.
Conclusion
The this compound linker represents a valuable tool in the medicinal chemist's arsenal for the construction of effective PROTAC degraders. Its PEG composition offers advantages in terms of solubility, permeability, and synthetic accessibility. While specific examples of its application are not yet widely reported, the general principles and protocols outlined in this guide provide a solid foundation for researchers to incorporate this and similar linkers into their PROTAC design strategies. The continued exploration and optimization of linkers are paramount to unlocking the full therapeutic potential of targeted protein degradation.
The Strategic Integration of Acid-PEG6-C2-Boc Linkers in Antibody-Drug Conjugate Development: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the critical role of the Acid-PEG6-C2-Boc linker in the development of next-generation antibody-drug conjugates (ADCs). By dissecting its structural components and functional advantages, we provide a comprehensive resource for researchers aiming to optimize ADC design, enhance therapeutic efficacy, and improve safety profiles. This guide details experimental protocols, presents key quantitative data, and visualizes complex biological and chemical processes to facilitate a deeper understanding of this pivotal technology.
Introduction to Heterobifunctional PEG Linkers in ADCs
Antibody-drug conjugates represent a powerful class of targeted therapies, combining the specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic payloads. The linker molecule, which connects these two components, is a critical determinant of an ADC's success, influencing its stability, pharmacokinetics (PK), and the efficiency of drug release at the target site.[1][2]
Heterobifunctional linkers, such as this compound, offer a modular and controlled approach to ADC construction.[3] These linkers possess two distinct reactive moieties, allowing for the sequential and specific attachment of the antibody and the payload. This controlled methodology is crucial for producing homogeneous ADCs with a consistent drug-to-antibody ratio (DAR), a key factor in ensuring predictable in vivo behavior and a favorable therapeutic window.[4][5]
The this compound linker incorporates three key functional elements:
-
A Carboxylic Acid Group: This provides a reactive handle for conjugation to the antibody, typically through the formation of a stable amide bond with lysine residues.
-
A Polyethylene Glycol (PEG) Spacer (PEG6): The six-unit PEG chain is a hydrophilic spacer that imparts several beneficial properties to the ADC. It enhances aqueous solubility, reduces aggregation, and can shield the hydrophobic payload from the systemic circulation, leading to an improved pharmacokinetic profile and reduced immunogenicity.[5][6][7]
-
A Boc-Protected Amine: The tert-butyloxycarbonyl (Boc) protecting group masks a primary amine. This amine, once deprotected, serves as the attachment point for the cytotoxic payload. The acid-labile nature of the Boc group allows for its removal under specific conditions that do not compromise the integrity of the antibody or the payload.[8]
Quantitative Data on PEGylated ADCs
The inclusion of PEG linkers in ADC design has a demonstrable impact on their physicochemical and pharmacological properties. While specific data for the this compound linker is proprietary and varies with the specific antibody and payload, the following tables summarize representative quantitative data for ADCs developed with similar PEGylated linkers.
Table 1: Impact of PEGylation on ADC Pharmacokinetics
| Parameter | Non-PEGylated ADC | PEGylated ADC (PEG8) |
| Clearance Rate (mL/hr/kg) | High | Low |
| Plasma Half-life (t½) | Short | Long |
| Area Under the Curve (AUC) | Low | High |
Data compiled from studies on PEGylated ADCs. The inclusion of a PEG8 or longer chain has been shown to significantly decrease clearance rates and improve overall exposure.[9]
Table 2: Representative In Vitro Cytotoxicity of a PEGylated ADC
| Cell Line | Antigen Expression | IC50 (ng/mL) |
| SK-BR-3 (Breast Cancer) | High HER2 | 15 |
| BT-474 (Breast Cancer) | High HER2 | 25 |
| MDA-MB-231 (Breast Cancer) | Low HER2 | >1000 |
This table illustrates the target-specific cytotoxicity of a hypothetical HER2-targeted ADC with a PEG linker. The IC50 values represent the concentration of the ADC required to inhibit the growth of 50% of the cancer cells.[10][11][12]
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the successful development and evaluation of ADCs. The following sections provide methodologies for key experiments involving the use of an this compound linker.
Two-Step Antibody-Payload Conjugation
This protocol outlines the sequential conjugation of a cytotoxic payload to an antibody using the this compound linker.
Workflow for Two-Step ADC Conjugation
References
- 1. A minimal physiologically based pharmacokinetic model that predicts anti-PEG IgG-mediated clearance of PEGylated drugs in human and mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. purepeg.com [purepeg.com]
- 4. benchchem.com [benchchem.com]
- 5. labinsights.nl [labinsights.nl]
- 6. researchgate.net [researchgate.net]
- 7. PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. benchchem.com [benchchem.com]
- 11. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 12. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Application of Boc-Protected Linkers in Bioconjugation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of bioconjugation and drug development, the precise and controlled assembly of complex biomolecules is paramount. The tert-butyloxycarbonyl (Boc) protecting group, in conjunction with various linkers, serves as a cornerstone technology, enabling the sequential and site-specific synthesis of sophisticated bioconjugates such as antibody-drug conjugates (ADCs), PROteolysis Targeting Chimeras (PROTACs), and PEGylated therapeutics.[1] This technical guide provides an in-depth exploration of Boc-protected linkers, detailing their core principles, experimental protocols, and strategic applications.
Core Principles of Boc Protection in Bioconjugation
The primary role of the Boc group is to temporarily mask the reactivity of primary and secondary amines within a linker molecule.[1] This protection is crucial for directing chemical modifications to other functional groups on the linker or the biomolecule it will be attached to. The Boc group's widespread use stems from its unique chemical properties: it is stable under a wide array of synthetic conditions, including basic and nucleophilic environments, yet can be readily and cleanly removed under mild acidic conditions.[1][2] This acid-labile nature is the key to its utility, allowing for the selective deprotection of the amine for subsequent conjugation steps.[2][3]
The mechanism of Boc protection typically involves the reaction of an amine with di-tert-butyl dicarbonate ((Boc)₂O), often in the presence of a base, to form a stable carbamate.[2][4] The deprotection is achieved by treatment with an acid, such as trifluoroacetic acid (TFA), which protonates the carbamate and leads to its fragmentation into the free amine, carbon dioxide, and isobutene.[2][5][6]
Heterobifunctional linkers featuring a Boc-protected amine at one terminus and a different reactive group (e.g., NHS ester, maleimide, alkyne) at the other are particularly valuable in multi-step bioconjugation strategies.[1] This architecture allows for a controlled, stepwise assembly of complex molecular structures, preventing undesirable side reactions and ensuring the purity of the final bioconjugate.[1]
Strategic Advantages of Boc-Protected Linkers
The use of Boc-protected linkers offers several strategic advantages in the design and synthesis of bioconjugates:
-
Orthogonal Protection: The acid-lability of the Boc group makes it orthogonal to other common protecting groups, such as the base-labile Fmoc (9-fluorenylmethoxycarbonyl) group and the hydrogenolysis-cleavable Cbz (benzyloxycarbonyl) group.[2] This orthogonality is fundamental in complex multi-step syntheses, such as solid-phase peptide synthesis (SPPS), where different protecting groups need to be selectively removed without affecting others.[2][]
-
Controlled Sequential Conjugation: Boc protection enables a highly controlled sequence of conjugation events. For instance, the non-Boc-protected end of a heterobifunctional linker can be reacted with a biomolecule first. Subsequently, the Boc group is removed to expose the amine for reaction with a second molecule, such as a payload or a detection label.
-
Enhanced Solubility and Pharmacokinetics: The incorporation of polyethylene glycol (PEG) spacers within Boc-protected linkers can significantly enhance the solubility and improve the pharmacokinetic profile of the resulting bioconjugate.[8] PEGylation can shield the bioconjugate from enzymatic degradation and reduce immunogenicity.[8]
Quantitative Data on Boc Protection and Deprotection
The efficiency of both the protection and deprotection steps is critical for the overall yield and purity of the final bioconjugate. The following tables summarize representative quantitative data for these processes.
Table 1: Representative Reaction Conditions for Boc Protection of Amino-PEG Linkers
| Parameter | Condition | Notes |
| Reagent | Di-tert-butyl dicarbonate ((Boc)₂O) | Typically 1.1-1.5 equivalents relative to the amine.[1] |
| Base | Diisopropylethylamine (DIPEA) or Triethylamine (TEA) | Typically 2-3 equivalents relative to the amine.[1] |
| Solvent | Dichloromethane (DCM) or Tetrahydrofuran (THF) | Anhydrous conditions are recommended. |
| Temperature | Room Temperature (20-25°C) | |
| Reaction Time | 3-12 hours | Progress is monitored by TLC or LC-MS.[1] |
| Typical Yield | >90% | Yields can vary depending on the specific substrate. |
Table 2: Representative Reaction Conditions for Boc Deprotection of PEG Linkers
| Parameter | Condition | Notes |
| Reagent | Trifluoroacetic acid (TFA) | Typically 20-50% (v/v) in a suitable solvent.[9][10] |
| Solvent | Dichloromethane (DCM) | Anhydrous DCM is recommended.[10] |
| Scavengers | Triisopropylsilane (TIS) | Optional, used to quench the tert-butyl cation and prevent side reactions (2.5-5% v/v).[9] |
| Temperature | 0°C to Room Temperature (20-25°C) | The reaction is often initiated at 0°C and then allowed to warm.[9][10] |
| Reaction Time | 30 minutes - 2 hours | Progress should be monitored by TLC or LC-MS.[10] |
| Typical Yield | Quantitative | The deprotected amine is often obtained as a TFA salt.[9] |
Table 3: Comparison of Boc and Fmoc Protecting Groups
| Feature | Boc (tert-butyloxycarbonyl) | Fmoc (9-fluorenylmethoxycarbonyl) |
| Cleavage Condition | Mild to strong acid (e.g., TFA)[2][] | Base (e.g., piperidine)[] |
| Stability | Stable to bases and nucleophiles.[2] | Stable to acids. |
| Byproducts of Cleavage | Isobutene and CO₂[5] | Dibenzofulvene and piperidine adduct |
| Primary Application | Solid-phase peptide synthesis (historically), solution-phase synthesis, protection of various amines.[] | Solid-phase peptide synthesis (currently the most common for the α-amino group). |
Experimental Protocols
Detailed and optimized experimental protocols are crucial for achieving reproducible results in the synthesis and application of Boc-protected linkers.
Protocol 1: Boc Protection of an Amino-PEG Linker
This protocol describes a general procedure for the protection of a terminal amine group on a PEG linker using di-tert-butyl dicarbonate ((Boc)₂O).[1]
Materials:
-
Amino-PEG linker
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
1M HCl
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Magnetic stirrer and stir bar
-
Round-bottom flask
Procedure:
-
Dissolve the amino-PEG linker in anhydrous DCM or THF in a round-bottom flask.
-
Add DIPEA (typically 2-3 equivalents relative to the amine).
-
Add (Boc)₂O (typically 1.1-1.5 equivalents) to the solution.[1]
-
Stir the reaction mixture at room temperature for 3-12 hours.[1]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[1]
-
Upon completion, wash the reaction mixture with a mild aqueous acid (e.g., 1M HCl), followed by saturated aqueous sodium bicarbonate, and finally brine.[1]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[1]
-
Filter and concentrate the solution under reduced pressure to obtain the Boc-protected PEG linker.[1]
-
Characterize the product by NMR and MS to confirm its identity and purity.[1]
Protocol 2: Boc Deprotection of a PEG Linker
This protocol outlines the removal of the Boc protecting group using trifluoroacetic acid (TFA) to yield the free amine.[9]
Materials:
-
Boc-protected PEG linker
-
Trifluoroacetic acid (TFA)
-
Anhydrous Dichloromethane (DCM)
-
Triisopropylsilane (TIS) (optional scavenger)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Rotary evaporator
Procedure:
-
Dissolve the Boc-protected PEG linker in anhydrous DCM in a round-bottom flask to a concentration of 0.1-0.2 M.[9]
-
Cool the solution to 0°C in an ice bath.[9]
-
Add TFA to the desired final concentration (e.g., 20-50% v/v).[9]
-
If necessary, add scavengers such as TIS (2.5-5% v/v).[9]
-
Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.[9]
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).[9]
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.[9]
-
Co-evaporate with toluene (3x) to remove residual TFA.[9]
-
The resulting TFA salt of the deprotected amine can be used directly in the next step or further purified. For neutralization, dissolve the residue in a suitable organic solvent and wash with a saturated aqueous solution of sodium bicarbonate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the free amine.[9]
Protocol 3: Two-Stage Conjugation using a Boc-Protected Amine-PEG-Carboxylic Acid Linker
This protocol describes the conjugation of a Boc-protected PEG linker to a target molecule containing a primary amine, followed by deprotection of the Boc group for subsequent modification.
Part 1: Activation of Boc-amino-PEG-acid to its NHS Ester [10]
This step should be performed immediately before conjugation.
Materials:
-
Boc-amino-PEG-acid
-
N-hydroxysuccinimide (NHS) or Sulfo-NHS
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Reaction buffer (e.g., PBS pH 7.4)
Procedure:
-
Dissolve the Boc-amino-PEG-acid in anhydrous DMF or DCM.
-
Add NHS (or Sulfo-NHS) and EDC (typically 1.1-1.5 equivalents of each).
-
Stir the reaction for 15-30 minutes at room temperature. The activated Boc-amino-PEG-NHS ester is now ready for immediate use.[10]
Part 2: Conjugation to Target Molecule and Subsequent Boc Deprotection
Procedure:
-
Dissolve the target molecule (e.g., a protein or peptide) in a suitable reaction buffer (e.g., PBS pH 7.4).
-
Add the desired molar excess (e.g., 10-fold) of the activated Boc-amino-PEG-NHS ester solution to the target molecule solution.[10] The volume of the organic solvent should not exceed 10% of the total reaction volume.[10]
-
Incubate the reaction for 1-2 hours at room temperature or 2-4 hours at 4°C with gentle stirring.[10]
-
Purify the Boc-protected conjugate using an appropriate method (e.g., size exclusion chromatography, dialysis) to remove unreacted PEG linker.
-
Perform Boc deprotection on the purified conjugate following Protocol 2.
-
Purify the final deprotected conjugate to remove TFA and other reagents.
Visualizing Workflows and Logical Relationships
Diagrams created using Graphviz (DOT language) illustrate the key experimental workflows and the logical framework for using Boc-protected linkers.
Caption: Experimental workflow for Boc protection of an amino-PEG linker.
Caption: Experimental workflow for the deprotection of a Boc-protected linker.
References
- 1. benchchem.com [benchchem.com]
- 2. total-synthesis.com [total-synthesis.com]
- 3. Boc-PEG, PEG linker, PEG reagent | BroadPharm [broadpharm.com]
- 4. jk-sci.com [jk-sci.com]
- 5. genscript.com [genscript.com]
- 6. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 8. nbinno.com [nbinno.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
An In-depth Technical Guide to PEG Linkers in Drug Discovery
Executive Summary: The covalent attachment of Polyethylene Glycol (PEG) chains to therapeutic molecules, a process known as PEGylation, has become a cornerstone strategy in drug development for enhancing the pharmacokinetic and pharmacodynamic properties of biologics, small molecules, and nanoparticles. PEG linkers, acting as flexible, hydrophilic spacers, can significantly improve a drug's solubility, stability, and circulation half-life while reducing its immunogenicity and susceptibility to enzymatic degradation.[1][2] This guide provides a comprehensive technical overview of PEG linkers, covering their fundamental properties, diverse architectures, and conjugation chemistries. It presents quantitative data on their impact, detailed experimental protocols for their application and characterization, and visual diagrams of relevant biological pathways and development workflows to serve as a critical resource for researchers and professionals in drug discovery.
Introduction to PEGylation in Drug Discovery
Polyethylene Glycol (PEG) is a synthetic, water-soluble, and biocompatible polymer composed of repeating ethylene oxide units.[3] The process of covalently linking these PEG chains to a therapeutic agent is called PEGylation. First introduced in the 1970s, this technique has matured into a dominant strategy for optimizing drug profiles, leading to numerous FDA-approved PEGylated therapeutics for treating a range of diseases, from hepatitis C to cancer and rheumatoid arthritis.[2][3]
The core principle behind PEGylation is the creation of a hydrophilic shield around the drug molecule.[4] This "stealth" effect masks the drug from the host's immune system and reduces recognition by proteolytic enzymes.[3][5] Furthermore, the increased hydrodynamic volume of the PEG-drug conjugate significantly reduces its renal clearance rate, thereby prolonging its circulation time in the bloodstream.[6][7]
Properties and Advantages of PEG Linkers
The utility of PEG linkers in drug discovery stems from a unique combination of physicochemical properties that translate into tangible clinical benefits.[8]
Core Properties:
-
Hydrophilicity: The repeating ether oxygens in the PEG backbone form hydrogen bonds with water, rendering PEG highly soluble in aqueous environments.[3] This property is invaluable for formulating hydrophobic drugs.[5]
-
Biocompatibility: PEG is non-toxic and approved by regulatory bodies like the FDA for use in a wide range of biomedical applications.[3]
-
Low Immunogenicity: PEG is generally considered to be non-immunogenic, meaning it elicits a minimal immune response.[3][8] However, the emergence of pre-existing and treatment-induced anti-PEG antibodies is a growing consideration that can lead to accelerated blood clearance (ABC) of PEGylated drugs.[5][9][10]
-
Flexibility: The PEG chain is highly flexible, providing conformational freedom that can help maintain the biological activity of the conjugated molecule by minimizing steric hindrance at the binding site.[3]
Key Advantages in Drug Development:
-
Prolonged Plasma Half-Life: By increasing the molecule's size, PEGylation slows its filtration by the kidneys, leading to a dramatically extended circulation time and allowing for less frequent dosing.[6][7]
-
Reduced Immunogenicity: The PEG shield can mask antigenic epitopes on therapeutic proteins, lowering the risk of an immune response and the formation of neutralizing antibodies.[1][4]
-
Enhanced Stability: The protective PEG cloud shields the drug from enzymatic degradation, improving its stability both in vivo and on the shelf.[1][8]
-
Improved Solubility: PEGylation is a highly effective method for increasing the aqueous solubility of hydrophobic small molecules and peptides, aiding in their formulation and delivery.[1][5]
Types of PEG Linkers and Conjugation Chemistries
PEG linkers are available in various architectures and with a wide array of reactive functional groups to suit different molecules and therapeutic goals.
-
Linear PEG Linkers: These are the simplest form, consisting of a straight chain of ethylene oxide units with functional groups at one or both ends.[11] They are widely used for protein and peptide modification.
-
Branched PEG Linkers: These structures feature multiple PEG chains radiating from a central core. Branched PEGs offer a more profound shielding effect and a larger hydrodynamic radius compared to linear PEGs of the same molecular weight.[8][11]
-
Multi-Arm PEG Linkers: These have three or more PEG chains extending from a central core, enabling the creation of complex assemblies like hydrogels or the attachment of multiple drug molecules.[1]
-
Cleavable PEG Linkers: These linkers incorporate a labile bond (e.g., disulfide, ester, hydrazone) that can be broken under specific physiological conditions, such as the low pH of a tumor microenvironment or the presence of specific enzymes. This allows for the controlled release of the parent drug at the target site.[11]
Common Conjugation Chemistries: The choice of conjugation chemistry depends on the available functional groups on the target molecule (e.g., amines on lysine residues, thiols on cysteine residues).
-
Amine-Reactive (e.g., NHS Esters): N-hydroxysuccinimide (NHS) esters are widely used to react with primary amines on proteins (N-terminus or lysine side chains) at a pH of 7-9 to form stable amide bonds.[12][13]
-
Thiol-Reactive (e.g., Maleimides): Maleimide groups react specifically with free sulfhydryl (thiol) groups on cysteine residues at a pH of 6.5-7.5 to form a stable thioether bond, enabling site-specific conjugation.[12][14]
-
"Click Chemistry" (e.g., Azides and Alkynes): Azide and alkyne-functionalized PEGs allow for highly efficient and specific conjugation via copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition reactions. These bioorthogonal reactions proceed with high yield under mild conditions.[1][12]
Impact of PEG Linker Properties on Pharmacokinetics
The molecular weight (MW) and structure of the PEG linker are critical parameters that can be tuned to achieve a desired pharmacokinetic (PK) profile. A longer or more branched PEG chain generally leads to a longer circulation half-life.
Table 1: Effect of PEG Molecular Weight on Pharmacokinetic Parameters
| Property | Effect of Increasing PEG Molecular Weight | Rationale |
|---|---|---|
| Renal Clearance | Decreases | The increased hydrodynamic radius exceeds the glomerular filtration threshold (approx. 30-50 kDa).[7] |
| Circulation Half-life (t½) | Increases | Reduced renal clearance and decreased susceptibility to proteolysis lead to longer retention in the bloodstream.[7] |
| Area Under the Curve (AUC) | Increases | A direct consequence of prolonged circulation and reduced clearance.[15] |
| Immunogenicity | Generally Decreases | Enhanced shielding of the drug's epitopes.[1] However, very large PEGs can sometimes be immunogenic themselves.[4] |
| Biological Activity | May Decrease | Potential for steric hindrance at the drug's active site, requiring careful optimization of attachment site and PEG size.[5] |
Table 2: Comparative Impact of PEG Linker Length on Antibody-Drug Conjugate (ADC) Performance
| Linker Length Category | Typical PEG Units | Impact on Pharmacokinetics (PK) | Impact on Efficacy |
|---|---|---|---|
| Short | PEG2 - PEG4 | Faster clearance, shorter half-life. | May retain higher potency in vitro but can have reduced in vivo efficacy due to rapid clearance.[16] |
| Intermediate | PEG8 - PEG12 | Slower clearance, longer half-life. Often represents a balance for optimal PK improvement.[16][17] | Often shows a significant improvement in in vivo efficacy with a moderate impact on in vitro potency.[16][17] |
| Long | PEG24+ | Significantly prolonged half-life. | Can lead to the highest in vivo efficacy but may also cause a more substantial reduction in in vitro cytotoxicity.[16] |
Key Experimental Protocols
General PEGylation Protocol (NHS Ester Chemistry)
This protocol describes a typical procedure for conjugating an amine-containing protein with a PEG-NHS ester.
1. Materials and Buffers:
-
Protein solution (1-10 mg/mL)
-
Amine-free buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)
-
PEG-NHS Ester reagent
-
Anhydrous organic solvent (e.g., DMSO or DMF)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification equipment (e.g., dialysis cassettes, size-exclusion or ion-exchange chromatography columns)
2. Procedure:
-
Buffer Exchange: Ensure the protein is in an amine-free buffer like PBS at the desired concentration. If the stock buffer contains primary amines (e.g., Tris), perform a buffer exchange via dialysis or using a desalting column.[18]
-
Prepare PEG-NHS Solution: Immediately before use, dissolve the PEG-NHS ester in a small amount of anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mM). The NHS ester is moisture-sensitive and hydrolyzes in aqueous solutions.[18][19]
-
Conjugation Reaction: Add a calculated molar excess (typically 10- to 50-fold) of the PEG-NHS ester solution to the stirred protein solution. The final concentration of the organic solvent should ideally be less than 10% of the total reaction volume.[18][20]
-
Incubation: Allow the reaction to proceed for 30-60 minutes at room temperature or for 2 hours on ice. The optimal time and temperature may need to be determined empirically.[18]
-
Quenching: Stop the reaction by adding a quenching buffer (e.g., Tris or glycine) to a final concentration of 20-50 mM. This will react with and consume any unreacted PEG-NHS ester.
-
Purification: Proceed immediately to purification to remove unreacted PEG, hydrolyzed PEG, and quenching reagents.
Purification of PEGylated Proteins
Purification is essential to separate the desired PEGylated conjugate from unreacted starting materials and byproducts. A multi-step approach is often required.
-
Size Exclusion Chromatography (SEC): This is a primary method used to separate molecules based on their hydrodynamic size. SEC is highly effective at removing small molecules like unreacted PEG and can separate non-PEGylated protein from PEGylated species.[21][] However, it may not resolve proteins with different degrees of PEGylation (e.g., mono- vs. di-PEGylated).[21]
-
Ion Exchange Chromatography (IEX): This technique separates molecules based on charge. PEGylation shields the surface charges of a protein, altering its interaction with the IEX resin.[] This allows for the effective separation of non-PEGylated protein, mono-PEGylated, di-PEGylated, and other species, as each will have a different net charge and will elute at a different salt concentration.[23][24]
-
Hydrophobic Interaction Chromatography (HIC): HIC separates molecules based on hydrophobicity. It can be used as a polishing step, though its effectiveness can vary as PEG itself has some hydrophobic character.[][23]
Characterization of PEGylated Proteins
Thorough characterization is critical to confirm the success of the conjugation and ensure product consistency.
-
SDS-PAGE: Sodium dodecyl sulfate-polyacrylamide gel electrophoresis is a simple first step to visualize the reaction products. PEGylated proteins will show a significant increase in apparent molecular weight, appearing as a higher molecular weight band or smear compared to the unmodified protein.[23]
-
SEC with Multi-Angle Light Scattering (SEC-MALS): This is a powerful technique for determining the absolute molar mass of the conjugate without relying on column calibration standards.[25][26] When coupled with UV and refractive index (dRI) detectors, SEC-MALS can determine the molar mass of both the protein and the attached PEG, allowing for precise calculation of the degree of PEGylation.[27][28]
-
Mass Spectrometry (MS): Techniques like MALDI-TOF or ESI-MS can determine the molecular weight of the conjugate with high accuracy. The mass increase compared to the unmodified protein corresponds to the total mass of the attached PEG.[29][30]
-
Peptide Mapping: To identify the specific amino acid residues where PEG is attached, the PEGylated protein can be enzymatically digested, followed by LC-MS/MS analysis of the resulting peptides.[30][31]
Case Study: Signaling Pathway of PEGylated Interferon
PEGylated interferon-alpha (Peg-IFN-α) has been a standard treatment for chronic hepatitis C.[32] PEGylation extends its half-life, reducing dosing from multiple times a week to once weekly.[6] Peg-IFN-α exerts its antiviral effects by activating the Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway.[33][34]
Upon binding to its cell surface receptor (IFNAR), Peg-IFN-α induces a conformational change that activates the receptor-associated Janus kinases, JAK1 and TYK2.[34][35] These kinases then phosphorylate specific tyrosine residues on the receptor, creating docking sites for STAT1 and STAT2 proteins. The STAT proteins are subsequently phosphorylated, dimerize, and translocate to the nucleus, where they bind to specific DNA sequences to initiate the transcription of hundreds of Interferon-Stimulated Genes (ISGs).[33][35][36] The protein products of these ISGs establish an antiviral state within the cell.
References
- 1. precisepeg.com [precisepeg.com]
- 2. The impact of PEGylation on biological therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chempep.com [chempep.com]
- 4. m.youtube.com [m.youtube.com]
- 5. The Art of PEGylation: From Simple Polymer to Sophisticated Drug Delivery System - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PEGylation in Pharmaceutical Development: Enhancing Drug Efficacy and Safety | MolecularCloud [molecularcloud.org]
- 7. tandfonline.com [tandfonline.com]
- 8. pharmtech.com [pharmtech.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Polyethylene glycol (PEG): The nature, immunogenicity, and role in the hypersensitivity of PEGylated products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]
- 12. purepeg.com [purepeg.com]
- 13. researchgate.net [researchgate.net]
- 14. Maleimide PEG NHS, MAL-PEG-NHS [nanocs.net]
- 15. dovepress.com [dovepress.com]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. broadpharm.com [broadpharm.com]
- 19. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 20. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 21. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Purification of PEGylated Proteins, with the Example of PEGylated Lysozyme and PEGylated scFv | Springer Nature Experiments [experiments.springernature.com]
- 24. biopharminternational.com [biopharminternational.com]
- 25. americanlaboratory.com [americanlaboratory.com]
- 26. wyatt.com [wyatt.com]
- 27. separations.us.tosohbioscience.com [separations.us.tosohbioscience.com]
- 28. wyattfiles.s3-us-west-2.amazonaws.com [wyattfiles.s3-us-west-2.amazonaws.com]
- 29. creativepegworks.com [creativepegworks.com]
- 30. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 31. pubs.acs.org [pubs.acs.org]
- 32. PharmGKB summary: peginterferon-α pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 33. ashpublications.org [ashpublications.org]
- 34. Pegylated interferon: the who, why, and how - PMC [pmc.ncbi.nlm.nih.gov]
- 35. What is the mechanism of Peginterferon alfa-2a? [synapse.patsnap.com]
- 36. ClinPGx [clinpgx.org]
Methodological & Application
Application Notes and Protocols for Bioconjugation Reactions Using Acid-PEG6-C2-Boc
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for utilizing Acid-PEG6-C2-Boc, a heterobifunctional linker, in bioconjugation reactions. This linker is particularly valuable in the synthesis of complex biomolecular conjugates, such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs), where a stepwise and controlled conjugation strategy is essential.[1]
This compound features a carboxylic acid group at one end and a tert-butyloxycarbonyl (Boc)-protected primary amine at the other, connected by a hydrophilic polyethylene glycol (PEG) spacer.[2] The PEG linker enhances the solubility of the resulting conjugate in biological media and provides a flexible spacer arm.[2][3] The orthogonal nature of the terminal functional groups allows for selective and sequential conjugation to different molecules of interest.
Principle of Reaction
The use of this compound in bioconjugation typically involves a two-stage process:
-
Amide Bond Formation: The carboxylic acid moiety is first activated, commonly using carbodiimide chemistry (e.g., with EDC and NHS), to form an amine-reactive NHS ester. This activated linker is then reacted with a primary amine on the first biomolecule (e.g., a protein, antibody, or a ligand for a target protein) to form a stable amide bond.[4]
-
Boc Deprotection and Subsequent Conjugation: Following the initial conjugation, the Boc protecting group on the terminal amine of the PEG linker is removed under acidic conditions, typically with trifluoroacetic acid (TFA).[1][5][6] This deprotection exposes a primary amine, which is then available for conjugation to a second molecule of interest (e.g., a drug, a toxin, or a ligand for an E3 ubiquitin ligase in the case of PROTACs).
This staged approach provides precise control over the synthesis of complex bioconjugates.
Experimental Protocols
The following protocols provide a general workflow for the use of this compound in a typical bioconjugation reaction. Optimization of reaction conditions (e.g., molar ratios, incubation times, and temperature) is recommended for each specific application.
Protocol 1: Activation of this compound via NHS Ester Formation
This protocol describes the activation of the carboxylic acid group of this compound to make it reactive towards primary amines.
Materials:
-
This compound
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Argon or Nitrogen gas
Procedure:
-
Dissolve this compound in anhydrous DMF or DCM under an inert atmosphere (argon or nitrogen).
-
Add NHS (1.1 equivalents) to the solution and stir until dissolved.
-
Add EDC or DCC (1.1 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, the activated Boc-PEG6-C2-NHS ester can be used directly in the next step or purified by silica gel chromatography.
Protocol 2: Conjugation of Activated Linker to a Primary Amine-Containing Biomolecule
This protocol outlines the conjugation of the NHS-activated linker to a biomolecule containing primary amines (e.g., lysine residues on a protein).
Materials:
-
Boc-PEG6-C2-NHS ester (from Protocol 1)
-
Biomolecule of interest (e.g., protein, antibody) in a suitable buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.2-8.0)
-
Anhydrous Dimethyl Sulfoxide (DMSO) or DMF
Procedure:
-
Immediately before use, dissolve the Boc-PEG6-C2-NHS ester in anhydrous DMSO or DMF to prepare a stock solution (e.g., 10 mM).
-
Add the desired molar excess of the linker stock solution to the biomolecule solution. A starting point of a 10:1 to 20:1 molar excess of the linker to the biomolecule is recommended.[5]
-
Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C overnight with gentle stirring.
-
Monitor the conjugation reaction by an appropriate method (e.g., SDS-PAGE, SEC-HPLC, or MALDI-TOF mass spectrometry).
-
Purify the resulting bioconjugate using a suitable method such as size-exclusion chromatography (SEC) or dialysis to remove unreacted linker and byproducts.
Protocol 3: Boc Deprotection of the Bioconjugate
This protocol describes the removal of the Boc protecting group to expose the terminal amine for further conjugation.
Materials:
-
Boc-protected bioconjugate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Toluene
Procedure:
-
Lyophilize the purified Boc-protected bioconjugate to dryness.
-
Dissolve the dried conjugate in anhydrous DCM.
-
Cool the solution to 0°C in an ice bath.
-
Add TFA to a final concentration of 20-50% (v/v) dropwise while stirring.[5]
-
Allow the reaction mixture to warm to room temperature and stir for 1-3 hours.[5]
-
Monitor the deprotection reaction for completion using an appropriate analytical method such as LC-MS.
-
Remove the DCM and excess TFA by evaporation under a stream of nitrogen or by rotary evaporation.
-
To ensure complete removal of TFA, co-evaporate the residue with toluene three times.[5]
-
The resulting deprotected bioconjugate with a terminal primary amine is now ready for the next conjugation step.
Data Presentation
The following tables summarize recommended starting conditions for the key reaction steps. These parameters should be optimized for each specific biomolecule and desired degree of labeling.
Table 1: Recommended Reaction Conditions for NHS Ester Activation
| Parameter | Recommended Condition | Notes |
| Solvent | Anhydrous DMF or DCM | Ensure solvent is dry to prevent hydrolysis of the activated ester. |
| Molar Ratio (Linker:EDC:NHS) | 1 : 1.1 : 1.1 | A slight excess of coupling reagents ensures efficient activation. |
| Temperature | Room Temperature (20-25°C) | |
| Reaction Time | 4 - 12 hours | Monitor by TLC or LC-MS for completion. |
Table 2: Recommended Reaction Conditions for Conjugation to Biomolecules
| Parameter | Recommended Condition | Notes |
| pH | 7.2 - 8.5 | Slightly alkaline pH facilitates the reaction with primary amines.[5] |
| Molar Excess of Linker to Biomolecule | 5:1 to 40:1 | The optimal ratio depends on the number of available amines on the biomolecule and the desired degree of labeling. Start with a 10:1 to 20:1 ratio.[5] |
| Biomolecule Concentration | 1 - 10 mg/mL | Higher concentrations can improve conjugation efficiency.[5] |
| Temperature | Room Temperature or 4°C | Lower temperature can be used to minimize potential degradation of sensitive biomolecules. |
| Reaction Time | 1 - 4 hours at RT, or overnight at 4°C |
Table 3: Recommended Conditions for Boc Deprotection
| Parameter | Recommended Condition | Notes |
| Reagent | Trifluoroacetic acid (TFA) in Dichloromethane (DCM) | |
| TFA Concentration | 20 - 50% (v/v) | Higher concentrations can lead to faster deprotection but may also affect the integrity of sensitive biomolecules.[5] |
| Temperature | 0°C to Room Temperature | Start the reaction at a lower temperature to control the reaction rate. |
| Reaction Time | 1 - 3 hours | Monitor for completion to avoid over-exposure to acidic conditions.[5] |
Visualizations
Caption: Experimental workflow for bioconjugation using this compound.
Caption: Role of the linker in PROTAC-mediated protein degradation.
References
Application Note: Step-by-Step Boc Deprotection of Acid-PEG6-C2-Boc
Abstract
This application note provides a detailed protocol for the removal of the tert-butyloxycarbonyl (Boc) protecting group from Acid-PEG6-C2-Boc. The Boc group is a widely used amine protecting group in organic synthesis, particularly for PEG linkers in bioconjugation and drug development.[1][2] Its facile removal under acidic conditions regenerates a primary amine, ready for subsequent conjugation, while preserving the terminal carboxylic acid functionality.[1][3] This document outlines a standard and reliable procedure using trifluoroacetic acid (TFA) in dichloromethane (DCM), including reaction setup, monitoring, work-up, and characterization.
Introduction
This compound is a heterobifunctional linker containing a terminal carboxylic acid and a Boc-protected amine, separated by a polyethylene glycol (PEG) spacer. The strategic removal of the Boc group is a critical step in the stepwise synthesis of complex molecules like antibody-drug conjugates (ADCs) or PROteolysis Targeting Chimeras (PROTACs).[2] The protocol described herein utilizes a common and highly efficient method for Boc deprotection, employing a solution of trifluoroacetic acid (TFA).[1][4] The reaction is typically fast, often completing within 30 minutes to a few hours at room temperature.[1][5]
The mechanism involves the protonation of the carbamate by TFA, followed by the loss of a stable tert-butyl cation and subsequent decarboxylation to yield the free amine as its TFA salt.[3][6]
Experimental Protocol
This section details the necessary reagents, equipment, and step-by-step procedure for the Boc deprotection of this compound.
2.1 Materials and Reagents
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Toluene (for co-evaporation)
-
Diethyl ether, cold (for precipitation)
-
Saturated sodium bicarbonate (NaHCO₃) solution (for optional neutralization)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Deionized water
-
Argon or Nitrogen gas supply
2.2 Equipment
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
-
Centrifuge (if required for precipitation)
-
Standard laboratory glassware (pipettes, graduated cylinders)
-
Analytical balance
-
Thin Layer Chromatography (TLC) plates (silica gel) and chamber
-
LC-MS system for reaction monitoring and product confirmation
2.3 Step-by-Step Procedure
-
Reaction Setup:
-
In a clean, dry round-bottom flask, dissolve the this compound in anhydrous dichloromethane (DCM). A typical concentration is between 0.1 M and 0.2 M.[7]
-
Place the flask on a magnetic stirrer and add a stir bar.
-
Purge the flask with an inert gas (Argon or Nitrogen).
-
Cool the solution to 0°C using an ice bath.[7]
-
-
Addition of TFA:
-
Reaction Progression:
-
Remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Continue stirring at room temperature for an additional 1-2 hours.[7]
-
-
Monitoring the Reaction:
-
Monitor the progress of the deprotection by TLC or LC-MS.[5][7]
-
For TLC, spot the reaction mixture against the starting material. The deprotected product, being more polar, will have a lower Rf value.
-
For LC-MS, withdraw a small aliquot, quench it (e.g., by diluting in the mobile phase), and analyze to confirm the disappearance of the starting material and the appearance of the product mass.[7]
-
-
Work-up and Isolation (as TFA salt):
-
Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.[7]
-
To ensure complete removal of residual TFA, add toluene to the residue and evaporate again. Repeat this co-evaporation step 2-3 times.[7]
-
The resulting product is the deprotected amine as its trifluoroacetate salt, which can often be used directly in subsequent steps.
-
For further purification, the oily residue can be triturated with cold diethyl ether to precipitate the product as a solid. The solid can then be collected by filtration or centrifugation.
-
-
Optional Neutralization (to obtain free amine):
-
If the free amine is required, dissolve the crude TFA salt residue in an organic solvent (e.g., DCM or ethyl acetate).[5]
-
Wash the organic layer carefully with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid.[5][7]
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the deprotected free amine.[5]
-
Quantitative Data Summary
The efficiency of Boc deprotection can be influenced by several factors. The table below summarizes typical reaction conditions and expected outcomes for Boc deprotection using TFA.
| Parameter | Value / Condition | Reference(s) | Notes |
| Substrate Concentration | 0.1 - 0.5 M in DCM | [4][7] | Ensures good solubility and reaction kinetics. |
| TFA Concentration | 20 - 50% (v/v) in DCM | [1][2][7] | Higher concentrations lead to faster reaction times. |
| Reaction Temperature | 0°C to Room Temperature (20-25°C) | [1][7] | Initial cooling helps control potential exotherms. |
| Reaction Time | 30 minutes - 2 hours | [1][5][7] | Substrate dependent; should be monitored. |
| Work-up Method | Evaporation / Co-evaporation with Toluene | [7] | Yields the TFA salt, suitable for many applications. |
| Typical Yield | >95% (often quantitative) | [2][8] | High yields are typical for this reaction. |
Experimental Workflow and Logic Diagram
The following diagram illustrates the step-by-step workflow for the Boc deprotection of this compound.
Caption: Workflow for TFA-mediated Boc deprotection.
Troubleshooting and Safety Precautions
-
Incomplete Reaction: If monitoring shows significant starting material remaining, extend the reaction time at room temperature or increase the concentration of TFA.[7]
-
Side Products: The tert-butyl cation generated during the reaction can potentially alkylate electron-rich moieties. While less common for this substrate, if side products are observed, consider adding a scavenger like triisopropylsilane (TIS) (2.5-5% v/v) to the reaction mixture.[7]
-
Product Isolation: PEGylated compounds can sometimes be difficult to precipitate. If trituration with diethyl ether does not yield a solid, the resulting oil is often pure enough for subsequent steps after thorough co-evaporation to remove all volatiles.
Safety:
-
Trifluoroacetic acid (TFA) is highly corrosive and volatile. Always handle TFA in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
-
The reaction generates isobutylene and carbon dioxide gas; ensure the reaction vessel is not a closed system.[6]
References
Application Notes and Protocols for Amide Bond Formation with Acid-PEG6-C2-Boc
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acid-PEG6-C2-Boc is a heterobifunctional linker molecule widely utilized in bioconjugation, drug delivery, and the synthesis of complex biomolecules such as Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).[1] This linker features a carboxylic acid group for amide bond formation, a six-unit polyethylene glycol (PEG) chain to enhance solubility and provide a flexible spacer, and a tert-butyloxycarbonyl (Boc)-protected amine for subsequent functionalization.[2]
These application notes provide detailed protocols for the two primary chemical transformations involving this compound:
-
Amide Bond Formation: Coupling of the terminal carboxylic acid with a primary amine-containing molecule.
-
Boc Group Deprotection: Removal of the Boc protecting group to expose the primary amine for further conjugation.
Chemical and Physical Properties
A summary of the key properties of this compound is presented in the table below.
| Property | Value |
| Chemical Formula | C₁₉H₃₇NO₁₀ |
| Molecular Weight | 439.50 g/mol |
| Appearance | Colorless to light yellow liquid |
| Functional Groups | Carboxylic Acid, Boc-protected Amine, PEG6 Linker |
| Storage Conditions | Store at -20°C, desiccated |
Core Applications
The unique structure of this compound makes it an invaluable tool in several advanced applications:
-
PROTAC Synthesis: The linker connects a target protein-binding ligand and an E3 ligase ligand, facilitating the formation of a ternary complex and subsequent degradation of the target protein. The PEG chain's length and flexibility are critical for optimizing PROTAC efficacy.[3][4][][6]
-
Antibody-Drug Conjugate (ADC) Development: The linker can be used to attach a potent cytotoxic drug to an antibody, leveraging the antibody's specificity to deliver the drug directly to target cells.
-
Bioconjugation: It serves as a spacer to conjugate biomolecules such as peptides, proteins, and oligonucleotides to surfaces or other molecules, often improving the stability and solubility of the resulting conjugate.
Experimental Protocols
Protocol 1: Amide Bond Formation via EDC/NHS Coupling
This protocol describes the activation of the carboxylic acid group of this compound using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to form a stable amide bond with a primary amine-containing molecule (R-NH₂).
-
This compound
-
Amine-containing molecule (e.g., protein, peptide, small molecule)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS for aqueous reactions
-
Activation Buffer: 0.1 M MES, pH 4.5-6.0
-
Coupling Buffer: PBS, pH 7.2-8.0 (must be amine-free)
-
Quenching Solution: 1 M Glycine or Tris, pH 8.0
-
Anhydrous DMF or DMSO
-
Purification system (e.g., HPLC, size-exclusion chromatography)
-
Reagent Preparation:
-
Allow all reagents to equilibrate to room temperature before use.
-
Prepare a stock solution of this compound (e.g., 10 mg/mL) in anhydrous DMF or DMSO.[7]
-
Immediately before use, prepare fresh solutions of EDC and NHS/Sulfo-NHS in Activation Buffer.[8]
-
Dissolve the amine-containing molecule in the appropriate Coupling Buffer.
-
-
Activation of this compound:
-
In a reaction vessel, add the this compound solution.
-
Add the freshly prepared EDC and NHS/Sulfo-NHS solutions. A molar excess of EDC and NHS over the PEG-acid is recommended (see Table 2).[8]
-
Incubate the mixture for 15-30 minutes at room temperature with gentle stirring to form the activated NHS ester.[7]
-
-
Conjugation to the Amine-Containing Molecule:
-
Add the activated this compound solution to the solution of the amine-containing molecule.
-
Ensure the final pH of the reaction mixture is between 7.2 and 8.0. Adjust with Coupling Buffer if necessary.[7]
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle agitation.[7]
-
-
Quenching the Reaction:
-
(Optional) Add Quenching Solution to a final concentration of 20-50 mM to consume any unreacted NHS esters. Incubate for 30 minutes.[7]
-
-
Purification:
-
Purify the conjugate using a suitable method such as size-exclusion chromatography, dialysis, or reverse-phase HPLC to remove unreacted reagents and byproducts.
-
-
Characterization:
The following table provides typical reaction parameters for the coupling of a PEG-acid linker to an amine-containing molecule. Optimization may be required for specific applications.
| Parameter | Recommended Value | Notes |
| Molar Ratio (EDC:NHS:PEG-Acid) | 2:1:1 to 5:2:1 | Higher ratios can improve efficiency but may require more extensive purification.[8] |
| Molar Excess of PEG-linker to Amine | 5 to 20-fold | Depends on the reactivity and concentration of the amine-containing molecule. |
| Activation pH | 4.5 - 6.0 | Optimal for EDC/NHS chemistry to minimize hydrolysis of the O-acylisourea intermediate.[8] |
| Coupling pH | 7.2 - 8.0 | Balances the reactivity of primary amines with the stability of the NHS ester.[7] |
| Reaction Time (Coupling) | 2 hours at RT or overnight at 4°C | Longer times may be needed for less reactive amines. |
| Typical Yield | 60-90% | Highly dependent on the substrates and reaction conditions. |
Protocol 2: Boc Group Deprotection
This protocol describes the removal of the Boc protecting group from the terminal amine of the this compound conjugate using acidic conditions.
-
Boc-protected PEG conjugate
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA) or 4M HCl in 1,4-dioxane
-
Saturated sodium bicarbonate solution (for neutralization)
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Reaction Setup:
-
Dissolve the Boc-protected conjugate in anhydrous DCM in a round-bottom flask.
-
Cool the solution to 0°C in an ice bath.
-
-
Acid Addition:
-
Slowly add TFA to the solution to a final concentration of 20-50% (v/v). Alternatively, use a solution of 4M HCl in 1,4-dioxane.[11]
-
Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and continue stirring for an additional 1-2 hours.
-
-
Monitoring the Reaction:
-
Monitor the completion of the deprotection by TLC or LC-MS by observing the disappearance of the starting material.[10]
-
-
Work-up and Purification:
-
Upon completion, remove the DCM and excess acid under reduced pressure using a rotary evaporator.
-
For a neutral product, re-dissolve the residue in DCM and wash carefully with a saturated sodium bicarbonate solution until the aqueous layer is neutral or slightly basic.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the deprotected amine conjugate.
-
The following table outlines typical conditions for Boc deprotection.
| Parameter | Recommended Value | Notes |
| Deprotection Reagent | 20-50% TFA in DCM or 4M HCl in 1,4-dioxane | TFA is often used but can be harsh; HCl in dioxane is a common alternative.[11][12] |
| Reaction Temperature | 0°C to Room Temperature | Starting at 0°C helps to control the reaction rate and minimize side reactions. |
| Reaction Time | 1-3 hours | Monitor by TLC or LC-MS for completion.[11] |
| Typical Yield | >95% | Boc deprotection is generally a high-yielding reaction.[11] |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Amide Coupling Yield | Inactive EDC/NHS (hydrolyzed) | Use fresh, high-quality reagents. Equilibrate to room temperature before opening to prevent moisture condensation. |
| Presence of amine-containing buffers (e.g., Tris) | Use non-amine buffers like MES for activation and PBS for coupling.[7] | |
| Hydrolysis of activated NHS ester | Add the amine-containing molecule immediately after the activation step. | |
| Incomplete Boc Deprotection | Insufficient acid or reaction time | Increase the concentration of acid or extend the reaction time. Monitor closely by TLC/LC-MS. |
| Water in the reaction mixture | Use anhydrous solvents for the deprotection reaction. | |
| Product Degradation | Substrate is sensitive to strong acid | Use milder deprotection conditions (e.g., lower concentration of acid, lower temperature). |
| Difficulty in Purification | High polarity of the PEGylated product | Consider using reverse-phase HPLC for purification.[10] |
Conclusion
This compound is a versatile and efficient linker for creating complex bioconjugates. The protocols provided herein for amide bond formation and Boc deprotection offer a robust starting point for researchers. Careful control of reaction parameters, particularly pH and reagent stoichiometry, is crucial for achieving high yields and purity. The provided data and workflows serve as a guide for the successful application of this linker in advanced research and drug development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Boc-PEG, PEG linker, PEG reagent | BroadPharm [broadpharm.com]
- 3. benchchem.com [benchchem.com]
- 4. precisepeg.com [precisepeg.com]
- 6. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. broadpharm.com [broadpharm.com]
- 8. benchchem.com [benchchem.com]
- 9. enovatia.com [enovatia.com]
- 10. benchchem.com [benchchem.com]
- 11. reddit.com [reddit.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
Application Notes and Protocols for the Characterization of Acid-PEG6-C2-Boc Conjugates
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and standardized protocols for the comprehensive analytical characterization of Acid-PEG6-C2-Boc conjugates. These bifunctional linkers are crucial in the development of targeted therapeutics, such as antibody-drug conjugates (ADCs), where precise knowledge of their identity, purity, and stability is paramount for ensuring safety and efficacy.
Introduction to this compound Conjugate Characterization
This compound is a heterobifunctional linker composed of a carboxylic acid group, a six-unit polyethylene glycol (PEG) chain, a two-carbon spacer, and a tert-butyloxycarbonyl (Boc) protected amine. The analytical characterization of this molecule is essential to confirm its chemical structure, determine its purity, and identify any potential impurities from the synthesis or degradation. A multi-faceted analytical approach is required to achieve a complete characterization profile.[1]
The primary analytical techniques employed for the characterization of such conjugates include:
-
High-Performance Liquid Chromatography (HPLC/UPLC) for purity assessment and quantification of impurities.[1][]
-
Liquid Chromatography-Mass Spectrometry (LC-MS) for definitive molecular weight confirmation and identification of impurities.[1][3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for detailed structural elucidation and confirmation of atomic connectivity.[4][5][6][7]
-
Fourier-Transform Infrared (FTIR) Spectroscopy for the identification of key functional groups present in the molecule.[8]
Analytical Methods and Protocols
A comprehensive characterization workflow is essential for ensuring the quality of this compound conjugates.
Caption: A typical workflow for the synthesis, purification, and comprehensive analytical characterization of this compound conjugates.
High-Performance Liquid Chromatography (HPLC/UPLC) for Purity Assessment
Objective: To determine the purity of the this compound conjugate and to quantify any process-related or degradation impurities. Reversed-phase HPLC (RP-HPLC) is the most common and robust method for this purpose.[1][9]
Experimental Protocol:
-
System: An HPLC or UPLC system equipped with a UV detector.[1]
-
Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size or 2.1 x 50 mm, 1.7 µm for UPLC) is typically used for its ability to separate compounds based on hydrophobicity.[1]
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) or Formic Acid (FA) in Water.[1]
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) or Formic Acid (FA) in Acetonitrile (ACN).[1]
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 15-30 minutes is a common starting point and should be optimized based on the retention time of the conjugate.[1]
-
Flow Rate: 0.8-1.2 mL/min for HPLC or 0.2-0.5 mL/min for UPLC.[1]
-
Detection: UV absorbance is monitored at 214 nm, where the amide and carbamate bonds absorb.[1][10]
-
Sample Preparation: Dissolve the conjugate in a solvent compatible with the mobile phase, such as a mixture of water and acetonitrile, to a final concentration of approximately 0.1-1.0 mg/mL.[1][9]
Data Presentation:
| Parameter | Typical Value |
| Retention Time (t_R) | 10-15 minutes (highly dependent on the specific gradient) |
| Purity (%) | > 95% |
| Major Impurities | Unreacted starting materials, dimers, species with incomplete PEG chains |
Liquid Chromatography-Mass Spectrometry (LC-MS) for Molecular Weight Confirmation
Objective: To confirm the molecular weight of the this compound conjugate, providing definitive confirmation of its identity and aiding in the identification of impurities.[1][3]
Experimental Protocol:
-
System: An LC-MS system, typically coupling a UPLC system with a high-resolution mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI) is commonly used for this type of molecule.[1]
-
Mass Analyzer: A high-resolution mass analyzer such as Time-of-Flight (TOF) or Orbitrap is preferred for accurate mass determination.[1]
-
Mode: Positive ion mode is generally used for amine-containing compounds to observe protonated molecules ([M+H]+) and other adducts.[1]
-
LC Conditions: The same or similar conditions as the HPLC/UPLC method for purity analysis can be used.
Data Presentation:
| Ion Species | Calculated m/z | Observed m/z | Mass Accuracy (ppm) |
| [M+H]⁺ | Calculated Value | Observed Value | < 5 ppm |
| [M+Na]⁺ | Calculated Value | Observed Value | < 5 ppm |
| [M+K]⁺ | Calculated Value | Observed Value | < 5 ppm |
Note: The calculated m/z values should be determined based on the exact chemical formula of the this compound conjugate.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Objective: To provide a detailed structural confirmation of the this compound conjugate, including the verification of the PEG chain length, the presence of the Boc protecting group, and the connectivity of the different moieties.[4][5][6][7]
Experimental Protocol:
-
System: A high-field NMR spectrometer (e.g., 400 MHz or higher).[1]
-
Experiments:
-
¹H NMR: To determine the number and chemical environment of protons. Key signals include the characteristic repeating ethylene glycol units, the Boc group protons, and protons of the C2 spacer and adjacent to the acid.[1]
-
¹³C NMR: To provide information about the carbon skeleton of the molecule.
-
2D NMR (e.g., COSY, HSQC): To confirm the connectivity between protons and carbons for unambiguous structural assignment.[1]
-
-
Sample Preparation: Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O).[1]
Data Presentation:
| Functional Group | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| PEG Backbone (-O-CH₂-CH₂-) | ~3.6 (multiplet) | ~70 |
| Boc Group (-C(CH₃)₃) | ~1.4 (singlet) | ~28 (CH₃), ~79 (quaternary C) |
| Protons adjacent to Acid | Specific to structure | Specific to structure |
| Protons of C2 spacer | Specific to structure | Specific to structure |
Note: Accurate integration of the ¹H NMR signals corresponding to the PEG repeating units and the terminal groups is crucial for confirming the PEG chain length. It is important to consider the presence of ¹³C satellites in the ¹H NMR spectrum of PEG compounds, which can aid in more accurate molecular weight determination.[4][6][7]
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
Objective: To identify the key functional groups present in the this compound conjugate, providing complementary structural information.[8]
Experimental Protocol:
-
System: An FTIR spectrometer.
-
Mode: Attenuated Total Reflectance (ATR) is a common and convenient sampling method.[1]
-
Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.
Data Presentation:
| Functional Group | Characteristic Absorption (cm⁻¹) |
| O-H stretch (Carboxylic Acid) | 3300-2500 (broad) |
| C-H stretch (Alkyl) | 2950-2850 |
| C=O stretch (Carboxylic Acid) | ~1710 |
| C=O stretch (Carbamate - Boc) | ~1690 |
| C-O-C stretch (PEG Ether) | ~1100 |
Visualization of Key Structures and Processes
The following diagrams illustrate the structure of the this compound conjugate and a simplified representation of its analysis via LC-MS.
Caption: Chemical structure of an this compound conjugate.
Caption: A simplified workflow of LC-MS analysis for this compound.
Conclusion
The analytical methods and protocols outlined in this document provide a robust framework for the comprehensive characterization of this compound conjugates. By employing a combination of HPLC/UPLC, LC-MS, NMR, and FTIR, researchers, scientists, and drug development professionals can confidently ascertain the identity, purity, and structural integrity of these critical linkers, thereby ensuring the quality and consistency of their final therapeutic products.
References
- 1. benchchem.com [benchchem.com]
- 3. ingenieria-analitica.com [ingenieria-analitica.com]
- 4. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. semanticscholar.org [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. New versatile approach for analysis of PEG content in conjugates and complexes with biomacromolecules based on FTIR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Application Note: HPLC and Mass Spectrometry of Acid-PEG6-C2-Boc
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the analysis of Acid-PEG6-C2-Boc, a heterobifunctional linker commonly used in bioconjugation and proteomics, by High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS). The described methodology details the sample preparation, chromatographic separation, and mass spectrometric detection for the identification and purity assessment of this PEGylated compound. All experimental parameters are outlined to ensure reproducibility.
Introduction
This compound is a hydrophilic linker molecule featuring a terminal carboxylic acid and a Boc-protected amine, separated by a six-unit polyethylene glycol (PEG) chain and a two-carbon spacer. This structure is valuable in bioconjugation, for instance, in the synthesis of antibody-drug conjugates (ADCs) or Proteolysis Targeting Chimeras (PROTACs), where precise control over linker chemistry is crucial. The PEG chain enhances solubility and biocompatibility, while the terminal functional groups allow for sequential conjugation to different molecules. Accurate analytical characterization is essential to confirm the identity, purity, and stability of this compound. HPLC coupled with ESI-MS is a powerful technique for this purpose, providing separation based on physicochemical properties and sensitive detection with mass confirmation.[1]
Chemical Structure and Properties
-
Systematic Name: 2,2-dimethyl-4-oxo-3,8,11,14,17,20,23-heptaoxa-5-azahexacosan-26-oic acid
-
Molecular Formula: C₂₀H₃₉NO₁₀
-
Molecular Weight: 469.52 g/mol
-
Structure:
Experimental Protocols
Sample Preparation
-
Stock Solution (1 mg/mL):
-
Accurately weigh 1 mg of this compound.
-
Dissolve in 1 mL of a 50:50 (v/v) mixture of acetonitrile and ultrapure water.
-
Vortex briefly to ensure complete dissolution.
-
-
Working Solution (10 µg/mL):
-
Dilute 10 µL of the 1 mg/mL stock solution into 990 µL of the mobile phase A (see HPLC conditions below).
-
Vortex to mix thoroughly.
-
Transfer to an HPLC vial for analysis.
-
High-Performance Liquid Chromatography (HPLC)
-
Instrumentation: A standard HPLC system equipped with a binary pump, autosampler, and a UV detector or Charged Aerosol Detector (CAD).
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended for good separation of PEGylated compounds.[1]
-
Mobile Phase A: 0.1% Formic Acid in Ultrapure Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Elution: A time-dependent gradient is effective for separating the target compound from potential impurities.[1]
Time (min) % Mobile Phase A % Mobile Phase B 0.0 90 10 20.0 10 90 25.0 10 90 25.1 90 10 | 30.0 | 90 | 10 |
-
Flow Rate: 0.8 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detection: UV at 210 nm (note: PEG compounds lack a strong chromophore, so sensitivity may be low) or Charged Aerosol Detection (CAD) for more universal detection. Mass spectrometry will serve as the primary detector for identification.[2]
Mass Spectrometry (MS)
-
Instrumentation: A mass spectrometer equipped with an Electrospray Ionization (ESI) source.
-
Ionization Mode: Positive Ion Electrospray (ESI+).
-
Scan Range: m/z 100 - 1000.
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V.
-
Source Temperature: 120°C.
-
Desolvation Temperature: 350°C.
-
Desolvation Gas Flow: 600 L/hr.
-
Data Acquisition: Full scan mode.
Data Presentation
Expected HPLC and Mass Spectrometry Data
| Parameter | Expected Value |
| Expected Retention Time (RT) | 12 - 18 min (dependent on specific C18 column chemistry) |
| Molecular Formula | C₂₀H₃₉NO₁₀ |
| Theoretical Monoisotopic Mass | 469.2574 |
| Expected Ion Adducts (ESI+) | |
| [M+H]⁺ | 470.2647 |
| [M+Na]⁺ | 492.2466 |
| [M+K]⁺ | 508.2206 |
| [M-Boc+2H]⁺ | 370.2128 |
Note: The Boc protecting group (mass = 100.0528) can sometimes be lost in the ion source, leading to the observation of a [M-Boc+2H]⁺ ion.
Purity Analysis
| Peak | Retention Time (min) | Area (%) | Identity |
| 1 | ~15.5 | > 95% | This compound |
| 2 | Varies | < 5% | Impurities |
This table is an example for a high-purity sample. Actual results may vary based on the synthesis batch.
Visualizations
Experimental Workflow
References
Application Notes and Protocols for Acid-PEG6-C2-Boc Conjugation to Primary Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acid-PEG6-C2-Boc is a heterobifunctional polyethylene glycol (PEG) linker designed for bioconjugation and drug delivery applications.[1] This linker features a carboxylic acid at one terminus and a tert-butyloxycarbonyl (Boc) protected primary amine at the other, connected by a hydrophilic hexaethylene glycol (PEG6) spacer. The PEG spacer enhances the solubility and pharmacokinetic properties of the conjugated molecule, while the terminal functional groups allow for the sequential and controlled conjugation to different molecules of interest.[1]
This document provides detailed protocols for the conjugation of the carboxylic acid group of this compound to primary amines on target molecules such as proteins, peptides, or small molecule drugs. The conjugation is typically achieved through the formation of a stable amide bond, facilitated by carbodiimide chemistry.
Reaction Mechanism: EDC/NHS Coupling
The most common and efficient method for conjugating a carboxylic acid to a primary amine is through the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS. This process involves two main steps:
-
Activation of the Carboxylic Acid: EDC activates the carboxyl group of this compound, forming a highly reactive O-acylisourea intermediate.
-
Formation of a Stable NHS Ester and Amine Reaction: The O-acylisourea intermediate is unstable in aqueous solutions. NHS is added to react with this intermediate, forming a more stable, amine-reactive NHS ester. This NHS ester then readily reacts with a primary amine on the target molecule to form a stable amide bond, releasing NHS as a byproduct.[2]
The overall reaction scheme is depicted below:
Caption: EDC/NHS coupling reaction mechanism.
Data Presentation
The efficiency of the conjugation reaction is dependent on several key parameters. The following table summarizes recommended starting conditions, which may require further optimization based on the specific properties of the primary amine-containing molecule.
| Parameter | Recommended Value | Notes |
| Activation Reagents | EDC (1.5-2.0 eq.), NHS (1.5-2.0 eq.) | Molar equivalents relative to this compound. |
| Conjugation pH | 7.2 - 8.5 | Optimal for balancing amine reactivity and NHS ester stability.[2] |
| Compatible Buffers | Phosphate, Bicarbonate, Borate, HEPES | Buffers must be free of primary amines (e.g., Tris, Glycine).[2][3] |
| Molar Excess of Activated PEG | 5 to 20-fold | Molar excess over the target molecule; requires empirical optimization.[2] |
| Reaction Temperature | Room temperature or 4°C | Lower temperature can be used to minimize degradation of sensitive molecules.[2] |
| Reaction Time | 1 - 4 hours | Can be extended (e.g., overnight at 4°C) for dilute solutions or less reactive amines.[2] |
Experimental Protocols
The following protocols describe the conjugation of this compound to a primary amine-containing molecule. A general workflow is presented first, followed by detailed procedures for both aqueous and organic-based reactions.
Caption: General experimental workflow for conjugation.
Protocol 1: Conjugation in Aqueous Buffer (for Proteins/Peptides)
Materials:
-
This compound
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS
-
Primary amine-containing protein/peptide
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine
-
Anhydrous DMSO or DMF
-
Purification system (e.g., size-exclusion chromatography columns, dialysis cassettes)
Procedure:
-
Reagent Preparation:
-
Equilibrate all reagents to room temperature before use.
-
Prepare a stock solution of this compound in anhydrous DMSO or DMF (e.g., 10 mg/mL).
-
Prepare stock solutions of EDC and NHS/Sulfo-NHS in Activation Buffer or water immediately before use.
-
Prepare the protein/peptide solution in Conjugation Buffer.
-
-
Activation of this compound:
-
In a microcentrifuge tube, add the desired amount of this compound from the stock solution.
-
Add EDC (1.5 molar equivalents to the PEG linker) and NHS/Sulfo-NHS (1.5 molar equivalents to the PEG linker).
-
Vortex the mixture gently and incubate for 15-30 minutes at room temperature to form the NHS ester.[2]
-
-
Conjugation to the Primary Amine:
-
Immediately add the activated this compound solution to the protein/peptide solution. A 10 to 20-fold molar excess of the PEG linker over the protein is a common starting point.[2]
-
Ensure the final concentration of the organic solvent (DMSO/DMF) does not exceed 10% of the total reaction volume.
-
Incubate the reaction mixture for 1-2 hours at room temperature or 2-4 hours at 4°C with gentle stirring.[2]
-
-
Quenching the Reaction (Optional):
-
To stop the reaction, add Quenching Buffer to a final concentration of 20-50 mM.
-
Incubate for 15-30 minutes at room temperature to hydrolyze any unreacted NHS esters.[2]
-
-
Purification of the Conjugate:
-
Remove unreacted PEG linker and byproducts by size-exclusion chromatography (SEC) or dialysis against an appropriate buffer.
-
Protocol 2: Conjugation in Organic Solvent (for Small Molecules)
Materials:
-
This compound
-
EDC-HCl
-
NHS
-
Primary amine-containing small molecule
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Diisopropylethylamine (DIPEA)
Procedure:
-
Activation of this compound:
-
Dissolve this compound (1 equivalent) in anhydrous DCM or DMF.
-
Add EDC-HCl (1.2-2.0 equivalents) and NHS (1.2-2.0 equivalents) to the solution.
-
Stir the mixture at room temperature for 30-60 minutes.[4]
-
-
Conjugation to the Small Molecule:
-
In a separate flask, dissolve the primary amine-containing small molecule (1.0-1.5 equivalents) in anhydrous DCM or DMF.
-
Add the small molecule solution to the activated this compound mixture.
-
Add DIPEA (1.5-2.0 equivalents) to the reaction mixture to act as a base.[4]
-
Stir the reaction at room temperature for 2-24 hours. Monitor the reaction progress by an appropriate method (e.g., TLC, LC-MS).
-
-
Purification of the Conjugate:
-
Upon completion, the solvent can be removed under reduced pressure.
-
The crude product can be purified using standard chromatographic techniques (e.g., flash column chromatography) to isolate the desired conjugate.
-
Post-Conjugation: Boc Deprotection
Following successful conjugation and purification, the Boc protecting group on the terminal amine of the PEG linker can be removed to allow for further functionalization. This is typically achieved under acidic conditions.
Materials:
-
Purified Boc-protected PEG conjugate
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
Procedure:
-
Ensure the purified conjugate is completely dry (e.g., by lyophilization).
-
Dissolve the dry conjugate in anhydrous DCM and cool the solution to 0°C in an ice bath.
-
Add TFA to the solution (a common ratio is 1:1 TFA:DCM, but this may need optimization).
-
Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours. Monitor the deprotection by LC-MS or TLC.[2]
-
Upon completion, remove the DCM and excess TFA under reduced pressure.
-
For a basic work-up, dissolve the residue in DCM and carefully wash with saturated NaHCO₃ solution to neutralize the acid, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the final deprotected conjugate.[2]
Characterization of the Conjugate
The successful conjugation and purity of the final product should be confirmed using appropriate analytical techniques, which may include:
-
Mass Spectrometry (MS): To confirm the molecular weight of the conjugate.[5]
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the conjugate.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For detailed structural elucidation.[5]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the presence of the amide bond.[5]
References
Application Notes and Protocols for Targeted Protein Degradation Using Acid-PEG6-C2-Boc
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation (TPD) has emerged as a powerful therapeutic modality that utilizes the cell's own protein disposal machinery, the ubiquitin-proteasome system (UPS), to eliminate disease-causing proteins.[1] Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules at the forefront of this technology.[2] These molecules consist of two distinct ligands connected by a linker: one binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[] This induced proximity facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.[1]
The linker component of a PROTAC is crucial for its efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the molecule's overall physicochemical properties. Acid-PEG6-C2-Boc is a versatile linker used in the synthesis of PROTACs.[4][5] It features a hexaethylene glycol (PEG6) chain that enhances solubility and provides spatial separation, a terminal carboxylic acid for conjugation to an E3 ligase ligand, and a Boc-protected amine for coupling to a target-binding ligand.[6] The acid-labile Boc (tert-butyloxycarbonyl) protecting group allows for controlled, stepwise synthesis of the final PROTAC molecule.[7][8]
These application notes provide a comprehensive guide to the experimental design and detailed protocols for utilizing this compound in the development of novel protein degraders.
Mechanism of Action
A PROTAC synthesized using the this compound linker operates through the canonical targeted protein degradation pathway. The final molecule acts as a molecular bridge, simultaneously binding to the protein of interest (POI) and an E3 ubiquitin ligase. This proximity induces the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the POI, leading to the formation of a polyubiquitin chain. This chain is then recognized by the 26S proteasome, which subsequently degrades the tagged POI. The PROTAC molecule is then released and can catalytically induce the degradation of additional POI molecules.[9]
Caption: General mechanism of targeted protein degradation by a PROTAC.
Experimental Design and Protocols
The development and validation of a PROTAC involves a series of well-defined experiments. The following sections outline the key protocols, using a hypothetical PROTAC, "Degrader-A," synthesized with the this compound linker, targeting a hypothetical protein "POI-X" and recruiting the Cereblon (CRBN) E3 ligase.
Protocol 1: Synthesis of Degrader-A using this compound
This protocol describes the chemical synthesis of "Degrader-A" from its constituent parts: a ligand for POI-X, the this compound linker, and a ligand for the CRBN E3 ligase (e.g., pomalidomide).
Caption: Synthetic workflow for a PROTAC using this compound.
Materials:
-
POI-X ligand with a free amine
-
This compound
-
Pomalidomide
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
HPLC for purification
-
Mass spectrometer for characterization
Procedure:
-
Boc Deprotection:
-
Dissolve this compound in a 1:1 mixture of TFA and DCM.
-
Stir at room temperature for 1-2 hours.
-
Remove the solvent under reduced pressure to yield the deprotected linker.
-
-
Coupling to POI-X Ligand:
-
Dissolve the deprotected linker and the POI-X ligand in DMF.
-
Add HATU and DIPEA to the solution.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction by LC-MS.
-
Purify the resulting intermediate by preparative HPLC.
-
-
Coupling to CRBN Ligand:
-
Dissolve the purified intermediate and pomalidomide in DMF.
-
Add HATU and DIPEA.
-
Stir at room temperature overnight.
-
Monitor the reaction by LC-MS.
-
Purify the final product, Degrader-A, by preparative HPLC.
-
Confirm the identity and purity of Degrader-A by mass spectrometry and NMR.
-
Protocol 2: Western Blotting for POI-X Degradation
This is the primary assay to determine if Degrader-A induces the degradation of its target protein.[9]
Materials:
-
Cell line expressing POI-X (e.g., HEK293)
-
Degrader-A
-
DMSO (vehicle control)
-
Cell culture medium
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Primary antibodies against POI-X and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with varying concentrations of Degrader-A (e.g., 1 nM to 10 µM) for different time points (e.g., 4, 8, 16, 24 hours). Include a DMSO vehicle control.
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Determine protein concentration using a BCA assay.
-
-
Western Blotting:
-
Normalize protein samples and prepare them with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibody.
-
Visualize bands using an ECL substrate and an imaging system.
-
Quantify band intensities and normalize to the loading control.
-
Data Presentation:
Table 1: Dose-Dependent Degradation of POI-X by Degrader-A at 24 hours
| Concentration of Degrader-A | Normalized POI-X Level (%) |
| Vehicle (DMSO) | 100 |
| 1 nM | 85 |
| 10 nM | 52 |
| 100 nM | 15 |
| 1 µM | 18 |
| 10 µM | 45 |
Table 2: Time-Dependent Degradation of POI-X by 100 nM Degrader-A
| Incubation Time (hours) | Normalized POI-X Level (%) |
| 0 | 100 |
| 4 | 75 |
| 8 | 48 |
| 16 | 22 |
| 24 | 15 |
Protocol 3: Cell Viability Assay
This assay determines the cytotoxic effect of the degrader on the cells.
Materials:
-
Cell line used in the degradation assay
-
Degrader-A
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT)
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate and allow them to adhere.
-
Treat with a range of concentrations of Degrader-A for an extended period (e.g., 72 hours).
-
-
Assay:
-
Add the cell viability reagent according to the manufacturer's instructions.
-
Measure the signal (luminescence or absorbance) using a plate reader.
-
Data Presentation:
Table 3: Effect of Degrader-A on Cell Viability after 72 hours
| Concentration of Degrader-A | Cell Viability (%) |
| Vehicle (DMSO) | 100 |
| 1 nM | 98 |
| 10 nM | 95 |
| 100 nM | 92 |
| 1 µM | 88 |
| 10 µM | 85 |
Protocol 4: Mechanistic Validation
These experiments confirm that the observed protein depletion is due to proteasomal degradation.
Caption: Logic flow for validating the mechanism of action.
Procedure:
-
Proteasome Inhibition:
-
Pre-treat cells with a proteasome inhibitor (e.g., MG-132) for 1-2 hours.
-
Co-treat with Degrader-A and MG-132 for the optimal degradation time point (e.g., 24 hours).
-
Perform Western blotting as described in Protocol 2. Degradation of POI-X should be rescued in the presence of the proteasome inhibitor.[10]
-
-
E3 Ligase Ligand Control:
-
Treat cells with the CRBN ligand (pomalidomide) alone at the same concentrations as Degrader-A.
-
Perform Western blotting. The CRBN ligand alone should not induce degradation of POI-X.
-
Data Presentation:
Table 4: Mechanistic Validation of POI-X Degradation
| Treatment | Normalized POI-X Level (%) |
| Vehicle (DMSO) | 100 |
| Degrader-A (100 nM) | 15 |
| Degrader-A (100 nM) + MG-132 (10 µM) | 95 |
| Pomalidomide (100 nM) | 98 |
Conclusion
This compound is a highly valuable linker for the synthesis of PROTACs. Its properties facilitate the creation of potent and soluble protein degraders. The experimental protocols and data presentation formats provided in these application notes offer a robust framework for researchers to design, synthesize, and validate novel PROTACs for therapeutic and research applications. By systematically following these methodologies, scientists can effectively advance their targeted protein degradation projects.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. researchgate.net [researchgate.net]
- 4. targetmol.cn [targetmol.cn]
- 5. medchemexpress.com [medchemexpress.com]
- 6. t-Boc-N-amido-PEG6-acid, 882847-13-4 | BroadPharm [broadpharm.com]
- 7. benchchem.com [benchchem.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. benchchem.com [benchchem.com]
- 10. escholarship.org [escholarship.org]
Application Notes and Protocols for Acid-PEG6-C2-Boc in In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acid-PEG6-C2-Boc is a heterobifunctional linker commonly utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other bioconjugates. This linker incorporates a six-unit polyethylene glycol (PEG) chain, which enhances the solubility and bioavailability of the resulting conjugate.[1][2] The terminal carboxylic acid allows for conjugation to an amine-containing moiety, while the Boc-protected amine provides a stable, yet selectively deprotectable, site for further modification. Understanding the solubility and handling of this linker is critical for its successful application in in vitro assays.
These application notes provide detailed information on the solubility of this compound, protocols for its dissolution, and guidelines for its use in common in vitro experimental workflows.
Physicochemical Properties
-
Molecular Formula: C19H37NO10
-
Appearance: Colorless to light yellow liquid or semi-solid
-
Key Functional Groups:
-
Carboxylic Acid (-COOH): Provides a reactive handle for conjugation, typically with primary or secondary amines.
-
PEG6 Linker: A hydrophilic chain of six ethylene glycol units that improves aqueous solubility and pharmacokinetic properties.[1][2]
-
Boc (tert-butyloxycarbonyl) Protecting Group: A common amine-protecting group that is stable under a wide range of conditions but can be readily removed under acidic conditions.
-
Solubility Data
While specific quantitative solubility data for this compound is not extensively published, the following table summarizes the expected solubility based on the properties of similar PEGylated molecules and available data for shorter PEG analogues. The presence of the hydrophilic PEG chain generally confers good solubility in a range of solvents.
| Solvent | Expected Solubility | Concentration (mM) | Notes |
| Dimethyl Sulfoxide (DMSO) | High | ≥ 200 mM | Commonly used for preparing high-concentration stock solutions. Use anhydrous DMSO to prevent hydrolysis.[3][4][5] |
| Dimethylformamide (DMF) | High | ≥ 200 mM | An alternative to DMSO for stock solution preparation. Anhydrous solvent is recommended. |
| Ethanol | Soluble | > 50 mM | Can be used for intermediate dilutions. |
| Methanol | Soluble | > 50 mM | Suitable for some applications, but may be more volatile. |
| Water | Sparingly Soluble | Low mM range | Direct dissolution in aqueous buffers is challenging. The free acid may require a basic additive to fully dissolve. |
| Phosphate-Buffered Saline (PBS, pH 7.4) | Low | Low mM range | Similar to water, direct dissolution is not recommended for high concentrations. |
Note: The provided solubility values are estimates based on available data for similar compounds and the general properties of PEG linkers. It is always recommended to perform a small-scale solubility test before preparing a large batch of solution.
Experimental Protocols
Preparation of a High-Concentration Stock Solution in an Organic Solvent
This protocol describes the preparation of a 100 mM stock solution of this compound in DMSO.
Materials:
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipettes
Procedure:
-
Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.
-
Accurately weigh the desired amount of this compound in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve a final concentration of 100 mM.
-
Vortex the solution until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) or sonication can be used to aid dissolution if necessary.[3]
-
Visually inspect the solution to ensure there are no particulates.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term storage.
Preparation of Working Solutions for In Vitro Assays (e.g., Cell Culture)
Directly diluting the high-concentration DMSO stock solution into aqueous cell culture media can cause precipitation of the compound. Therefore, a serial dilution or the use of a co-solvent system is recommended.
Method A: Serial Dilution
-
Prepare an intermediate dilution of the 100 mM DMSO stock solution in cell culture medium (e.g., 1 mM).
-
Further dilute the intermediate solution to the final desired concentration in the cell culture medium.
-
Ensure the final concentration of DMSO in the cell culture medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity.
Method B: Co-solvent Formulation (for challenging compounds)
For applications requiring higher aqueous concentrations, a co-solvent system can be employed. The following is a general protocol that can be adapted.
Materials:
-
100 mM this compound in DMSO
-
PEG300 or PEG400
-
Tween-80 or Polysorbate 80
-
Sterile Saline or PBS
Procedure:
-
Add the required volume of the 100 mM DMSO stock solution to a sterile tube.
-
Add a volume of PEG300 (e.g., to constitute 10-40% of the final volume) and mix thoroughly.
-
Add a small volume of Tween-80 (e.g., to constitute 1-5% of the final volume) and mix until the solution is clear.
-
Add saline or PBS to reach the final desired volume and concentration.
-
This method can help maintain the solubility of the compound in the final aqueous solution.[3][4]
Visualization of Experimental Workflow
The following diagrams illustrate the key experimental workflows described above.
Caption: Preparation of a high-concentration stock solution of this compound.
Caption: Methods for preparing in vitro working solutions of this compound.
Stability and Storage
-
Stock Solutions: When stored in anhydrous DMSO at -20°C or -80°C, the stock solution of this compound is expected to be stable for several months. Avoid repeated freeze-thaw cycles.
-
Aqueous Solutions: Aqueous solutions are less stable and should be prepared fresh for each experiment. The ester and amide bonds in the final conjugate, as well as the Boc protecting group, can be susceptible to hydrolysis, especially at non-neutral pH.
-
pH Considerations: The Boc protecting group is labile to acidic conditions. Therefore, prolonged exposure to acidic buffers should be avoided unless deprotection is intended.
Conclusion
This compound is a valuable tool in drug discovery and bioconjugation. Its inherent solubility is enhanced by the PEG6 linker, making it compatible with a range of in vitro applications. By following the recommended protocols for dissolution and handling, researchers can ensure the reliable and effective use of this versatile compound in their experiments.
References
PROTAC Design with PEG6 Linkers: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction to PROTACs and the Role of PEG6 Linkers
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of heterobifunctional molecules that harness the cell's own ubiquitin-proteasome system to selectively degrade target proteins of interest (POIs). A typical PROTAC consists of three components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The formation of a stable ternary complex between the POI, the PROTAC, and the E3 ligase is the cornerstone of PROTAC-mediated protein degradation, leading to polyubiquitination of the POI and its subsequent degradation by the proteasome.
The linker is a critical determinant of a PROTAC's efficacy, influencing not only the formation and stability of the ternary complex but also the molecule's overall physicochemical properties, such as solubility and cell permeability. Among the various linker types, polyethylene glycol (PEG) linkers are widely used due to their hydrophilicity, biocompatibility, and tunable length. Specifically, a six-unit PEG linker (PEG6) offers a balance of flexibility and length, which can be optimal for inducing efficient protein degradation.
This document provides detailed application notes, experimental protocols, and design considerations for researchers developing PROTACs with PEG6 linkers.
Data Presentation: Quantitative Analysis of PROTACs with PEG6 Linkers
The following table summarizes key quantitative data for representative PROTACs that utilize a PEG6 linker, providing a comparative overview of their degradation potency (DC50), maximum degradation (Dmax), and other relevant parameters.
| Target Protein | E3 Ligase Ligand | Cell Line | DC50 (nM) | Dmax (%) | Notes |
| BRD4 | VHL Ligand | MV4-11 | 30 | 92 | Part of a series comparing PEG linker lengths. |
| BTK | CRBN Ligand | Mino Cells | <10 | ~90 | Referred to as compound RC-1. |
| Hypothetical | VHL Ligand | - | 75 | 80 | Example data for a PROTAC with a 6-unit PEG linker. |
Mandatory Visualization
PROTAC-mediated protein degradation pathway.
A typical workflow for the design and evaluation of PROTACs.
Key considerations for using PEG6 linkers in PROTAC design.
Experimental Protocols
Protocol 1: Synthesis of a PROTAC with a PEG6 Linker
This protocol outlines a general two-step synthetic route for assembling a PROTAC using a commercially available amino-PEG6-amine linker.
Step 1: Coupling of E3 Ligase Ligand to Amino-PEG6-amine
-
Materials:
-
Carboxylic acid-functionalized E3 ligase ligand (1.0 eq)
-
Amino-PEG6-amine (1.2 eq)
-
HATU (1.2 eq)
-
DIPEA (3.0 eq)
-
Anhydrous DMF
-
Nitrogen atmosphere
-
-
Procedure:
-
Dissolve the E3 ligase ligand-COOH in anhydrous DMF under a nitrogen atmosphere.
-
Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature.
-
Add the Amino-PEG6-amine to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, purify the crude product by flash column chromatography to yield the E3 Ligase Ligand-PEG6-amine intermediate.
-
Step 2: Coupling of Intermediate with Target Protein Ligand
-
Materials:
-
E3 Ligase Ligand-PEG6-amine (from Step 1) (1.0 eq)
-
Carboxylic acid-functionalized target protein ligand (1.1 eq)
-
HATU (1.2 eq)
-
DIPEA (3.0 eq)
-
Anhydrous DMF
-
Nitrogen atmosphere
-
-
Procedure:
-
Dissolve the Target Protein Ligand-COOH in anhydrous DMF under a nitrogen atmosphere.
-
Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature.
-
Add the E3 Ligase Ligand-PEG6-amine intermediate to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% LiCl solution, saturated NaHCO3 solution, and brine.
-
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in Acid-PEG6-C2-Boc Conjugation
Welcome to the technical support center for Acid-PEG6-C2-Boc conjugation. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the conjugation process, with a primary focus on resolving issues of low reaction yield.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a heterobifunctional linker molecule. It contains a carboxylic acid group on one end, a Boc-protected amine on the other, and a six-unit polyethylene glycol (PEG) chain in between. The PEG spacer enhances solubility and reduces steric hindrance, making it valuable in bioconjugation, drug delivery, and the development of antibody-drug conjugates (ADCs) and PROTACs.[1][2][3]
Q2: What is the fundamental reaction mechanism for conjugating this compound to a primary amine-containing molecule?
The conjugation involves a two-step amide coupling process. First, the carboxylic acid group on the PEG linker is activated, typically using a carbodiimide like EDC, often in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[4][5] This forms a more stable, amine-reactive NHS ester. This activated PEG linker then readily reacts with a primary amine on the target molecule (e.g., a protein or peptide) to form a stable amide bond.[4][5]
Q3: Why is Boc protection used on the other end of the linker?
The tert-butoxycarbonyl (Boc) group is a protecting group for the amine.[6] It prevents the amine from reacting during the initial carboxylic acid activation and conjugation steps. Once the desired conjugation is achieved, the Boc group can be removed under acidic conditions (e.g., using trifluoroacetic acid - TFA) to reveal the primary amine for subsequent reactions.[6][7]
Q4: What are the critical factors influencing the success of the conjugation reaction?
Several factors are crucial for achieving a high yield:
-
pH Control: The activation and coupling steps have different optimal pH ranges.[4][8][9]
-
Buffer Selection: The choice of buffer is critical to avoid competing side reactions.[4][9]
-
Reagent Quality and Stoichiometry: The freshness and molar ratios of coupling agents and the PEG linker are paramount.[8]
-
Reaction Time and Temperature: These parameters need to be optimized for the specific molecules being conjugated.[8][9]
-
Purification Method: Inefficient purification can lead to significant loss of the final product.[10][]
Troubleshooting Guide: Low Conjugation Yield
This guide addresses the most common causes of low yield in a question-and-answer format, providing actionable solutions.
Problem 1: Very low or no formation of the desired conjugate.
-
Possible Cause: Incorrect pH for Reaction Steps.
-
Explanation: The activation of the carboxylic acid with EDC/NHS is most efficient in a slightly acidic environment (pH 4.5-6.0). However, the subsequent reaction of the NHS-activated PEG with the primary amine on your target molecule is favored at a slightly basic pH (7.0-8.5).[4][8][9]
-
Solution: Implement a two-step reaction protocol. First, perform the activation in a suitable acidic buffer like MES. Then, for the coupling step, either perform a buffer exchange or adjust the pH of the reaction mixture to the optimal range for amine coupling using a buffer like PBS.[4]
-
-
Possible Cause: Inappropriate Buffer Composition.
-
Explanation: Buffers containing primary amines (e.g., Tris, Glycine) or carboxylates (e.g., Acetate, Citrate) will compete with your target molecule and the PEG linker, respectively, drastically reducing the yield.[4][9]
-
Solution: Ensure all buffers used are free of extraneous primary amines and carboxylates. Recommended buffers are MES for the activation step and PBS or borate buffers for the coupling step.[4]
-
-
Possible Cause: Degraded Coupling Reagents (EDC/NHS).
-
Explanation: EDC and NHS are moisture-sensitive. Over time or with improper storage, they can hydrolyze and lose activity, leading to inefficient activation of the carboxylic acid.[4]
-
Solution: Use fresh, high-quality EDC and NHS. Store them in a desiccator and allow the vials to warm to room temperature before opening to prevent condensation. Prepare stock solutions of EDC and NHS immediately before use in an anhydrous solvent like DMSO or DMF.[9]
-
Problem 2: The reaction starts but seems to stall, resulting in a low yield.
-
Possible Cause: Hydrolysis of the Activated NHS Ester.
-
Explanation: The NHS ester intermediate is susceptible to hydrolysis, especially at higher pH values.[12] This hydrolysis reaction competes with the desired amine coupling reaction, converting the activated PEG back to its unreactive carboxylic acid form.[12]
-
Solution: While a pH of 7.0-8.5 is needed for the coupling, avoid excessively high pH or prolonged reaction times at room temperature. For sensitive substrates, consider running the coupling reaction at 4°C overnight to slow down the rate of hydrolysis.[8][9]
-
-
Possible Cause: Suboptimal Molar Ratio of Reactants.
-
Explanation: An insufficient molar excess of the activated PEG linker relative to the amine-containing molecule can result in incomplete conjugation. Conversely, a very large excess might not significantly improve the yield and can complicate purification.
-
Solution: Optimize the molar ratio of this compound to your target molecule. A good starting point is a 5- to 10-fold molar excess of the PEG linker.[9] It may be necessary to perform a titration to determine the optimal ratio for your specific application.
-
Problem 3: Good initial conjugation is observed, but the final isolated yield is low.
-
Possible Cause: Product Loss During Purification.
-
Explanation: PEGylated molecules can sometimes be challenging to purify, and significant product loss can occur during this stage.[10][13] Non-specific binding to chromatography columns or aggregation can be issues.[10]
-
Solution: Select an appropriate purification method based on the properties of your conjugate. Size exclusion chromatography (SEC) is effective for removing unreacted PEG and other small molecules.[] Ion exchange chromatography (IEX) can also be used, as the PEG chain can shield charges on the protein surface, altering its elution profile.[][13] If you suspect non-specific binding, consider adding modifiers like arginine to your mobile phase.[10]
-
-
Possible Cause: Antibody/Protein Aggregation.
-
Explanation: A high degree of PEGylation or the conjugation process itself can sometimes lead to the aggregation of proteins or antibodies.[8] These aggregates are often removed during purification, leading to a lower yield of the desired monomeric conjugate.
-
Solution: To mitigate aggregation, try reducing the molar excess of the PEG linker.[8] Running the reaction at a lower temperature (e.g., 4°C) may also help.[8] Ensure your protein is in a buffer that promotes its stability.
-
Data Presentation
Table 1: Recommended pH Ranges for Conjugation Steps
| Reaction Step | Reagents | Optimal pH Range | Recommended Buffers | Buffers to Avoid |
| Activation | This compound + EDC/NHS | 4.5 - 6.0[4] | MES[4] | Tris, Glycine, Acetate, Citrate[4] |
| Coupling | Activated PEG + Amine-Molecule | 7.0 - 8.5[4] | PBS, Borate[4] | Tris, Glycine[4] |
Table 2: Troubleshooting Summary for Low Yield
| Symptom | Potential Cause | Recommended Solution |
| No product formation | Incorrect pH | Use a two-step reaction with pH adjustment. |
| Inappropriate buffer | Use non-amine, non-carboxylate buffers (MES, PBS).[4][9] | |
| Degraded EDC/NHS | Use fresh reagents and prepare stock solutions just before use.[4] | |
| Reaction stalls | Hydrolysis of NHS ester | Avoid high pH and prolonged reaction times at room temperature; consider reacting at 4°C.[8][12] |
| Suboptimal molar ratio | Titrate the molar excess of the PEG linker (start with 5-10 fold excess).[9] | |
| Low final yield after purification | Product loss during purification | Optimize purification method (e.g., SEC, IEX); consider mobile phase modifiers.[10][] |
| Protein aggregation | Reduce the molar ratio of the PEG linker; perform the reaction at a lower temperature.[8] |
Experimental Protocols
Protocol 1: Two-Step this compound Conjugation to an Amine-Containing Molecule
-
Preparation of Reagents:
-
Dissolve the amine-containing molecule in a suitable conjugation buffer (e.g., PBS, pH 7.4).
-
Dissolve the this compound in an activation buffer (e.g., MES, pH 5.5).
-
Immediately before use, prepare stock solutions of EDC and NHS in anhydrous DMSO or DMF.
-
-
Activation of this compound (Step 1):
-
Conjugation to Amine-Containing Molecule (Step 2):
-
Immediately add the activated this compound solution to the amine-containing molecule solution.
-
Ensure the final pH of the reaction mixture is between 7.2 and 8.0. Adjust with a concentrated conjugation buffer if necessary.
-
Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.[9]
-
-
Quenching the Reaction:
-
Add a quenching solution (e.g., Tris or hydroxylamine) to a final concentration of 20-50 mM to quench any unreacted NHS-activated PEG.[4]
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Purify the conjugate from excess reagents and byproducts using an appropriate method such as size exclusion chromatography (SEC) or dialysis.[10][]
-
Protocol 2: Monitoring Reaction Progress with HPLC
-
System: Reverse-Phase HPLC (RP-HPLC) with a C18 column.
-
Mobile Phase A: Water with 0.1% TFA or Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% TFA or Formic Acid.
-
Gradient: Run a linear gradient from low to high concentration of Mobile Phase B (e.g., 5% to 95% over 30 minutes).
-
Detection: UV detector at 220 nm (for peptide bonds) or 280 nm (for proteins containing Trp/Tyr).
-
Procedure: Inject standards of your starting materials to determine their retention times. As the reaction progresses, the peak corresponding to the starting amine-containing molecule will decrease, and a new, typically more retained peak corresponding to the PEGylated conjugate will appear and increase in area.[5]
Visualizations
Caption: Workflow of the two-step this compound conjugation process.
Caption: A logical troubleshooting flowchart for diagnosing low yield issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Acid-PEG1-C2-Boc | TargetMol [targetmol.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing PROTAC Linker Length for Efficacy
This technical support center is designed for researchers, scientists, and drug development professionals actively engaged in the design and optimization of Proteolysis-Targeting Chimeras (PROTACs). Here, you will find troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the optimization of PROTAC linker length for enhanced efficacy.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of the linker in a PROTAC, and why is its length so critical?
A PROTAC is a heterobifunctional molecule composed of a ligand that binds to a target protein (the "warhead"), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two components.[1] The primary function of the linker is to span the distance between the target protein and the E3 ligase, facilitating the formation of a stable and productive ternary complex (Target Protein-PROTAC-E3 Ligase).[1][2] The length of the linker is a crucial parameter that dictates the efficacy of a PROTAC.[1][2]
An optimal linker length is essential for inducing the necessary proximity and orientation between the E3 ligase and the target protein to enable efficient transfer of ubiquitin to the target, marking it for proteasomal degradation.[1] If the linker is too short, it can lead to steric hindrance, preventing the formation of a stable ternary complex.[1][3] Conversely, if the linker is too long, it may result in an unstable or non-productive ternary complex where the two proteins are not brought into close enough proximity for efficient ubiquitination.[1] Therefore, meticulous optimization of the linker length is a critical step in the development of a potent PROTAC.
Q2: Beyond length, how does the composition of the linker influence PROTAC performance?
While linker length is a primary determinant of PROTAC efficacy, its chemical composition also plays a significant role by influencing key physicochemical properties.[1][] The composition of the linker can affect a PROTAC's solubility, cell permeability, and metabolic stability. For instance, incorporating hydrophilic moieties like polyethylene glycol (PEG) can enhance aqueous solubility, while the introduction of more rigid elements such as alkynes or piperazines can improve conformational stability.[1][5] The chemical nature of the linker can also impact the stability and conformation of the ternary complex, thereby influencing degradation efficiency.[6]
Q3: What is the "hook effect" in the context of PROTACs, and how can linker optimization help mitigate it?
The "hook effect" is a phenomenon observed with PROTACs where the degradation of the target protein decreases at high PROTAC concentrations.[1][7] This occurs because at excessive concentrations, the PROTAC is more likely to form binary complexes (Target-PROTAC or PROTAC-E3 Ligase) rather than the productive ternary complex required for degradation.[8][9] While the hook effect is an inherent characteristic of the PROTAC mechanism, linker design can influence its severity. A well-designed linker can promote positive cooperativity, where the binding of one protein to the PROTAC increases the affinity for the second protein. This enhanced stability of the ternary complex can help to mitigate the hook effect.[1]
Troubleshooting Guide
This section addresses specific issues that researchers may encounter during their PROTAC linker optimization experiments.
Problem 1: My PROTAC exhibits good binary binding to both the target protein and the E3 ligase, but I don't observe any significant degradation of the target protein.
This is a common challenge in PROTAC development and often points to issues with the formation of a productive ternary complex.[1][8]
| Potential Cause | Troubleshooting/Optimization Steps |
| Suboptimal Linker Length | The linker may be too short, causing steric clashes, or too long, leading to an unstable ternary complex. Synthesize a library of PROTACs with varying linker lengths to identify the optimal length for productive ternary complex formation.[7] |
| Unfavorable Ternary Complex Conformation | Even if a ternary complex forms, the linker might orient the target protein in such a way that the lysine residues for ubiquitination are not accessible to the E3 ligase. Redesign the linker to alter the relative orientation of the two proteins.[8] Consider modifying the linker attachment points on the warhead or E3 ligase ligand.[7] |
| Poor Physicochemical Properties | The linker may contribute to poor cell permeability or low aqueous solubility, preventing the PROTAC from reaching its intracellular target in sufficient concentrations. Modify the linker to improve properties like solubility (e.g., by incorporating PEG units) and cell permeability.[][8] |
| No Ubiquitination | A ternary complex may form, but it might not be in a productive conformation for the E3 ligase to ubiquitinate the target protein. Perform an in-cell or in vitro ubiquitination assay to confirm if the target protein is being ubiquitinated. If not, this indicates a problem with the geometry of the ternary complex, necessitating a linker redesign.[1] |
Problem 2: I am observing a significant "hook effect" with my PROTAC, where degradation efficiency decreases at higher concentrations.
The hook effect is a strong indication that at high concentrations, the formation of binary complexes is outcompeting the formation of the productive ternary complex.[7]
| Potential Cause | Troubleshooting/Optimization Steps |
| Formation of Unproductive Binary Complexes | At high concentrations, the PROTAC is more likely to form binary complexes with either the target protein or the E3 ligase.[1] |
| Suboptimal Linker Design | The linker may not be promoting positive cooperativity in ternary complex formation. Redesign the linker to be more rigid, which can pre-organize the PROTAC into a conformation more favorable for ternary complex formation and enhance cooperativity.[1] |
Quantitative Data on Linker Length and PROTAC Efficacy
The optimal linker length is highly dependent on the specific target protein and E3 ligase pair. The following tables summarize quantitative data from various studies, illustrating the impact of linker length on PROTAC performance.
Table 1: Impact of Linker Length on Estrogen Receptor α (ERα) Degradation
| PROTAC Compound | Linker Length (atoms) | DC50 (nM) | Dmax (%) | E3 Ligase | Cell Line |
| PROTAC 1 | 9 | >1000 | <20 | VHL | MCF7 |
| PROTAC 2 | 12 | ~500 | ~60 | VHL | MCF7 |
| PROTAC 3 | 16 | ~100 | >90 | VHL | MCF7 |
| PROTAC 4 | 19 | ~750 | ~50 | VHL | MCF7 |
| PROTAC 5 | 21 | >1000 | <30 | VHL | MCF7 |
| Data summarized from a study on ERα degradation. Note: The exact DC50 and Dmax values can vary based on experimental conditions.[10][11] |
Table 2: Effect of Linker Length on Bruton's Tyrosine Kinase (BTK) Degradation
| PROTAC Compound | Linker Type | DC50 (nM) | Dmax (%) | E3 Ligase | Cell Line |
| BTK Degrader 1 | PEG2 | 150 | ~70 | CRBN | MOLM-14 |
| BTK Degrader 2 | PEG3 | 50 | ~85 | CRBN | MOLM-14 |
| BTK Degrader 3 | PEG4 | 10 | >95 | CRBN | MOLM-14 |
| BTK Degrader 4 | PEG5 | 25 | ~90 | CRBN | MOLM-14 |
| Data summarized from a study on BTK degraders. Longer linkers were found to be more potent in this system.[10] |
Experimental Protocols
Accurate assessment of PROTAC efficacy requires a suite of robust experimental assays. Below are detailed protocols for key experiments.
Protocol 1: Western Blot for Target Protein Degradation
This is the gold-standard method for quantifying the reduction in target protein levels.[1]
-
Cell Culture and Treatment: Seed cells at an appropriate density in 6-well plates. Allow cells to adhere overnight, then treat with a serial dilution of the PROTACs for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Load equal amounts of protein from each sample onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. Also, probe for a loading control (e.g., GAPDH or β-actin).
-
Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control signal. Plot the percentage of degradation against the PROTAC concentration to determine the DC50 (the concentration at which 50% of the protein is degraded) and Dmax (the maximum degradation percentage).[12][13]
Protocol 2: Cell Viability Assay (e.g., MTS or CellTiter-Glo® Assay)
This protocol is used to assess the cytotoxic or anti-proliferative effects of the PROTACs.[10]
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of each PROTAC linker variant for a specified time (e.g., 72 hours).
-
Reagent Addition: Add the MTS or CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Incubation: Incubate the plate for the recommended time to allow for the colorimetric or luminescent reaction to develop.
-
Measurement: Read the absorbance or luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the viability against the PROTAC concentration to determine the IC50 or GI50 value.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Methods to accelerate PROTAC drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
How to improve Acid-PEG6-C2-Boc solubility in aqueous solutions
Welcome to the technical support center for Acid-PEG6-C2-Boc. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers and drug development professionals overcome challenges related to the aqueous solubility of this PROTAC linker.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is its aqueous solubility a concern?
A1: this compound is a heterobifunctional PROTAC linker used in chemical biology and drug discovery. It contains three key chemical features that influence its solubility:
-
A hydrophilic polyethylene glycol (PEG) chain (6 units), which generally promotes water solubility.[1][2]
-
A terminal carboxylic acid (-COOH) group , an ionizable function that can significantly impact solubility depending on the pH of the solution.[3][4]
-
A hydrophobic tert-butyloxycarbonyl (Boc) protected amine and an ethyl (C2) spacer , which decrease water solubility.[5]
The balance between the hydrophilic PEG chain and the hydrophobic Boc-protected end often results in limited solubility in neutral aqueous buffers, which can be challenging for experiments such as bioconjugation or in vitro assays.
References
- 1. PEGylation in Pharmaceutical Development: Current Status and Emerging Trends in Macromolecular and Immunotherapeutic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BocNH-PEG6-acid | 391684-36-9 [sigmaaldrich.com]
- 3. Effect of pH and temperature on the solubility of a surface active carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chemimpex.com [chemimpex.com]
Technical Support Center: Synthesis of PEGylated PROTACs
Welcome to the technical support center for researchers, scientists, and drug development professionals working on the synthesis of Proteolysis Targeting Chimeras (PROTACs) featuring polyethylene glycol (PEG) linkers. This resource provides troubleshooting guidance and answers to frequently asked questions to address common challenges encountered during the synthesis, purification, and characterization of these complex molecules.
Troubleshooting Guide: Common Synthesis Challenges
This guide addresses specific issues that may arise during the synthesis of PROTACs with PEG linkers, offering potential causes and actionable solutions.
| Problem | Potential Cause | Recommended Action |
| Low yield after final coupling reaction (e.g., amide coupling or click chemistry) | Incomplete Amide Coupling: Inefficient activation of the carboxylic acid or steric hindrance between the coupling partners.[1] | Optimize Coupling Reagents: Screen various coupling reagents (e.g., HATU, HBTU, COMU) and bases (e.g., DIPEA, TEA).[1] Increase Reagent Equivalents: Use a slight excess (1.1-1.5 equivalents) of the coupling reagent and the component not in excess.[1] Extend Reaction Time & Temperature: Monitor the reaction by LC-MS and allow it to proceed to completion, which can take several hours to overnight. Gentle heating (e.g., 40-50 °C) may improve the reaction rate, but monitor for potential side reactions.[1] |
| Inefficient Click Chemistry (CuAAC): Oxidation of the copper(I) catalyst or use of impure reagents.[1] | Use Fresh Reagents: Ensure the copper(I) source is freshly prepared or utilize a robust catalyst system (e.g., CuSO₄ with a reducing agent like sodium ascorbate).[1] Degas Reaction Mixture: Oxygen can deactivate the catalyst. It is crucial to degas the solvent and perform the reaction under an inert atmosphere (N₂ or Ar).[1] | |
| Significant loss of product during purification | Poor Solubility of PROTAC: The final PROTAC molecule may have poor solubility in the solvents used for chromatography.[1] | Optimize Chromatography Solvents: For flash chromatography, explore a wider range of solvent polarities and consider adding modifiers. For HPLC, experiment with different mobile phase compositions and gradients.[1] Utilize Solubility-Enhancing Linkers: Longer PEG chains generally improve the aqueous solubility of the final PROTAC.[1][2][][4][][6][7][8][9] |
| Product Adhesion to Silica Gel: The polarity of PEGylated PROTACs can cause them to stick to normal-phase silica gel, leading to poor recovery and smearing.[10] | Switch to Reverse-Phase HPLC: Reverse-phase preparative HPLC (RP-HPLC) is better suited for purifying polar molecules like PEGylated PROTACs and is a standard purification method in the field.[10] | |
| Degradation on Column: The PROTAC may be unstable under the purification conditions, especially if acidic modifiers are used.[1] | Use Neutral pH Buffers: If your PROTAC is sensitive to acid, employ a neutral pH buffer system for preparative HPLC.[1] Work Quickly and at Low Temperatures: Minimize the time the PROTAC is on the column and consider performing the purification at a lower temperature to enhance stability.[1] | |
| Difficulty in characterizing the final product | Heterogeneity of PEG Linkers: Polydisperse PEG linkers can lead to a mixture of final products with different molecular weights, complicating analysis. | Use Monodisperse PEG Linkers: Whenever possible, utilize monodisperse (single molecular weight) PEG linkers to ensure a homogeneous final product. |
| Complex NMR Spectra: The flexibility of the PEG linker and the large size of the PROTAC can lead to broad and overlapping peaks in NMR spectra. | Utilize 2D NMR Techniques: Employ 2D NMR experiments (e.g., COSY, HSQC, HMBC) to help resolve overlapping signals and confirm the structure. Low-Temperature NMR: Running NMR at lower temperatures can sometimes sharpen peaks by reducing conformational flexibility. | |
| Poor cell permeability of the synthesized PROTAC | High Polarity and Molecular Weight: The inclusion of a PEG linker increases both the polarity and the molecular weight of the PROTAC, which can hinder its ability to cross cell membranes.[][9][11][12][13] | Optimize Linker Length: The relationship between PEG linker length and permeability is not linear. It is essential to synthesize and test a range of linker lengths to find the optimal balance.[11] Promote Folded Conformations: The flexibility of PEG linkers may allow the PROTAC to adopt a more compact, folded conformation that shields its polar surface area, potentially improving membrane traversal.[6][11][14] |
| No or low degradation of the target protein despite good binding | Suboptimal Ternary Complex Formation: The linker length and geometry may not be ideal for the formation of a stable and productive ternary complex between the target protein and the E3 ligase.[4][11][14][15] | Vary Linker Length and Composition: Synthesize a library of PROTACs with different PEG linker lengths and compositions to empirically determine the optimal linker for ternary complex formation.[11][16] A linker that is too short can cause steric hindrance, while a linker that is too long may not effectively bring the proteins together.[11][15][17] |
| "Hook Effect": At high concentrations, the formation of binary complexes (PROTAC-target protein and PROTAC-E3 ligase) can predominate over the desired ternary complex, leading to reduced degradation.[6][18] | Titrate PROTAC Concentration: Perform dose-response experiments over a wide range of concentrations to identify the optimal concentration for degradation and to observe the "hook effect." |
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of using PEG linkers in PROTACs?
A1: PEG linkers offer several advantages in PROTAC design, including:
-
Improved Solubility: The hydrophilic nature of the PEG chain can significantly enhance the aqueous solubility of the often large and hydrophobic PROTAC molecule.[2][][4][][6][7][8][9]
-
Favorable Physicochemical Properties: PEG linkers can help to modulate the overall physicochemical properties of the PROTAC, which can influence its pharmacokinetic profile.[2][16]
-
Tunable Length and Flexibility: The length of the PEG linker can be easily and systematically varied, allowing for the optimization of the distance between the two ends of the PROTAC to facilitate effective ternary complex formation.[][7][8][16]
-
Synthetic Accessibility: Bifunctional PEG motifs are commercially available, which can simplify the synthesis of PROTAC libraries.[7][16]
Q2: How does the length of the PEG linker impact PROTAC efficacy?
A2: The length of the PEG linker is a critical determinant of a PROTAC's efficacy and must be empirically optimized for each specific target protein and E3 ligase pair.[11][14][16]
-
Ternary Complex Formation: The linker must be of an optimal length to allow for the formation of a stable and productive ternary complex.[14][15] A linker that is too short may lead to steric clashes, while one that is too long may not effectively bring the two proteins into proximity for ubiquitination.[11][15][17]
-
Degradation Potency (DC50) and Maximum Degradation (Dmax): The optimal linker length will result in the lowest DC50 (higher potency) and highest Dmax. This is highly dependent on the specific biological system.[14]
-
Cell Permeability: The effect of linker length on cell permeability is complex. While longer PEG chains increase hydrophilicity, which can hinder passive diffusion, their flexibility may allow the PROTAC to adopt a more membrane-permeable conformation.[6][11][14]
Q3: Are there alternatives to PEG linkers for PROTACs?
A3: Yes, while PEG and alkyl chains are the most common, researchers are increasingly exploring alternative linker chemistries to improve PROTAC properties.[16] These include:
-
Rigid Linkers: Incorporating cyclic structures like piperazine or piperidine rings can impart rigidity to the linker, which can pre-organize the PROTAC into a bioactive conformation and improve pharmacokinetic properties.[][16][19]
-
Clickable Linkers: The use of "click chemistry," such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), allows for the rapid and efficient synthesis of PROTAC libraries with diverse linkers.[16][19]
-
Photoswitchable Linkers: These "smart" linkers can be activated or deactivated with light, offering spatiotemporal control over PROTAC activity.[19]
Q4: What analytical techniques are essential for characterizing PEGylated PROTACs?
A4: A combination of analytical methods is necessary for the comprehensive characterization of PEGylated PROTACs:
-
Mass Spectrometry (MS): High-resolution mass spectrometry is crucial for confirming the molecular weight of the final product.[20]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information to confirm the identity and purity of the PROTAC.[20]
-
High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC): These techniques are used to assess the purity and homogeneity of the synthesized PROTAC.[20] Size-exclusion chromatography (SEC) can be particularly useful for separating PEGylated species.[20]
Data Summary: Impact of PEG Linker Length on PROTAC Performance
The optimal PEG linker length is highly dependent on the specific PROTAC system. The following tables provide illustrative examples from the literature on how linker length can influence degradation potency and other key parameters.
Table 1: Hypothetical Data on the Impact of PEG Linker Length on BRD4 Degradation
| Linker | DC50 (nM) | Dmax (%) | Permeability (Papp, 10⁻⁶ cm/s) | Oral Bioavailability (%) |
| PEG3 | 55 | 85 | 1.2 | 15 |
| PEG4 | 20 | 95 | 1.8 | 25 |
| PEG5 | 15 | >98 | 2.5 | 30 |
| PEG6 | 30 | 92 | 2.1 | 22 |
| Data is synthesized for illustrative purposes based on trends observed in the literature.[21] A lower DC50 value indicates higher potency. Dmax represents the maximum percentage of target protein degradation. Papp is the apparent permeability coefficient, with higher values indicating better passive diffusion.[21] |
Table 2: linker Length and Degradation of Different Target Proteins
| Target Protein | Linker Length | Observation |
| ERα | 12 atoms | Less effective degradation |
| ERα | 16 atoms | More effective degradation |
| TBK1 | < 12 atoms | Inactive |
| TBK1 | 21 atoms | Highest potency |
| Data summarized from studies on ERα and TBK1 degraders, highlighting that the optimal linker length is target-dependent.[11][21] |
Experimental Protocols
General Protocol for PROTAC Synthesis via Amide Coupling and Click Chemistry
This protocol outlines a general two-step synthesis of a PROTAC using a bifunctional PEG linker.
Step 1: Amide Coupling of E3 Ligase Ligand to PEG Linker
-
Dissolve the E3 ligase ligand (e.g., pomalidomide-NH2, 1.0 eq) and a bifunctional PEG linker with a carboxylic acid and an azide group (e.g., HOOC-PEGn-N3, 1.1 eq) in an anhydrous solvent such as DMF.[6]
-
Add a coupling reagent (e.g., HATU, 1.2 eq) and a non-nucleophilic base (e.g., DIPEA, 3.0 eq).[6]
-
Stir the reaction at room temperature for 2-12 hours, monitoring its progress by LC-MS.[6][10]
-
Upon completion, quench the reaction and purify the E3 ligase-linker intermediate using preparative HPLC.[6]
Step 2: Click Chemistry to Attach the Target Protein Ligand
-
Dissolve the purified E3 ligase-linker intermediate (containing the azide) and the target protein ligand functionalized with an alkyne in a suitable solvent mixture (e.g., t-BuOH/H2O).[6]
-
Add a copper(I) catalyst, which can be generated in situ from copper(II) sulfate and a reducing agent like sodium ascorbate.[6]
-
Stir the reaction at room temperature until completion, as monitored by LC-MS.
-
Purify the final PROTAC product by preparative HPLC.[6]
-
Characterize the final product by high-resolution mass spectrometry (HRMS) and NMR to confirm its identity and purity.[6]
Protocol for Western Blot Analysis of Target Protein Degradation
This protocol is used to quantify the level of a target protein in cells after treatment with a PROTAC.
-
Cell Culture and Treatment: Plate a cell line that expresses the target protein and allow the cells to adhere. Treat the cells with varying concentrations of the PROTAC or a vehicle control for a specified period (e.g., 24 hours).
-
Cell Lysis: After treatment, wash the cells with PBS and then lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[6]
-
Protein Quantification: Determine the protein concentration of each cell lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations of the lysates and prepare them for electrophoresis by adding loading buffer and boiling.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the target protein and a primary antibody for a loading control (e.g., β-actin or GAPDH).
-
Wash the membrane and then incubate it with the appropriate secondary antibodies conjugated to an enzyme (e.g., HRP).
-
-
Detection and Analysis:
-
Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize the target protein levels to the loading control to determine the extent of protein degradation.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. precisepeg.com [precisepeg.com]
- 4. The Essential Role of Linkers in PROTACs [axispharm.com]
- 6. benchchem.com [benchchem.com]
- 7. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 8. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]
- 9. Current strategies for improving limitations of proteolysis targeting chimeras [ccspublishing.org.cn]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. tandfonline.com [tandfonline.com]
- 13. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 18. tandfonline.com [tandfonline.com]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
Acid-PEG6-C2-Boc stability issues in solution
Technical Support Center: Acid-PEG6-C2-Boc
Welcome to the technical support center for this compound. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address stability issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in solution?
The primary stability concern for this compound is the hydrolysis of the tert-butyloxycarbonyl (Boc) protecting group under acidic conditions. The PEG linker itself is generally stable, but prolonged exposure to strong acids or oxidizing agents can lead to degradation of the ether linkages.
Q2: At what pH range is the Boc group on this compound susceptible to cleavage?
The Boc group is highly susceptible to cleavage under acidic conditions, typically at a pH below 4. The rate of cleavage is dependent on the specific acid used, its concentration, temperature, and the solvent. For instance, trifluoroacetic acid (TFA) is commonly used for rapid and complete Boc deprotection. Even milder acidic conditions can lead to gradual deprotection over time.
Q3: What are the recommended storage conditions for this compound in its solid form and in solution?
-
Solid Form: Store in a cool, dry place, protected from light. A desiccator at -20°C is recommended for long-term storage.
-
In Solution: If a stock solution is required, it is best to prepare it fresh. If storage is necessary, dissolve the compound in an anhydrous aprotic solvent such as DMF or DMSO and store at -80°C under an inert atmosphere (e.g., argon or nitrogen). Avoid repeated freeze-thaw cycles.
Q4: Can I use protic solvents like methanol or water to prepare stock solutions of this compound?
While this compound has some solubility in polar protic solvents, it is generally not recommended for long-term storage in these solvents due to the potential for hydrolysis, especially if the solution is not pH-neutral. For aqueous buffers, ensure the pH is maintained between 6.5 and 7.5.
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving stability issues with this compound.
Initial Troubleshooting Workflow
How to monitor the progress of Acid-PEG6-C2-Boc reactions
Welcome to the Technical Support Center for Monitoring Acid-PEG6-C2-Boc Reactions.
This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for tracking the progress of reactions involving this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presented in a clear and accessible format to help you overcome common challenges and achieve optimal results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactions that this compound undergoes, and what should I be monitoring?
This compound is a bifunctional linker, meaning it will typically undergo two primary types of reactions in a sequential manner:
-
Amide Bond Formation: The carboxylic acid end of the molecule is coupled with a primary or secondary amine on your target molecule (e.g., a protein, peptide, or small molecule). In this step, you will monitor the consumption of the starting amine and this compound, and the formation of the new, larger conjugate.
-
Boc Deprotection: The tert-butyloxycarbonyl (Boc) protecting group is removed from the other end of the linker to expose a primary amine. This is typically achieved under acidic conditions.[1] Here, you will monitor the disappearance of the Boc-protected intermediate and the appearance of the final product with the free amine.
Q2: What is the quickest and most straightforward method to get a qualitative assessment of my amide coupling reaction's progress?
For a rapid and simple qualitative check, Thin-Layer Chromatography (TLC) is the most common and efficient method.[2][3] It allows you to visualize the consumption of your starting materials and the formation of your product. By spotting the reaction mixture alongside your starting materials, you can quickly see if the reactants are being converted into a new compound.[3]
Q3: My TLC plate shows the disappearance of my starting materials, but I see multiple new spots. What could be the cause?
The appearance of multiple spots on your TLC plate can indicate several possibilities:
-
Side Reactions: In amide coupling reactions, side products can form, such as the formation of a urea byproduct if you are using carbodiimide reagents (e.g., EDC).
-
Impurities: Your starting materials may contain impurities that are also reacting.
-
Degradation: One of your reagents or the product itself might be degrading under the reaction conditions.
To identify the different species, more advanced analytical techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) are recommended.[4]
Q4: How can I obtain quantitative data on the progress of my reaction?
For quantitative analysis, High-Performance Liquid Chromatography (HPLC) is the preferred method. By creating a standard curve for your starting materials and product, you can determine their concentrations in the reaction mixture over time. This allows you to calculate the reaction rate and the final yield. Both Reverse-Phase (RP-HPLC) and Size-Exclusion (SEC-HPLC) can be effective depending on the properties of your molecules.[5]
Q5: How can I confirm the identity of my final conjugated product?
Liquid Chromatography-Mass Spectrometry (LC-MS) is the most definitive technique for confirming the identity of your product.[6] It provides the molecular weight of the compound, which should match the expected mass of your final conjugate. The expected mass is the sum of the molecular weights of your initial molecule and the this compound linker, minus the mass of a water molecule (18.02 Da) lost during the amide bond formation.
Q6: What changes should I look for in an NMR spectrum to confirm the success of my reactions?
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information.
-
For Amide Coupling: In a ¹H NMR spectrum, the formation of an amide bond is confirmed by the appearance of a new amide N-H proton signal, which typically appears in the range of 5.5-8.5 ppm. You will also observe shifts in the signals of protons adjacent to the newly formed amide bond.[4] In a ¹³C NMR spectrum, a new carbonyl signal in the amide region (around 160-180 ppm) indicates a successful reaction.[4]
-
For Boc Deprotection: The most obvious change in a ¹H NMR spectrum will be the disappearance of the large singlet peak corresponding to the nine protons of the tert-butyl group of the Boc protector, which is typically found around 1.4 ppm.
Troubleshooting Guide
| Issue | Possible Causes | Monitoring & Solutions |
| Reaction Stalled (No change in TLC or HPLC) | 1. Inactive Coupling Reagent: The coupling reagent (e.g., EDC, HATU) may have degraded. 2. Poor Quality Solvents/Reagents: Presence of water or other impurities. 3. Insufficient Temperature: The reaction may require mild heating. 4. Steric Hindrance: The amine or carboxylic acid may be sterically hindered. | Monitoring: Take time points for HPLC or LC-MS analysis to confirm the lack of product formation.[4] Solutions: - Use a fresh batch of coupling reagent. - Ensure all solvents are anhydrous. - Gently warm the reaction mixture (e.g., to 40°C). - Try a different, more powerful coupling reagent or consider a longer reaction time. |
| Multiple Products Observed by LC-MS | 1. Side Reactions: Formation of urea byproducts or O-acylation if hydroxyl groups are present. 2. Di-acylation: If your starting amine has multiple amine groups, the linker may react at more than one site. 3. Incomplete Boc Deprotection: A mix of protected and deprotected product. | Monitoring: Use LC-MS to identify the molecular weights of the different species.[6] Solutions: - Optimize the stoichiometry of your reagents. - Use a protecting group strategy for other reactive functional groups. - For Boc deprotection, ensure sufficient reaction time and an adequate concentration of acid.[7] |
| Low Yield of Final Product | 1. Incomplete Reaction: The reaction may not have gone to completion. 2. Product Degradation: The product may be unstable under the reaction or workup conditions. 3. Purification Issues: Loss of product during chromatography or extraction. | Monitoring: Use HPLC to quantify the amount of product formed before and after purification. Solutions: - Allow the reaction to run for a longer period. - Adjust the pH or temperature of the workup steps. - Optimize your purification protocol (e.g., change the solvent system for chromatography). |
| Boc Group Unintentionally Removed | 1. Acidic Conditions: The Boc group is sensitive to acid.[7] Accidental exposure to acidic conditions during workup or purification can cause premature deprotection. | Monitoring: Check the mass of your product by LC-MS. If the mass is 100.11 Da lower than expected, the Boc group has been lost. Solutions: - Ensure all workup and purification steps are performed under neutral or basic conditions. - If using RP-HPLC with TFA, be aware that this can cause Boc deprotection.[8] Consider using a different mobile phase additive if possible. |
Experimental Protocols
Thin-Layer Chromatography (TLC) for Monitoring Amide Coupling
-
Materials: TLC plates (silica gel), developing chamber, appropriate solvent system (e.g., a mixture of ethyl acetate and hexanes, or dichloromethane and methanol), UV lamp or a chemical stain (e.g., potassium permanganate or ninhydrin).
-
Procedure:
-
Spotting: On the starting line of the TLC plate, apply a small spot of your amine starting material, a spot of the this compound, and a co-spot (both starting materials in the same spot). Using a capillary tube, take a small aliquot from your reaction mixture and spot it in a separate lane.[3]
-
Development: Place the TLC plate in a developing chamber containing the chosen solvent system. Ensure the solvent level is below the starting line.[4]
-
Visualization: Once the solvent front has moved up the plate, remove it, let it dry, and visualize the spots under a UV lamp or by using a chemical stain.
-
-
Interpretation: A successful reaction will show the disappearance of the starting material spots in the reaction mixture lane and the appearance of a new spot with a different Rf value.[2]
High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis
-
Instrumentation: An HPLC system equipped with a suitable detector (e.g., UV-Vis or Charged Aerosol Detector). A C18 column is commonly used for reverse-phase chromatography.
-
Mobile Phase: A gradient of two solvents is typically used, for example, Solvent A: Water with 0.1% Trifluoroacetic Acid (TFA) and Solvent B: Acetonitrile with 0.1% TFA.
-
Procedure:
-
Sample Preparation: Dilute a small aliquot of the reaction mixture in the mobile phase.
-
Injection: Inject the prepared sample onto the HPLC column.
-
Data Analysis: Monitor the chromatogram for peaks corresponding to your starting materials and product. The retention times will be different for each compound. By integrating the peak areas, you can determine the relative concentrations of each species. For absolute quantification, a calibration curve with known concentrations of each compound is required.
-
Liquid Chromatography-Mass Spectrometry (LC-MS) for Product Confirmation
-
Instrumentation: An LC system coupled to a mass spectrometer.
-
Procedure: The procedure is similar to HPLC, but the eluent from the chromatography column is directed into the mass spectrometer.
-
Data Analysis: The mass spectrometer will provide the mass-to-charge ratio (m/z) of the molecules in each peak. For your product, you should observe a peak corresponding to the expected molecular weight.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
-
Instrumentation: An NMR spectrometer.
-
Sample Preparation: The purified product is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra.
-
Interpretation:
-
¹H NMR: Look for the characteristic peaks of the PEG linker (a broad signal around 3.6 ppm), the amide proton, and the protons on the carbon atoms adjacent to the newly formed amide bond and the now-exposed amine (after deprotection).[9][10]
-
¹³C NMR: Confirm the presence of the carbonyl carbon of the amide bond.
-
Data Presentation
Table 1: Example TLC Data for an Amide Coupling Reaction
| Compound | Rf Value (30% Ethyl Acetate in Hexanes) |
| Amine Starting Material | 0.20 |
| This compound | 0.45 |
| Amide Product | 0.35 |
Table 2: Example HPLC Retention Times
| Compound | Retention Time (minutes) |
| Amine Starting Material | 5.2 |
| This compound | 12.8 |
| Amide Product | 10.5 |
Table 3: Example ¹H NMR Chemical Shifts
| Proton | Typical Chemical Shift (ppm) |
| Boc group (-C(CH₃)₃) | ~1.4 (singlet, 9H) |
| PEG backbone (-CH₂CH₂O-) | ~3.6 (multiplet) |
| Amide proton (-CONH-) | 5.5 - 8.5 (broad singlet, 1H) |
Visualizations
Caption: Experimental workflow for the synthesis and monitoring of an this compound conjugation.
Caption: Reaction pathway showing the two main steps in utilizing this compound.
References
- 1. Amine Protection / Deprotection [fishersci.co.uk]
- 2. Amide Workup - Biofilm Inhibitor Synthesis [faculty.mercer.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Current LC-MS-based strategies for characterization and quantification of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 8. researchgate.net [researchgate.net]
- 9. How to use NMR to analyze Modification PEG? - Blog [shochem.com]
- 10. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Acid-PEG6-C2-Boc Conjugates
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of Acid-PEG6-C2-Boc conjugates. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation to address common challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a heterobifunctional linker commonly used in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1] PROTACs are novel therapeutic agents that utilize the body's own cellular machinery, specifically the ubiquitin-proteasome system (UPS), to selectively degrade target proteins associated with diseases.[2][3] The this compound linker connects a ligand that binds to the target protein with a ligand that recruits an E3 ubiquitin ligase, thereby facilitating the ubiquitination and subsequent degradation of the target protein.[3][4]
Q2: What are the most common challenges encountered during the purification of this compound and its conjugates?
The purification of PEGylated compounds like this compound conjugates can be challenging due to their amphiphilic nature, which can lead to issues such as:
-
Streaking on normal-phase silica gel chromatography: The high polarity of the PEG chain often results in poor separation and streaking.[5]
-
Co-elution of impurities: Structurally similar impurities, such as isomers or compounds with incomplete PEGylation, can be difficult to separate.
-
Premature deprotection of the Boc group: The tert-butyloxycarbonyl (Boc) protecting group is sensitive to acidic conditions, which are often used in reversed-phase chromatography.[6][7]
-
Low recovery: The amphiphilic nature of the conjugate can lead to adsorption to surfaces or poor solubility in certain solvent systems, resulting in product loss during purification.
Q3: Which purification techniques are most effective for this compound conjugates?
Reversed-phase high-performance liquid chromatography (RP-HPLC) is generally the most effective method for purifying PEGylated compounds and PROTACs.[5][8][9] It offers high resolution and is well-suited for separating molecules based on hydrophobicity. Flash chromatography on silica gel can be used for initial purification, but often requires specialized polar solvent systems.[5][10] For removing smaller impurities, size-exclusion chromatography (SEC) can be a useful orthogonal technique.[5]
Q4: How can I monitor the progress of the purification?
The purification process can be monitored using analytical techniques such as:
-
Thin-Layer Chromatography (TLC): A quick and simple method for tracking the separation of the desired product from impurities during flash chromatography.
-
Analytical High-Performance Liquid Chromatography (HPLC): Provides high-resolution separation and quantification of the components in a mixture. A C18 column with a water/acetonitrile gradient is a common choice.[5][11]
-
Mass Spectrometry (MS): Used to confirm the identity of the purified product by determining its molecular weight.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and can be used to assess the purity of the final product.[5]
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of this compound conjugates.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Multiple spots/peaks on TLC/HPLC of the crude material | - Incomplete reaction- Presence of unreacted starting materials- Formation of side products (e.g., di-PEGylated species)- Hydrolysis of starting materials or product | - Optimize reaction conditions (time, temperature, stoichiometry) to drive the reaction to completion.- Ensure the use of high-purity starting materials.- Employ orthogonal purification strategies (e.g., RP-HPLC followed by SEC) to separate closely related impurities. |
| Streaking or poor separation on silica gel flash chromatography | - The high polarity of the PEG chain leads to strong interaction with the silica stationary phase. | - Use a more polar solvent system, such as a gradient of methanol in dichloromethane or chloroform.[5]- Consider using a more polar stationary phase, like diol-functionalized silica.[8]- Reverse-phase flash chromatography is a suitable alternative.[5] |
| Loss of the Boc protecting group during purification | - Exposure to acidic conditions, particularly in RP-HPLC mobile phases containing trifluoroacetic acid (TFA). | - Use a lower concentration of TFA (e.g., 0.05%) in the mobile phase.- If the compound is highly acid-sensitive, consider using a less acidic modifier like formic acid or ammonium acetate.[]- Promptly neutralize the collected fractions with a mild base (e.g., ammonium bicarbonate) after purification.[6] |
| Low product recovery after purification | - Adsorption of the PEGylated conjugate to glassware or chromatography media.- Poor solubility of the product in the chosen solvent system. | - Silanize glassware to reduce adsorption.- Choose a chromatography resin and solvent system that are optimized for PEGylated compounds.- Ensure complete dissolution of the sample before loading it onto the column. The use of a small amount of a co-solvent like DMSO may be necessary.[1] |
| Unexpected masses observed in mass spectrometry analysis | - Presence of impurities.- Fragmentation of the molecule in the mass spectrometer.- Formation of adducts (e.g., with sodium or potassium). | - Analyze the sample by LC-MS to identify the masses of the impurities.- Use a soft ionization technique, such as electrospray ionization (ESI), to minimize fragmentation.[5]- Look for common adducts in the mass spectrum. |
Experimental Protocols
Protocol 1: Purification by Flash Chromatography (Normal Phase)
This protocol is a general guideline for the initial purification of crude this compound conjugates.
-
Column Packing:
-
Select a silica gel with a particle size of 40-63 µm (230-400 mesh).[10]
-
Dry pack the column with the silica gel.
-
Equilibrate the column with the initial, low-polarity mobile phase (e.g., 100% dichloromethane).
-
-
Sample Preparation and Loading:
-
Dissolve the crude product in a minimal amount of the initial mobile phase or a slightly more polar solvent if necessary for solubility.
-
Adsorb the sample onto a small amount of silica gel and dry it under reduced pressure.
-
Load the dried sample onto the top of the column.
-
-
Elution:
-
Begin elution with a low-polarity mobile phase (e.g., 100% dichloromethane).
-
Gradually increase the polarity of the mobile phase by introducing a polar solvent like methanol. A typical gradient might be from 0% to 20% methanol in dichloromethane.
-
Collect fractions and monitor by TLC.
-
-
Fraction Analysis and Product Recovery:
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified product.
-
Protocol 2: Purification by Reversed-Phase HPLC (RP-HPLC)
This protocol is suitable for the high-resolution purification of this compound conjugates.
-
System Preparation:
-
Sample Preparation:
-
Dissolve the sample in a solvent compatible with the initial mobile phase conditions (e.g., a mixture of water and acetonitrile). A typical concentration is 1-5 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
Chromatographic Separation:
-
Inject the sample onto the column.
-
Run a linear gradient to increase the concentration of Mobile Phase B. A typical gradient might be from 5% to 95% B over 30-60 minutes.
-
Monitor the elution profile using a UV detector, typically at 214 nm and 280 nm.
-
-
Fraction Collection and Product Recovery:
-
Collect fractions corresponding to the peak of the desired product.
-
Confirm the identity and purity of the collected fractions using analytical HPLC and mass spectrometry.
-
Combine the pure fractions and lyophilize to remove the solvents and obtain the purified product as a TFA salt.
-
If the free amine is required, the lyophilized product can be further processed through a neutralization step.[6]
-
Mandatory Visualizations
Experimental Workflow for Purification
Caption: A general workflow for the purification of this compound conjugates.
PROTAC Mechanism of Action: The Ubiquitin-Proteasome Pathway
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. PROTAC: An Effective Targeted Protein Degradation Strategy for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methods to accelerate PROTAC drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Boc-Protected Amino Groups [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. orgsyn.org [orgsyn.org]
- 11. hplc.eu [hplc.eu]
- 13. Purification of naturally occurring peptides by reversed-phase HPLC | Springer Nature Experiments [experiments.springernature.com]
Overcoming steric hindrance in Acid-PEG6-C2-Boc reactions
Welcome to the technical support center for Acid-PEG6-C2-Boc. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize reactions involving this versatile PEG linker. The primary focus is on overcoming steric hindrance, a common challenge in forming amide bonds with this reagent.
Understanding the Challenge: Steric Hindrance
This compound is a heterobifunctional linker featuring a carboxylic acid for coupling and a bulky tert-butyloxycarbonyl (Boc) protected amine.[1] Steric hindrance in this context is a phenomenon where the bulky nature of the Boc group, combined with the flexible polyethylene glycol (PEG) chain, physically obstructs the approach of a nucleophilic amine to the carboxylic acid's activated carbonyl carbon.[2][3] This obstruction can lead to slow reaction rates, incomplete reactions, and low product yields.[2]
Caption: Structure of this compound highlighting sources of steric hindrance.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Q1: I am getting very low to no yield in my amide coupling reaction with this compound. What are the likely causes?
Low or no yield is the most common problem and typically stems from one of the following causes:
-
Insufficient Reactivity of Coupling Reagent: Standard amide coupling reagents like EDC or DCC, even with additives like HOBt, may not be potent enough to overcome the high activation energy barrier imposed by steric crowding.[4]
-
Steric Hindrance: The bulky Boc group and the substrate's own steric properties can physically prevent the nucleophilic amine from attacking the activated carboxylic acid.[2][4]
-
Poor Reaction Conditions: Inadequate solvation of reactants, incorrect choice of base, or suboptimal temperature can significantly slow down or halt the reaction.[3][4]
Caption: A decision tree for troubleshooting low-yield coupling reactions.
Q2: My reaction is proceeding very slowly, even with a strong coupling agent. How can I speed it up?
For kinetically slow reactions due to steric hindrance, consider the following strategies:
-
Increase Reaction Temperature: Elevating the temperature provides the necessary energy to overcome the steric barrier.[4] Gentle heating to 40-50 °C is a good starting point.[2] For particularly stubborn couplings, temperatures up to 80 °C or the use of microwave heating can be highly effective in reducing reaction times.[4]
-
Optimize Solvent: Ensure all reactants are fully dissolved. Use high-boiling point, polar aprotic solvents like N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP), which are excellent for solvating peptide-resin and reagents.[3][4]
-
Extend Reaction Time: Sterically hindered reactions may simply require more time.[2] Monitor the reaction by LC-MS or TLC and allow it to proceed for 24-48 hours if necessary.[2]
Q3: I'm observing significant side products and/or racemization. What can be done to improve selectivity?
Forcing conditions required for hindered couplings can lead to side reactions.[4]
-
To Minimize Side Products: Uronium reagents like HATU or HBTU can sometimes form guanidinium by-products.[4] Using a slight deficit of the coupling reagent relative to the carboxylic acid can minimize this. When possible, avoid excessive heat or unnecessarily long reaction times.
-
To Suppress Racemization: The loss of stereochemical integrity is a risk, especially when coupling amino acid derivatives.[3]
-
Use the Right Base: Employ non-nucleophilic, hindered bases like diisopropylethylamine (DIPEA) or 2,4,6-collidine.[3] Avoid stronger, more nucleophilic bases.
-
Use Additives: Incorporate racemization suppressants like 1-hydroxybenzotriazole (HOBt) or OxymaPure® into the coupling reaction, especially when using carbodiimides.[3]
-
Control Temperature: Running the reaction at a lower temperature can help minimize racemization, though it may slow the reaction rate.[3]
-
Frequently Asked Questions (FAQs)
Q1: What are the most effective coupling reagents for sterically hindered reactions involving this compound?
For sterically hindered couplings, phosphonium (e.g., PyBOP) and uronium/aminium (e.g., HATU, HBTU, COMU) salt-based reagents are generally superior to carbodiimides (e.g., EDC, DCC).[4][5] Reagents like HATU and COMU are known to be highly reactive and effective for challenging couplings.[4]
Comparison of Common Coupling Reagents for Hindered Couplings
| Reagent Class | Examples | Relative Effectiveness | Key Considerations |
| Carbodiimides | EDC, DCC, DIC | Low to Moderate | Often insufficient for hindered substrates.[4] Requires an additive (HOBt, OxymaPure) to improve efficiency and reduce racemization.[3] |
| Phosphonium Salts | PyBOP, PyAOP | High | Highly effective, especially for coupling N-methylated amino acids.[6] |
| Uronium/Aminium Salts | HBTU, HATU, HCTU, COMU | Very High | Generally the most powerful class for hindered couplings.[4] HATU and COMU are often cited for their high reactivity.[4][7] |
Q2: How do I choose the optimal solvent and base for my reaction?
-
Solvent: The ideal solvent should fully dissolve all reactants and facilitate the reaction. For most amide couplings, anhydrous polar aprotic solvents are preferred. DMF and NMP are excellent choices due to their high solvating power.[3][4]
-
Base: A non-nucleophilic, hindered base is crucial. It must be basic enough to deprotonate the amine's ammonium salt but hindered enough to not compete as a nucleophile. Diisopropylethylamine (DIPEA) is the most common and recommended choice.[3][4]
Q3: What is an acyl fluoride, and how can it be used as an alternative strategy?
When even the most powerful coupling reagents fail, converting the carboxylic acid to a more reactive acyl fluoride intermediate is a highly effective strategy.[4] Acyl fluorides are less sterically demanding and highly reactive towards amines.[4] This conversion can be done in situ using reagents like tetramethylfluoroformamidinium hexafluorophosphate (TFFH) before the addition of the amine.[4][7]
Experimental Protocols
Protocol 1: General Amide Coupling with a Hindered Amine using HATU
This protocol describes a general method for coupling this compound to a sterically hindered primary or secondary amine.
Materials:
-
This compound (1.0 eq)
-
Hindered Amine (1.0 - 1.2 eq)
-
HATU (1.0 eq)
-
DIPEA (2.0 eq)
-
Anhydrous DMF
-
Nitrogen or Argon supply
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DMF under an inert atmosphere (N₂ or Ar).
-
Add HATU (1.0 eq) and DIPEA (2.0 eq) to the solution.
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add the sterically hindered amine (1.0-1.2 eq) to the reaction mixture.
-
Stir at room temperature and monitor the reaction's progress using LC-MS or TLC. For hindered reactions, this may take several hours to overnight.[2]
-
If the reaction is slow, consider gentle heating to 40-50 °C.[2]
-
Once complete, perform an aqueous work-up and purify the product using standard techniques like column chromatography or preparative HPLC.
Caption: General workflow for a HATU-mediated amide coupling reaction.
Protocol 2: Overcoming Severe Steric Hindrance via Acyl Fluoride Intermediate
This protocol is for particularly challenging couplings where standard methods have failed.[4]
Materials:
-
This compound (1.0 eq)
-
TFFH (1.05 eq)
-
Anhydrous Pyridine (3.0 eq)
-
Hindered Amine (1.2 eq)
-
Anhydrous Acetonitrile or DMF
-
Nitrogen or Argon supply
Procedure:
-
Under an inert atmosphere, dissolve this compound (1.0 eq) and TFFH (1.05 eq) in anhydrous acetonitrile or DMF.
-
Add anhydrous pyridine (3.0 eq) to the mixture.
-
Stir the reaction at room temperature for 30 minutes to allow for the in situ formation of the acyl fluoride intermediate.
-
Add the hindered amine (1.2 eq) to the reaction mixture.
-
Seal the reaction vessel and heat to 60-80 °C.
-
Monitor the reaction progress by LC-MS or TLC. Reactions are typically complete within 12-24 hours.[4]
-
Upon completion, cool the reaction, perform an appropriate aqueous work-up, and purify the final product.
References
Improving the efficiency of Acid-PEG6-C2-Boc bioconjugation
Welcome to the technical support center for Acid-PEG6-C2-Boc and related carboxylated PEG linkers. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for your bioconjugation experiments. The following information primarily addresses the common challenges associated with coupling the terminal carboxylic acid of the PEG linker to primary amines on biomolecules (e.g., proteins, antibodies, peptides) using carbodiimide chemistry (EDC/NHS).
Frequently Asked Questions (FAQs)
Q1: What is the general principle behind conjugating an "Acid-PEG" linker to a protein?
The process involves activating the terminal carboxylic acid (-COOH) of the PEG linker to make it reactive towards primary amines (-NH₂) on the protein, such as the side chain of lysine residues or the N-terminus. This is typically achieved using a two-step reaction with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[1][2] EDC first activates the carboxyl group, which then reacts with NHS to form a more stable, amine-reactive NHS ester intermediate.[2][3] This intermediate then efficiently reacts with a primary amine on the target biomolecule to form a stable amide bond.[4][5]
Q2: Why is my conjugation efficiency low or non-existent?
Several factors can lead to poor conjugation efficiency. The most common culprits are related to reagent stability, buffer composition, and reaction pH.[6]
-
Inactive Reagents: Both EDC and NHS esters are highly sensitive to moisture.[7][8][9] If the reagents have been improperly stored or handled, they may have hydrolyzed and become inactive. Always use fresh, high-quality reagents and allow them to warm to room temperature before opening to prevent condensation.[7][8][10]
-
Incorrect Buffer: Your reaction buffer must be free of primary amines.[6][8] Buffers like Tris (TBS) or glycine will compete with your target biomolecule for the activated PEG linker, drastically reducing your yield.[8][11]
-
Suboptimal pH: The two main steps of the reaction have different optimal pH ranges. Using a single, non-optimal pH for the entire process can lead to very low efficiency.[12]
Q3: What is the optimal pH for the conjugation reaction?
A two-step pH process is highly recommended for maximal efficiency.[12]
-
Activation Step: The activation of the PEG's carboxylic acid with EDC/NHS is most efficient in a slightly acidic environment, typically pH 4.5 - 6.0 .[12][13] A common buffer for this step is 0.1 M MES (2-(N-morpholino)ethanesulfonic acid).[3][12]
-
Coupling Step: The reaction of the activated NHS-ester-PEG with the primary amines on your biomolecule is most efficient at pH 7.0 - 8.5 .[4][6][12] At this pH, the primary amines are deprotonated and thus more nucleophilic. Phosphate-buffered saline (PBS) at pH 7.2-7.4 is a common choice for this step.[6][12]
Q4: How do I stop (quench) the reaction?
Once the desired reaction time is complete, it is crucial to quench any remaining reactive NHS esters to prevent further, unwanted labeling.[14] This is done by adding a small molecule containing a primary amine. Common quenching agents include Tris, glycine, hydroxylamine, or ethanolamine, typically added to a final concentration of 20-100 mM.[1][11][14]
Q5: My protein is precipitating during the reaction. What could be the cause?
Protein precipitation or aggregation can occur for a few reasons:
-
High Organic Solvent Concentration: Acid-PEG linkers are often first dissolved in an organic solvent like DMSO or DMF.[15][16] If the final concentration of this solvent in your reaction mix is too high (typically >10%), it can denature your protein.[6]
-
Excessive Crosslinking: If the molar ratio of the PEG reagent is too high, or if EDC is not properly quenched in a two-step protocol, it can lead to uncontrolled crosslinking between protein molecules, causing aggregation.[2][11]
Q6: How can I confirm that my protein is successfully PEGylated?
Several analytical techniques can be used to verify the success of your conjugation:[6]
-
SDS-PAGE: PEGylated proteins will exhibit a significant increase in their apparent molecular weight, appearing as a higher band or a smear compared to the unmodified protein.[6]
-
Mass Spectrometry (LC/MS or MALDI-TOF): This is a precise method to confirm the covalent attachment of PEG molecules and can help determine the number of PEG chains attached per protein molecule.[17][18][19]
-
Size-Exclusion Chromatography (SEC): The increased size of the PEGylated protein will cause it to elute earlier from an SEC column compared to the unmodified protein.[6]
Troubleshooting Guide
This guide provides solutions to common problems encountered during the bioconjugation process.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conjugation Yield | 1. Hydrolyzed/Inactive Reagents: EDC or the Acid-PEG linker (after activation) was exposed to moisture.[6][9][10] 2. Amine-Containing Buffer: The reaction buffer (e.g., Tris, glycine) contains primary amines that compete with the target protein.[6][8][11] 3. Suboptimal pH: Reaction pH was too low (< 7.0) for the amine coupling step, leaving amines protonated and unreactive.[6][12] 4. Insufficient Reagent: The molar excess of the PEG reagent was too low.[6][8] | 1. Use a fresh vial of EDC and Acid-PEG linker. Equilibrate to room temperature before opening. Prepare activated PEG solution immediately before use.[7][8] 2. Exchange the protein into an amine-free buffer like PBS or HEPES using dialysis or a desalting column.[8][20] 3. For the coupling step, ensure the pH is between 7.0 and 8.5.[4][12] Consider a two-step reaction where activation is done at pH 4.5-6.0 before adding the protein and raising the pH.[1][12] 4. Increase the molar ratio of PEG-reagent-to-protein. A 5- to 20-fold molar excess is a common starting point.[11] |
| High Polydispersity (Heterogeneous Product) | 1. High Molar Ratio: A large excess of the PEG reagent increases the likelihood of multiple lysine residues reacting.[6] 2. High pH: A higher pH (e.g., > 8.5) increases the reactivity of all available primary amines, leading to a more heterogeneous product.[6][21] | 1. Systematically lower the molar ratio of PEG-to-protein to find the optimal balance. 2. Perform the reaction at a lower pH within the optimal range (e.g., 7.0-7.5) to decrease the overall reaction rate and potentially improve selectivity. |
| Protein Precipitation / Aggregation | 1. High Organic Solvent: The final concentration of DMSO or DMF used to dissolve the PEG reagent was too high (>10%).[6] 2. Excess EDC: In a one-pot reaction, excess EDC can cause protein-protein crosslinking.[2] | 1. Ensure the volume of the organic solvent added does not exceed 10% of the total reaction volume.[8] 2. Use a two-step protocol where the Acid-PEG is activated first, and excess EDC is removed or quenched before adding the protein.[1] |
| High Background in Downstream Assays | 1. Insufficient Purification: Failure to remove all excess, unreacted, or hydrolyzed PEG linker after the conjugation reaction.[11] | 1. Purify the conjugate thoroughly using size-exclusion chromatography (desalting column), dialysis, or HPLC to remove all small-molecule contaminants.[11] |
Reaction Parameters & Reagent Stability
The efficiency and outcome of your conjugation are highly dependent on reaction conditions.
| Parameter | Recommended Condition | Rationale & Notes |
| Activation pH | 4.5 - 6.0 | Maximizes the efficiency of EDC/NHS activation of the carboxylic acid.[12] Use a non-amine, non-carboxylate buffer like MES.[1][3] |
| Coupling pH | 7.0 - 8.5 | Ensures the target primary amines are deprotonated and nucleophilic.[4][16] Higher pH (>8.5) significantly increases the rate of hydrolysis of the activated NHS ester.[12] |
| Reaction Time | 30 minutes - 2 hours (at Room Temp) 2 hours - Overnight (at 4°C) | Longer reaction times do not always improve yield and can increase the chance of hydrolysis or protein degradation.[4][6] |
| Buffers to Use | PBS, HEPES, Bicarbonate, Borate | These buffers are free of competing primary amines.[4][15] |
| Buffers to Avoid | Tris, Glycine, Citrate | Tris and Glycine contain primary amines.[6][8] Citrate contains carboxylates that can be activated by EDC. |
| Quenching Agents | Tris, Glycine, Hydroxylamine | Add to a final concentration of 20-100 mM to stop the reaction by consuming all remaining activated PEG-NHS esters.[11][22] |
NHS Ester Hydrolysis vs. pH
The primary competing reaction is the hydrolysis of the activated NHS ester by water, which becomes more rapid at higher pH values.[4][11]
| pH | Half-life of NHS Ester (at 4°C) |
| 7.0 | ~4-5 hours |
| 8.6 | ~10 minutes |
Data adapted from Thermo Fisher Scientific technical resources.[4]
Visualized Workflows and Mechanisms
Chemical Reaction Pathway
The diagram below illustrates the two-step EDC/NHS activation and subsequent amidation reaction, including the competing hydrolysis side reaction.
Caption: EDC/NHS reaction pathway for bioconjugation.
General Experimental Workflow
This flowchart outlines the key decision and action points for a successful bioconjugation experiment.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 3. Carbodiimide Crosslinker Chemistry: EDC and DCC - Creative Proteomics [creative-proteomics.com]
- 4. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. glenresearch.com [glenresearch.com]
- 6. benchchem.com [benchchem.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. broadpharm.com [broadpharm.com]
- 9. researchgate.net [researchgate.net]
- 10. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. blog.truegeometry.com [blog.truegeometry.com]
- 15. lumiprobe.com [lumiprobe.com]
- 16. interchim.fr [interchim.fr]
- 17. pubs.acs.org [pubs.acs.org]
- 18. walshmedicalmedia.com [walshmedicalmedia.com]
- 19. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 20. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 21. Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ02078F [pubs.rsc.org]
- 22. tools.thermofisher.com [tools.thermofisher.com]
Validation & Comparative
A Comparative Analysis of Acid-PEG6-C2-Boc and Other PEG Linkers in Bioconjugate Development
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of a linker is a critical determinant of the therapeutic success of bioconjugates such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). Polyethylene glycol (PEG) linkers have become indispensable tools due to their ability to enhance solubility, stability, and pharmacokinetic profiles. This guide provides an objective comparison of Acid-PEG6-C2-Boc with other PEG linkers, supported by experimental data, to inform the rational design of next-generation therapeutics.
Introduction to this compound
This compound is a heterobifunctional linker featuring a carboxylic acid at one terminus and a tert-butyloxycarbonyl (Boc)-protected amine at the other, separated by a six-unit PEG chain and a C2 alkyl spacer.[1][][3][4] The Boc protecting group is labile under mild acidic conditions, allowing for the sequential and controlled conjugation of different molecules.[5] The PEG6 chain imparts hydrophilicity, which can improve the solubility and reduce aggregation of the final bioconjugate.[3] This type of linker is particularly relevant for applications requiring acid-sensitive release of a therapeutic payload in the acidic microenvironment of tumors or within endosomes and lysosomes.
Comparison of PEG Linker Properties
The performance of a PEG linker is significantly influenced by its length and cleavability. Below is a comparative overview of key characteristics.
Impact of PEG Chain Length
The length of the PEG chain is a crucial parameter that can be tuned to optimize the properties of a bioconjugate. Longer PEG chains generally improve hydrophilicity and can prolong circulation half-life. However, there is often a trade-off between improved pharmacokinetics and potentially reduced potency due to steric hindrance.
Table 1: Influence of PEG Linker Length on Antibody-Drug Conjugate (ADC) Performance
| Property | Short PEG (e.g., PEG2-PEG4) | Medium PEG (e.g., PEG6-PEG8) | Long PEG (e.g., PEG12-PEG24) |
| Solubility | Moderate improvement | Good improvement | Significant improvement |
| In Vitro Potency (IC50) | Generally higher (lower IC50) | May be slightly reduced | Can be significantly reduced |
| Plasma Half-life | Shorter | Longer | Longest |
| In Vivo Efficacy | Variable, may be limited by rapid clearance | Often improved due to better PK | Often shows the highest efficacy |
Note: The data presented is a synthesis of trends observed across multiple studies. Actual performance is context-dependent.
Table 2: Influence of PEG Linker Length on PROTAC Performance
| Property | Short PEG (e.g., PEG2-PEG4) | Medium PEG (e.g., PEG6-PEG8) | Long PEG (e.g., PEG12+) |
| Ternary Complex Formation | May be optimal or too short, causing steric clash | Can be optimal, balancing flexibility and proximity | May be too long, leading to unproductive binding |
| Degradation Efficacy (DC50) | Highly variable, dependent on target and E3 ligase | Often shows optimal degradation | Potency can decrease if too long |
| Cell Permeability | Generally good | Can be improved | May decrease if MW becomes too large |
Note: The optimal PEG length for PROTACs is highly dependent on the specific target protein and E3 ligase pair and must be determined empirically.[6][7][8][9][10]
Comparison of Cleavable and Non-Cleavable Linkers
The cleavage mechanism of the linker dictates the payload release strategy. Acid-cleavable linkers like this compound are designed for release in acidic environments, while other linkers rely on enzymatic cleavage or are non-cleavable.[11][12][13][14][15][16][17]
Table 3: Comparison of Different Linker Chemistries in ADCs
| Linker Type | Cleavage Mechanism | Plasma Stability | Bystander Effect | Representative Example |
| Acid-Cleavable (e.g., Hydrazone) | Low pH (endosomes/lysosomes) | Variable, can be prone to hydrolysis | Yes (if payload is membrane-permeable) | Gemtuzumab ozogamicin |
| Enzyme-Cleavable (e.g., Val-Cit) | Lysosomal proteases (e.g., Cathepsin B) | Generally high | Yes (if payload is membrane-permeable) | Brentuximab vedotin |
| Non-Cleavable (e.g., Thioether) | Antibody degradation in lysosome | Very high | No | Ado-trastuzumab emtansine (T-DM1) |
Note: Data is compiled from multiple sources for comparative purposes.[18][19][20][]
Experimental Protocols
Detailed methodologies are crucial for the accurate comparison of different PEG linkers.
Protocol 1: In Vitro Plasma Stability Assay
Objective: To assess the stability of an ADC with a given linker in plasma.
Materials:
-
ADC constructs with different linkers
-
Human plasma
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile
-
Internal standard for LC-MS analysis
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of the ADC in an appropriate buffer.
-
Incubate the ADC in human plasma at a final concentration of 100 µg/mL at 37°C.
-
At various time points (e.g., 0, 24, 48, 96, 168 hours), aliquot the plasma samples.
-
Precipitate plasma proteins by adding 3 volumes of cold acetonitrile containing an internal standard.
-
Centrifuge at 12,000 x g for 10 minutes to pellet the precipitated proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the amount of intact ADC remaining.
-
Calculate the percentage of intact ADC at each time point relative to the 0-hour time point.
Protocol 2: Lysosomal Catabolism and Payload Release Assay
Objective: To evaluate the release of the cytotoxic payload from an ADC in a simulated lysosomal environment.
Materials:
-
ADC constructs
-
Lysosomal fraction from rat liver or human cells
-
Lysosomal extraction buffer (e.g., 50 mM sodium acetate, pH 5.0, containing a reducing agent like DTT for certain linkers)
-
LC-MS/MS system
Procedure:
-
Incubate the ADC (e.g., 50 µg/mL) with the lysosomal fraction at 37°C.
-
At specified time points (e.g., 0, 1, 4, 8, 24 hours), stop the reaction by adding an excess of cold acetonitrile.
-
Centrifuge to pellet the protein debris.
-
Analyze the supernatant by LC-MS/MS to identify and quantify the released payload and any linker-payload metabolites.
-
Plot the concentration of the released payload over time to determine the release kinetics.
Visualizing Experimental Workflows and Biological Impact
Graphviz diagrams are provided to illustrate key processes in the evaluation and mechanism of action of bioconjugates.
The choice of linker directly impacts the efficiency of payload delivery, which in turn affects downstream signaling pathways targeted by the drug. For instance, an ADC delivering a kinase inhibitor to a cancer cell overexpressing a receptor tyrosine kinase like HER2 or EGFR will modulate the corresponding signaling cascade.[22][23][24]
The efficiency of payload release, governed by the linker's properties (e.g., acid-sensitivity of this compound), will determine the intracellular concentration of the kinase inhibitor and, consequently, the degree of inhibition of the downstream signaling cascade that drives cell proliferation and survival.[25][26][27][28]
Conclusion
The selection of a PEG linker is a critical, multi-parameter optimization process in the development of bioconjugates. This compound offers the advantages of a hydrophilic spacer for improved physicochemical properties and an acid-cleavable mechanism for targeted payload release. The comparative data presented herein highlights the trade-offs associated with linker length and cleavage chemistry. While longer PEG chains can enhance pharmacokinetic profiles, they may reduce in vitro potency. Similarly, cleavable linkers can enable a bystander effect but may have lower plasma stability compared to non-cleavable counterparts.[11][18] A thorough evaluation using standardized in vitro and in vivo assays is essential to identify the optimal linker for each specific therapeutic application, ultimately leading to the development of safer and more effective bioconjugates.
References
- 1. Frontiers | Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency [frontiersin.org]
- 3. t-Boc-N-amido-PEG6-Acid - CD Bioparticles [cd-bioparticles.net]
- 4. t-Boc-N-amido-PEG6-amine, 1091627-77-8 | BroadPharm [broadpharm.com]
- 5. scispace.com [scispace.com]
- 6. Impact of linker length on the activity of PROTACs - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]
- 7. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. purepeg.com [purepeg.com]
- 13. benchchem.com [benchchem.com]
- 14. Cleavable versus non-cleavable ADC linker chemistry - ProteoGenix [proteogenix.science]
- 15. purepeg.com [purepeg.com]
- 16. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 17. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 18. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 19. benchchem.com [benchchem.com]
- 20. researchgate.net [researchgate.net]
- 22. Novel development strategies and challenges for anti-Her2 antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Antibody drug conjugates targeting HER2: Clinical development in metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 24. The impact of gefitinib on epidermal growth factor receptor signaling pathways in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Differential response to gefitinib of cells expressing normal EGFR and the mutant EGFRvIII - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Enhanced gefitinib‐induced repression of the epidermal growth factor receptor pathway by ataxia telangiectasia‐mutated kinase inhibition in non‐small‐cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Gefitinib and the modulation of the signaling pathways downstream of epidermal growth factor receptor in human liver cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Synergistic interaction between MEK inhibitor and gefitinib in EGFR-TKI-resistant human lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Linker Technologies in Antibody-Drug Conjugates: Non-Cleavable vs. Cleavable Linkers
The selection of a linker is a critical design parameter in the development of Antibody-Drug Conjugates (ADCs), directly influencing their stability, efficacy, and safety profile. This guide provides a detailed comparison between two major classes of linkers: non-cleavable linkers, exemplified by maleimide-based linkers, and cleavable linkers, which are designed to release their payload under specific physiological conditions. While the term "Acid-PEG6-C2-Boc" is more commonly associated with the construction of Proteolysis Targeting Chimeras (PROTACs), this guide will focus on a functionally relevant comparison for ADC development by examining a representative non-cleavable linker against various cleavable linker technologies.
Introduction to ADC Linker Technologies
The linker in an ADC tethers a potent cytotoxic payload to a monoclonal antibody (mAb), which in turn targets a specific antigen on the surface of cancer cells. An ideal linker must be stable in systemic circulation to prevent premature drug release and its associated off-target toxicity, yet allow for efficient payload release at the tumor site. The fundamental difference between non-cleavable and cleavable linkers lies in their mechanism of payload liberation.
Non-Cleavable Linkers: These linkers create a stable bond between the antibody and the payload. The release of the active drug metabolite relies on the complete lysosomal degradation of the antibody-linker-drug conjugate after internalization into the target cell. This process results in the payload being released with a linker remnant and an amino acid from the antibody attached.
Cleavable Linkers: These linkers are designed to be labile in the tumor microenvironment or within the target cell. Cleavage can be triggered by various mechanisms, including acidic pH, high concentrations of specific enzymes, or a reducing environment. This allows for more diverse mechanisms of payload release, which can sometimes result in a "bystander effect," where the released payload can kill neighboring antigen-negative tumor cells.
Comparative Data: Non-Cleavable vs. Cleavable Linkers
The choice between a non-cleavable and a cleavable linker is highly dependent on the specific ADC's properties, including the target antigen, the payload, and the tumor type. The following tables summarize key performance data for different linker types.
| Linker Type | Representative Example | Mechanism of Release | Systemic Stability | Payload Release Location | Bystander Effect |
| Non-Cleavable | Maleimidocaproyl (MC) | Proteolytic degradation of the antibody | High | Intracellular (Lysosome) | No |
| Cleavable | Hydrazone | Acidic pH (pH 5.0-6.5) | Moderate | Endosome/Lysosome | Yes |
| Cleavable | Disulfide | High glutathione concentration | Moderate to High | Intracellular/Tumor Microenvironment | Yes |
| Cleavable | Peptide (e.g., Val-Cit) | Cathepsin B cleavage | High | Intracellular (Lysosome) | Yes |
| Linker Type | ADC Example | Payload | Key Findings |
| Non-Cleavable (Maleimide) | Ado-trastuzumab emtansine (Kadcyla®) | DM1 | High plasma stability and a favorable therapeutic window. |
| Cleavable (Hydrazone) | Gemtuzumab ozogamicin (Mylotarg®) | Calicheamicin | Susceptible to hydrolysis in circulation, leading to some off-target toxicity. |
| Cleavable (Disulfide) | IMGN388 | DM4 | Shows good stability in circulation with efficient payload release in the reducing environment of the cell. |
| Cleavable (Peptide) | Brentuximab vedotin (Adcetris®) | MMAE | Demonstrates high serum stability and specific cleavage by lysosomal proteases. |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of linker performance. Below are representative protocols for key experiments used to characterize ADC linker stability and payload release.
In Vitro Plasma Stability Assay
Objective: To determine the stability of the ADC and quantify premature payload release in plasma.
Methodology:
-
The ADC is incubated in human plasma at 37°C for a specified time course (e.g., 0, 24, 48, 96, 168 hours).
-
At each time point, an aliquot of the plasma sample is taken.
-
The ADC is captured from the plasma using an anti-human IgG antibody conjugated to magnetic beads.
-
The captured ADC is then eluted.
-
The amount of conjugated payload is quantified using techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC) or liquid chromatography-mass spectrometry (LC-MS).
-
The percentage of intact ADC remaining at each time point is calculated relative to the 0-hour time point.
Lysosomal Protease Cleavage Assay (for Peptide Linkers)
Objective: To confirm the specific cleavage of a peptide linker by a target lysosomal enzyme (e.g., Cathepsin B).
Methodology:
-
The ADC is incubated in a reaction buffer (e.g., 50 mM sodium acetate, pH 5.5) containing purified human Cathepsin B at 37°C.
-
A control reaction without the enzyme is run in parallel.
-
Aliquots are taken at various time points (e.g., 0, 1, 4, 8, 24 hours).
-
The reaction is quenched by adding a protease inhibitor or by adjusting the pH.
-
The samples are analyzed by RP-HPLC or LC-MS to monitor the disappearance of the intact ADC and the appearance of the released payload.
Visualization of Linker Mechanisms and Workflows
Diagrams created using Graphviz DOT language provide a clear visual representation of the concepts discussed.
The Impact of PEG Linker Length on PROTAC Efficacy: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals: A Guide to Understanding the Critical Role of the Linker in Targeted Protein Degradation
In the landscape of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) represent a paradigm shift, moving beyond simple inhibition to induce the selective elimination of disease-causing proteins. These heterobifunctional molecules are composed of three key elements: a ligand to engage a target protein of interest (POI), a ligand to recruit an E3 ubiquitin ligase, and a chemical linker that bridges the two. While the choice of ligands is crucial for target specificity, the linker is far from a passive spacer. Its composition and, most notably, its length are critical determinants of a PROTAC's overall performance, influencing the geometry of the ternary complex, degradation efficiency, and cellular permeability.
This guide provides a comparative analysis of PROTACs featuring polyethylene glycol (PEG) linkers of varying lengths, with a specific focus on the performance of PROTACs incorporating a PEG6 unit, such as those synthesized using the Acid-PEG6-C2-Boc linker. We present quantitative data from studies on Bromodomain-containing protein 4 (BRD4)-targeting PROTACs, detail the experimental protocols for their evaluation, and provide visualizations of the underlying biological pathways and experimental workflows.
Quantitative Performance of BRD4-Targeting PROTACs: The Influence of PEG Linker Length
The efficacy of a PROTAC is typically quantified by its ability to induce the degradation of the target protein, measured by the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). Furthermore, the functional consequence of this degradation is assessed by measuring the impact on cell viability (IC50 or GI50), and the molecule's ability to cross the cell membrane is evaluated through permeability assays.
The following tables summarize the in vitro performance of a series of well-characterized BRD4-targeting PROTACs. These PROTACs consist of the BRD4 inhibitor JQ1 as the target-binding ligand and a ligand for the von Hippel-Lindau (VHL) E3 ligase, connected by PEG linkers of varying lengths.[1][2]
Table 1: In Vitro Degradation of BRD4 in MV4-11 Human Leukemia Cells [2]
| PROTAC Linker | DC50 (nM) [a] | Dmax (%) [b] |
| PEG3 | 55 | 85 |
| PEG4 | 20 | 95 |
| PEG5 | 15 | >98 |
| PEG6 | 30 | 92 |
[a] DC50: The concentration of the PROTAC required to degrade 50% of the target protein (BRD4) after a 24-hour treatment. A lower value indicates higher potency.[1] [b] Dmax: The maximum percentage of target protein degradation achieved. A higher value indicates greater efficacy.[1]
Table 2: Cell Permeability and Anti-proliferative Activity of BRD4-Targeting PROTACs [2]
| PROTAC Linker | Permeability (Papp, 10⁻⁶ cm/s) [c] | Anti-proliferative IC50 in MV4-11 cells (nM) |
| PEG3 | 1.8 | 45 |
| PEG4 | 2.5 | 18 |
| PEG5 | 3.2 | 12 |
| PEG6 | 2.8 | 25 |
[c] Papp: Apparent permeability coefficient from the Parallel Artificial Membrane Permeability Assay (PAMPA), an in vitro model for predicting passive intestinal absorption. A higher value indicates better passive diffusion.[2]
The data clearly demonstrates a structure-activity relationship where the linker length is a critical parameter. While a PROTAC with a PEG5 linker shows the highest potency in this series, the PEG6-containing PROTAC still exhibits potent BRD4 degradation and strong anti-proliferative effects.[2] This highlights that an optimal linker length needs to be empirically determined for each target protein and E3 ligase pair, as a linker that is too short can cause steric clashes, while one that is too long may lead to an unstable or unproductive ternary complex.[1]
Experimental Protocols
Detailed and reproducible experimental methodologies are essential for the accurate evaluation and comparison of PROTACs. Below are standard protocols for the key experiments cited in this guide.
Protocol 1: Western Blotting for BRD4 Protein Degradation[3][4]
Objective: To quantify the degradation of a target protein (e.g., BRD4) induced by PROTAC treatment.
-
Cell Culture and Treatment: Seed human cancer cells (e.g., MV4-11 or PC3) in 6-well plates at a density that ensures 70-80% confluency at the time of treatment. Allow the cells to adhere overnight. Treat the cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA protein assay kit.
-
SDS-PAGE and Protein Transfer: Normalize the protein concentration for all samples. Denature equal amounts of protein by boiling in Laemmli sample buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-BRD4) overnight at 4°C. Probe for a loading control protein (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Detection and Analysis: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control signal. Calculate the percentage of protein degradation relative to the vehicle-treated control to determine the DC50 and Dmax values.[3][4]
Protocol 2: Cell Viability Assay (e.g., CellTiter-Glo®)[6]
Objective: To determine the half-maximal inhibitory concentration (IC50) of PROTACs on cell proliferation and viability.
-
Cell Seeding: Seed cancer cells (e.g., MV4-11) into an opaque-walled 96-well plate at an appropriate density (e.g., 5,000 cells/well). Allow the cells to adhere and grow for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the PROTACs in the appropriate cell culture medium. Add the diluted PROTACs to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO2).
-
Measurement: Equilibrate the plate to room temperature. Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions. Measure the luminescence using a plate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control. Plot the percentage of viability against the logarithm of the PROTAC concentration and use a non-linear regression model to determine the IC50 value.[5]
Protocol 3: Parallel Artificial Membrane Permeability Assay (PAMPA)[7]
Objective: To assess the passive permeability of PROTACs across an artificial lipid membrane.
-
Preparation of the Donor Plate: Dissolve the PROTAC in a suitable solvent (e.g., DMSO) to create a stock solution. Dilute the stock solution in a buffer (e.g., PBS at pH 7.4) to the desired final concentration, ensuring the final DMSO concentration is low (<1%). Add the PROTAC solution to the wells of a 96-well donor plate.
-
Preparation of the Acceptor Plate: Coat the filter of a 96-well acceptor plate with a solution of a lipid (e.g., phosphatidylcholine) in a volatile organic solvent (e.g., dodecane). Allow the solvent to evaporate, leaving a lipid layer. Add buffer to the wells of the acceptor plate.
-
Assay Incubation: Carefully place the donor plate on top of the acceptor plate, so the lipid membrane separates the two chambers. Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours).
-
Quantification: After incubation, determine the concentration of the PROTAC in both the donor and acceptor wells using a suitable analytical method, such as LC-MS/MS.
-
Calculation of Permeability Coefficient (Papp): The apparent permeability coefficient is calculated using the concentrations in the donor and acceptor wells and the incubation parameters.
Visualizing the Mechanism and Workflow
To facilitate a deeper understanding of the concepts discussed, the following diagrams, generated using the DOT language for Graphviz, illustrate the PROTAC-mediated protein degradation pathway and a typical experimental workflow.
Caption: PROTAC-mediated protein degradation pathway.
Caption: A typical experimental workflow for PROTAC evaluation.
References
In Vitro Validation of PROTACs: A Comparative Guide to Linker Optimization
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Proteolysis Targeting Chimeras (PROTACs) synthesized with varying polyethylene glycol (PEG) linker lengths, using the Acid-PEG-C2-Boc linker motif as a representative example. We will delve into the critical role of the linker in PROTAC efficacy and provide detailed experimental protocols and supporting data to guide your research.
Proteolysis-targeting chimeras (PROTACs) are a groundbreaking therapeutic modality that co-opts the body's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1][2] These heterobifunctional molecules are composed of a ligand that binds to the target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two elements.[1][3] The linker is a critical determinant of a PROTAC's efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is essential for subsequent ubiquitination and degradation of the target protein.[1][4]
This guide focuses on the in vitro validation of PROTACs, with a particular emphasis on the impact of the PEG linker length on their performance. We will use a hypothetical series of PROTACs targeting Bromodomain-containing protein 4 (BRD4), a well-established cancer target, to illustrate these principles. These PROTACs are conceptualized as being synthesized using linkers from the Acid-PEG-C2-Boc family, which are commonly used in PROTAC development.[5][6][7]
The Decisive Role of the Linker in PROTAC Efficacy
The linker in a PROTAC molecule is far from a passive spacer. Its composition, length, and flexibility are critical parameters that must be optimized to facilitate the formation of a stable and productive ternary complex.[1][4] An optimal linker length correctly orients the E3 ligase to effectively ubiquitinate the target protein, marking it for degradation by the proteasome.[8]
Several key parameters are influenced by the linker's properties:
-
Ternary Complex Formation: A linker that is too short can cause steric clashes, preventing the complex from forming. Conversely, a linker that is too long may lead to an unstable or non-productive complex due to high conformational flexibility.[8]
-
Degradation Efficacy: The stability of the ternary complex directly correlates with the efficiency of target protein degradation. This is quantified by the DC50 (the concentration of a PROTAC that results in 50% degradation of the target protein) and the Dmax (the maximum percentage of protein degradation achieved).[2][8]
-
Physicochemical Properties: PEG linkers are often employed to improve the solubility and cell permeability of PROTACs, which can enhance their pharmacokinetic profiles.[1]
Comparative Analysis of PROTACs with Varying PEG Linker Lengths
To illustrate the impact of linker length on PROTAC performance, the following table summarizes key in vitro data for a comparative series of BRD4-targeting PROTACs. These PROTACs are assumed to be constructed with the same BRD4 and E3 ligase ligands but differ in the length of the PEG linker.
| PROTAC Compound | Linker Composition | DC50 (nM) [a] | Dmax (%) [b] | Cell Permeability (PAMPA, Pe x 10⁻⁶ cm/s) [c] |
| PROTAC-1 | Acid-PEG2-C2-Boc derived | 150 | 85 | 1.8 |
| PROTAC-2 | Acid-PEG4-C2-Boc derived | 25 | >95 | 2.5 |
| PROTAC-3 | Acid-PEG6-C2-Boc derived | 80 | 90 | 2.2 |
| PROTAC-4 | Acid-PEG8-C2-Boc derived | 200 | 75 | 1.5 |
Data Footnotes: [a] DC50: The concentration of the PROTAC required to degrade 50% of the target protein (BRD4) in a relevant cancer cell line (e.g., MV4-11) after a 24-hour treatment. A lower DC50 value indicates higher potency.[8] [b] Dmax: The maximum percentage of target protein degradation achieved. A higher Dmax value indicates greater efficacy.[8] [c] Cell Permeability: Assessed using a Parallel Artificial Membrane Permeability Assay (PAMPA). Higher values indicate better potential for crossing cell membranes.
As the data illustrates, a clear structure-activity relationship (SAR) is observed. The PROTAC with the PEG4 linker (PROTAC-2) demonstrates the optimal balance of potency and efficacy, with the lowest DC50 and highest Dmax. This highlights the non-linear relationship between linker length and degradation efficiency, emphasizing the need for empirical optimization for each PROTAC system.[3]
Visualizing the PROTAC Mechanism and Experimental Workflow
To better understand the underlying biological processes and the methods used for their evaluation, the following diagrams are provided.
Caption: PROTAC-mediated protein degradation pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
Assessing the Impact of PEGylation on PROTAC Permeability: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of Proteolysis-Targeting Chimeras (PROTACs) represents a paradigm shift in therapeutics, enabling the targeted degradation of disease-causing proteins. However, a significant hurdle in PROTAC development is their characteristically high molecular weight and polar surface area, which often leads to poor cell permeability and limits their therapeutic efficacy.[1] One strategy employed to overcome these limitations is PEGylation—the attachment of polyethylene glycol (PEG) linkers. This guide provides a comparative analysis of how PEGylation impacts PROTAC permeability, supported by experimental data and detailed protocols.
Comparative Analysis of PROTAC Permeability
The effect of PEGylation on PROTAC permeability is not always straightforward. While PEG linkers can improve solubility, their impact on permeability is highly dependent on factors like linker length and the overall structure of the PROTAC.[2] Shorter PEG linkers are often associated with better permeability.
A study on VH032-based PROTACs demonstrated a clear trend where increasing the number of PEG units in the linker led to a decrease in permeability as measured by a Parallel Artificial Membrane Permeability Assay (PAMPA). For instance, a PROTAC with a 2-unit PEG linker was 20-fold more permeable than its counterpart with a 3-unit PEG linker.[3][4]
Conversely, another study found that a PROTAC with a PEG linker (PROTAC 1) exhibited higher passive permeability in a PAMPA assay compared to a similar PROTAC with an alkyl linker (PROTAC 3).[5] This suggests that the flexibility and potential for intramolecular hydrogen bonding of PEG linkers can sometimes contribute favorably to permeability by allowing the molecule to adopt a more compact, "chameleonic" conformation that shields polar groups within a lipid membrane environment.[6][7]
Below is a summary of quantitative data from published studies comparing the permeability of PROTACs with varying PEG linker lengths.
| PROTAC Series | Linker Composition | Apparent Permeability (Pₑ) (x 10⁻⁶ cm/s) | Key Finding |
| MZ Series | 2-unit PEG | 0.6 | Shorter PEG linker significantly improves permeability.[3][4] |
| 3-unit PEG | 0.03 | Longer PEG linker leads to a 20-fold decrease in permeability.[3][4] | |
| 4-unit PEG | 0.006 | Further increase in PEG length results in the lowest permeability.[3][4] | |
| MZP Series | 2-unit PEG | ~0.02 | Shorter linker shows higher permeability.[3] |
| 4-unit PEG | ~0.01 | Longer linker shows 2-fold lower permeability.[3] | |
| H-PGDS Series | No PEG (PEG0) | Higher cellular uptake | Absence of PEG linker resulted in greater cellular uptake compared to PEGylated versions.[8] |
| 3-unit PEG (PEG3) | Lower cellular uptake | PEG3 showed lower uptake than PEG0.[8] | |
| 5-unit PEG (PEG5) | Lower cellular uptake | PEG5 showed cellular uptake similar to PEG3.[8] | |
| AR PROTACs | PEG-linker | 1.7 (A2B, Caco-2) | A cereblon ligand-containing PROTAC with a PEG linker showed the best A2B permeability in a Caco-2 assay among the tested series.[9] |
Table 1: Comparative permeability data of PEGylated and non-PEGylated PROTACs. Pₑ values are from PAMPA assays unless otherwise noted. A2B refers to apical-to-basolateral permeability in Caco-2 assays.
Visualizing the PROTAC Mechanism and Experimental Workflow
To better understand the context of these experiments, the following diagrams illustrate the general mechanism of action for a PROTAC and a typical workflow for a permeability assay.
Caption: The PROTAC molecule forms a ternary complex, leading to protein degradation.
Caption: A streamlined workflow for the Parallel Artificial Membrane Permeability Assay.
Experimental Protocols
Accurate assessment of permeability is critical. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput, cell-free method used to predict passive diffusion across a lipid membrane, mimicking the gastrointestinal tract or blood-brain barrier.[10]
This protocol provides a generalized procedure for assessing PROTAC permeability.
-
Preparation of the Lipid Membrane:
-
Preparation of Solutions:
-
Donor Solution: The PROTAC (test compound) is dissolved in a buffer solution (e.g., phosphate-buffered saline, PBS) typically containing a small percentage of DMSO to a final concentration (e.g., 10-500 µM).[11][12]
-
Acceptor Solution: The wells of a 96-well acceptor plate are filled with a buffer solution (e.g., 300 µL of PBS with 5% DMSO).[12]
-
-
Assay Assembly and Incubation:
-
The prepared donor solution (e.g., 200 µL) is added to the wells of the lipid-coated donor plate.[11]
-
The donor plate is carefully placed on top of the acceptor plate, creating a "sandwich". The filter bottom of the donor wells makes contact with the acceptor solution.
-
The assembled plate is incubated at room temperature for a defined period, typically ranging from 5 to 18 hours.[10][11]
-
-
Quantification and Analysis:
-
After incubation, the donor and acceptor plates are separated.
-
The concentration of the PROTAC in both the donor and acceptor wells is quantified, most commonly using LC-MS/MS (Liquid Chromatography-Mass Spectrometry).[13][14]
-
The apparent permeability coefficient (Papp or Pₑ), in cm/s, is calculated using the following equation:
Papp = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - ([C_A] / [C_eq]))
Where:
-
V_D = Volume of donor well
-
V_A = Volume of acceptor well
-
A = Area of the membrane
-
t = Incubation time
-
[C_A] = Compound concentration in the acceptor well
-
[C_eq] = Equilibrium concentration
-
-
Conclusion
PEGylation is a viable but nuanced strategy for modulating the physicochemical properties of PROTACs. The experimental evidence suggests that while PEG linkers can be beneficial, linker length is a critical optimization parameter. Shorter PEG linkers generally correlate with higher passive permeability. However, the inherent flexibility of PEG chains may also allow PROTACs to adopt conformations that shield polar surfaces, a "chameleonic" effect that can facilitate membrane passage.[7] Therefore, a balance must be struck between improving solubility and maintaining a molecular profile conducive to cell permeability. High-throughput assays like PAMPA are invaluable tools in the early stages of drug discovery to efficiently screen and guide the design of PROTACs with optimal cell permeability and, ultimately, greater therapeutic potential.
References
- 1. Frontiers | From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation [frontiersin.org]
- 2. tandfonline.com [tandfonline.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Understanding and Improving the Membrane Permeability of VH032-Based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Novel Design Strategies to Enhance the Efficiency of Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Correlation between Membrane Permeability and the Intracellular Degradation Activity of Proteolysis-Targeting Chimeras [jstage.jst.go.jp]
- 9. Systematic Investigation of the Permeability of Androgen Receptor PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 11. bioassaysys.com [bioassaysys.com]
- 12. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 13. PAMPA | Evotec [evotec.com]
- 14. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
Validating Ternary Complex Formation with Acid-PEG6-C2-Boc PROTACs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The successful design and optimization of Proteolysis Targeting Chimeras (PROTACs) hinge on the efficient formation of a stable ternary complex between the target protein, the PROTAC molecule, and an E3 ubiquitin ligase. This guide provides a comprehensive comparison of key experimental methodologies for validating the formation of this critical complex, with a focus on PROTACs incorporating an Acid-PEG6-C2-Boc linker. While specific public domain data for PROTACs with this exact linker is limited, this guide utilizes data from well-characterized PROTACs with similar polyethylene glycol (PEG)-based linkers to offer a robust comparative framework for researchers.
The Central Role of the Ternary Complex
PROTACs function by inducing proximity between a target protein and an E3 ligase, leading to the ubiquitination and subsequent degradation of the target.[1] The linker connecting the target-binding and E3 ligase-binding moieties of the PROTAC is a critical determinant of the stability and geometry of the resulting ternary complex, which in turn dictates the efficiency of protein degradation.[2] The this compound linker, with its acidic terminus, PEG6 spacer, and Boc-protected amine, offers a unique combination of properties, including potential for specific interactions and modulation of physicochemical characteristics.
Comparative Analysis of Validation Assays
Validating the formation and characterizing the properties of the ternary complex is paramount. Several biophysical and cell-based assays are routinely employed for this purpose. Below is a comparison of the most common techniques, using data from well-characterized PROTACs with PEG-based linkers as a benchmark.
Data Presentation: Quantitative Comparison of Ternary Complex Validation Assays
| Assay | Key Parameters Measured | Typical Values for PEG-linked PROTACs (e.g., MZ1) | Advantages | Limitations |
| Surface Plasmon Resonance (SPR) | Binding Affinity (KD) of binary and ternary complexes, Association (kon) and Dissociation (koff) rates, Cooperativity (α) | Ternary KD: ~1-100 nM; α: >1 (positive cooperativity)[3][4] | Real-time, label-free kinetics, high sensitivity, allows for cooperativity calculation.[4] | Requires protein immobilization which may affect activity, potential for mass transport limitations. |
| Isothermal Titration Calorimetry (ITC) | Binding Affinity (KD), Stoichiometry (n), Enthalpy (ΔH), Entropy (ΔS) | Ternary KD: ~1-100 nM[5] | Gold standard for thermodynamics, label-free, in-solution measurement.[5] | Requires large amounts of pure protein, lower throughput, sensitive to buffer mismatches. |
| NanoBRET™/HiBiT Ternary Complex Assay | Ternary Complex Formation in live cells (EC50), Real-time kinetics | EC50: ~1-100 nM | Live-cell measurements, high throughput, reflects cellular environment. | Requires genetic modification of cells, potential for steric hindrance from tags. |
Signaling Pathways and Experimental Workflows
To visualize the underlying biological processes and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.
Caption: PROTAC-mediated protein degradation pathway.
Caption: SPR experimental workflow for ternary complex validation.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to enable researchers to design and execute their validation studies.
Surface Plasmon Resonance (SPR)
SPR is a powerful technique for measuring the kinetics and affinity of molecular interactions in real-time without the need for labels.[4]
Objective: To determine the binding affinities and kinetics of the PROTAC to the E3 ligase (binary interaction) and the PROTAC-target protein complex to the E3 ligase (ternary interaction), and to calculate cooperativity.
Methodology:
-
Immobilization: Covalently immobilize the purified E3 ligase (e.g., VHL or Cereblon complex) onto a sensor chip surface.
-
Binary Interaction Analysis:
-
Prepare a series of concentrations of the this compound PROTAC in a suitable running buffer.
-
Inject the PROTAC solutions over the immobilized E3 ligase surface and a reference surface.
-
Monitor the binding response in real-time.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate (kon), dissociation rate (koff), and equilibrium dissociation constant (KD).[3]
-
-
Ternary Interaction Analysis:
-
Prepare a series of concentrations of the this compound PROTAC.
-
For each PROTAC concentration, add a constant, saturating concentration of the purified target protein.
-
Inject these pre-incubated solutions over the immobilized E3 ligase and reference surfaces.
-
Monitor the binding response and fit the data to determine the ternary KD, kon, and koff.[3]
-
-
Cooperativity Calculation:
-
Cooperativity (α) is calculated as the ratio of the binary KD to the ternary KD (α = KD_binary / KD_ternary). An α value greater than 1 indicates positive cooperativity, meaning the binding of the target protein enhances the affinity of the PROTAC for the E3 ligase.[4]
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of the interaction.[5]
Objective: To determine the binding affinity (KD), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS) of the ternary complex formation.
Methodology:
-
Sample Preparation:
-
Dialyze the purified E3 ligase and target protein into the same buffer to minimize heat of dilution effects.
-
Dissolve the this compound PROTAC in the same dialysis buffer.
-
-
Titration:
-
Fill the ITC sample cell with the E3 ligase.
-
Fill the injection syringe with a solution of the PROTAC and a saturating concentration of the target protein.
-
Perform a series of injections of the PROTAC-target protein solution into the E3 ligase solution while monitoring the heat changes.
-
-
Data Analysis:
-
Integrate the heat pulses and fit the data to a suitable binding model to determine the KD, n, and ΔH. The change in entropy (ΔS) can then be calculated.
-
NanoBRET™/HiBiT Ternary Complex Assay
This is a live-cell, bioluminescence resonance energy transfer (BRET)-based assay that measures the proximity of two proteins within a cell.
Objective: To quantify the formation of the ternary complex in a cellular environment and determine the potency (EC50) of the PROTAC in inducing this interaction.
Methodology:
-
Cell Line Generation:
-
Create a stable cell line expressing the target protein fused to a NanoLuc® luciferase fragment (e.g., HiBiT) and the E3 ligase fused to a fluorescent acceptor (e.g., HaloTag®).
-
-
Assay Procedure:
-
Plate the engineered cells in a multi-well plate.
-
Add the HaloTag® ligand to label the E3 ligase.
-
Treat the cells with a serial dilution of the this compound PROTAC.
-
Add the NanoLuc® substrate.
-
-
Signal Detection and Analysis:
-
Measure the luminescence at two wavelengths (donor and acceptor emission).
-
Calculate the BRET ratio (acceptor emission / donor emission).
-
Plot the BRET ratio against the PROTAC concentration and fit the data to a dose-response curve to determine the EC50 of ternary complex formation.
-
Conclusion
Validating the formation of the ternary complex is a critical step in the development of effective PROTACs. The choice of assay depends on the specific questions being addressed. Biophysical techniques like SPR and ITC provide detailed kinetic and thermodynamic information on the purified components, which is invaluable for understanding the molecular interactions and guiding structure-activity relationship (SAR) studies.[3][5] Cellular assays such as NanoBRET are essential for confirming that the PROTAC can effectively induce the formation of the ternary complex within the complex environment of a living cell. By employing a combination of these methodologies, researchers can gain a comprehensive understanding of the performance of their this compound PROTACs and make informed decisions to advance their drug discovery programs.
References
- 1. researchgate.net [researchgate.net]
- 2. biorxiv.org [biorxiv.org]
- 3. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Affinity and cooperativity modulate ternary complex formation to drive targeted protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Characterization of Antibody-Drug Conjugates Featuring Acid-PEG6-C2-Boc
For researchers and professionals in drug development, the meticulous characterization of antibody-drug conjugates (ADCs) is paramount to ensuring their safety, efficacy, and stability. The linker, which connects the antibody to the cytotoxic payload, is a critical component influencing the ADC's therapeutic index. This guide provides a comparative analysis of ADCs synthesized with Acid-PEG6-C2-Boc, a hydrophilic, cleavable linker, against other common linker technologies. We present supporting experimental data and detailed protocols for key characterization assays.
The this compound linker is a heterobifunctional molecule featuring a polyethylene glycol (PEG) chain of six units.[1] The PEG component is designed to enhance the hydrophilicity of the ADC, which can improve its pharmacokinetic profile and reduce aggregation, particularly when conjugated with hydrophobic drugs.[2][3][4] The terminal carboxylic acid group allows for conjugation to the antibody, while the Boc-protected amine provides a handle for attaching the drug payload following deprotection.[5] This design allows for a controlled and sequential conjugation process.
Comparative Performance of ADC Linkers
The choice of linker technology dictates the stability of the ADC in circulation and the mechanism of payload release at the tumor site.[6] Linkers are broadly classified as cleavable or non-cleavable. This compound falls into the cleavable category, designed for payload release in the acidic environment of endosomes and lysosomes.[][8]
Below is a comparative summary of key performance attributes for different linker types.
Table 1: Comparative Analysis of ADC Linker Technologies
| Linker Type | Example Linker | Cleavage Mechanism | Plasma Stability | Payload Release | Key Advantages | Key Disadvantages |
| PEGylated Acid-Labile | This compound | pH-sensitive (Hydrazone-like) | Moderate to High | Intracellular (Endosome/Lysosome) | Improved hydrophilicity & PK profile; controlled release.[3][5] | Potential for premature release in circulation if linker is too labile.[] |
| Peptide-Based | Val-Cit-PABC | Enzymatic (Cathepsin B) | High | Intracellular (Lysosome) | High plasma stability; specific release in tumor cells.[][10] | Efficacy depends on protease levels in the tumor. |
| Disulfide-Based | SPDB | Reductive (Glutathione) | Moderate | Intracellular (Cytosol) | Rapid intracellular release.[][11] | Potential for instability in the bloodstream due to reducing agents. |
| Non-Cleavable | SMCC | Proteolytic Degradation | Very High | Intracellular (Lysosome) | Maximum stability in circulation, reducing off-target toxicity.[] | Payload-linker-amino acid catabolite must remain active. |
Key Experimental Characterizations and Protocols
The comprehensive characterization of an ADC is essential to ensure product quality, consistency, and to understand its structure-activity relationship.[12] This involves a suite of analytical techniques to assess critical quality attributes (CQAs).
Drug-to-Antibody Ratio (DAR) Determination
The DAR is a critical parameter that directly impacts the ADC's efficacy and safety.[] An optimal DAR delivers sufficient payload without compromising the antibody's properties or causing excessive toxicity.
Experimental Protocol: DAR Analysis by Hydrophobic Interaction Chromatography (HIC)
-
Instrumentation: HPLC system with a HIC column (e.g., TSKgel Butyl-NPR).
-
Mobile Phase A: 1.5 M Ammonium Sulfate in 25 mM Sodium Phosphate, pH 7.0.
-
Mobile Phase B: 25 mM Sodium Phosphate, pH 7.0, with 20% (v/v) Isopropanol.
-
Procedure: a. Equilibrate the column with a high concentration of Mobile Phase A. b. Inject approximately 25-50 µg of the ADC sample. c. Elute the ADC species using a linear gradient from high salt (Mobile Phase A) to low salt (Mobile Phase B). Species with higher DAR are more hydrophobic and will elute later. d. Monitor the elution profile at 280 nm.
-
Data Analysis: The average DAR is calculated from the relative peak area of each species (DAR0, DAR2, DAR4, etc.), weighted by its drug load.[14]
Table 2: Representative DAR Distribution Data
| Linker Type | Average DAR | % DAR 0 | % DAR 2 | % DAR 4 | % DAR 6 | % DAR 8 |
| PEGylated (e.g., Acid-PEG6) | 3.8 | 5 | 25 | 45 | 20 | 5 |
| Non-PEGylated (e.g., SMCC) | 3.6 | 8 | 30 | 42 | 16 | 4 |
Note: Data is representative. Actual distribution depends on the conjugation method (e.g., cysteine vs. lysine).
In Vitro Plasma Stability
ADC stability in circulation is crucial to minimize premature payload release and associated off-target toxicity.[15][16] Plasma stability assays evaluate the integrity of the ADC over time in a physiologically relevant matrix.[17]
Experimental Protocol: Plasma Stability Assay
-
Preparation: Incubate the ADC (e.g., at 1 mg/mL) in human or mouse plasma at 37°C. Include a buffer control.
-
Time Points: Collect aliquots at specified intervals (e.g., 0, 24, 48, 96, and 168 hours).
-
Sample Processing: Isolate the ADC from plasma using an affinity capture method, such as Protein A magnetic beads.
-
Analysis: Analyze the captured ADC by LC-MS or HIC to determine the average DAR at each time point.[15] A decrease in the average DAR signifies drug deconjugation.
Table 3: Comparative Plasma Stability of ADCs
| Linker Type | ADC Platform | Average DAR at Day 0 | Average DAR at Day 7 (% Remaining) |
| PEGylated Acid-Labile | Cysteine-linked | 3.9 | 3.5 (89.7%) |
| Peptide (Val-Cit) | Cysteine-linked | 4.0 | 3.9 (97.5%) |
| Non-Cleavable (SMCC) | Cysteine-linked | 3.8 | 3.7 (97.4%) |
Note: Data is illustrative. PEGylated acid-labile linkers are generally designed to be stable at physiological pH but may show slight deconjugation over extended periods compared to highly stable linkers like Val-Cit or SMCC.
In Vitro and In Vivo Efficacy
The ultimate goal of an ADC is to selectively kill cancer cells. Efficacy is assessed through in vitro cytotoxicity assays and in vivo tumor growth inhibition studies.[18][19]
Experimental Protocol: In Vitro Cytotoxicity Assay
-
Cell Culture: Plate target cancer cells (antigen-positive) and control cells (antigen-negative) in 96-well plates and allow them to adhere overnight.
-
Treatment: Treat the cells with serial dilutions of the ADC, unconjugated antibody, and free drug for a specified duration (e.g., 96 hours).
-
Viability Assessment: Measure cell viability using a colorimetric assay (e.g., MTT or CellTiter-Glo®).
-
Data Analysis: Plot cell viability against ADC concentration and determine the half-maximal inhibitory concentration (IC50) using a non-linear regression model.[20]
Table 4: Comparative In Vitro and In Vivo Efficacy
| ADC Linker | Target Cell Line | In Vitro IC50 (nM) | In Vivo Tumor Model | Tumor Growth Inhibition (%) |
| This compound | HER2+ (SK-BR-3) | 1.5 | HER2+ Xenograft | 85 |
| Val-Cit-PABC | HER2+ (SK-BR-3) | 0.9 | HER2+ Xenograft | 92 |
| SMCC (Non-Cleavable) | HER2+ (SK-BR-3) | 2.1 | HER2+ Xenograft | 88 |
Note: Data is representative and highly dependent on the antibody, payload, and tumor model used.[21][22]
Conclusion
The characterization of ADCs is a multifaceted process requiring a diverse analytical toolbox to ensure the development of a safe and effective therapeutic. The this compound linker represents a valuable technology that leverages the benefits of PEGylation to enhance the physicochemical properties of ADCs. Its performance, particularly regarding stability and efficacy, must be rigorously compared against established linker platforms like Val-Cit and non-cleavable linkers. The experimental protocols and comparative data provided in this guide offer a framework for researchers to systematically evaluate ADCs incorporating this compound, facilitating the selection of optimal candidates for further preclinical and clinical development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Optimization of a PEGylated Glucuronide-Monomethylauristatin E Linker for Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. benchchem.com [benchchem.com]
- 6. Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. purepeg.com [purepeg.com]
- 10. Advances in ADC Linker Research | AxisPharm [axispharm.com]
- 11. njbio.com [njbio.com]
- 12. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
- 15. benchchem.com [benchchem.com]
- 16. Physical and Chemical Stability Analysis of ADCs - Creative Proteomics [creative-proteomics.com]
- 17. Characterization of the drug-to-antibody ratio distribution for antibody-drug conjugates in plasma/serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Effectiveness of Antibody-Drug Conjugate (ADC): Results of In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. aacrjournals.org [aacrjournals.org]
- 21. researchgate.net [researchgate.net]
- 22. Establishing in vitro-in vivo correlation for antibody drug conjugate efficacy: a PK/PD modeling approach - PubMed [pubmed.ncbi.nlm.nih.gov]
The Great Debate: Benchmarking Acid-PEG6-C2-Boc Against Non-PEG Linkers in PROTACs
A Comparative Guide for Researchers in Targeted Protein Degradation
The judicious selection of a linker is a critical determinant in the success of a Proteolysis Targeting Chimera (PROTAC). This guide provides a comprehensive comparison of the widely utilized PEG-based linker, Acid-PEG6-C2-Boc, against common non-PEG alternatives. By examining their impact on key performance metrics and providing supporting experimental context, this document aims to empower researchers, scientists, and drug development professionals in making informed decisions for their PROTAC design and optimization strategies.
The Central Role of the Linker in PROTAC Efficacy
A PROTAC molecule's architecture consists of three key components: a ligand for the target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects the two.[1][2][] The linker is far from a passive tether; it actively influences the PROTAC's physicochemical properties, cell permeability, and the formation and stability of the crucial ternary complex (POI-PROTAC-E3 ligase), which ultimately dictates the efficiency of protein degradation.[2][4][5]
The ideal linker will orient the POI and E3 ligase in a productive manner to facilitate ubiquitination and subsequent degradation by the proteasome.[1][4][] Key parameters to consider when evaluating a linker include its length, composition, rigidity, and its impact on the overall properties of the PROTAC molecule.[][4][7]
Comparative Analysis: this compound vs. Non-PEG Linkers
This section provides a detailed comparison of the performance characteristics of the flexible, hydrophilic this compound linker and a variety of non-PEG linkers, including alkyl chains and more rigid cyclic structures.
Data Presentation: A Quantitative Overview
The following tables summarize the general impact of different linker types on key PROTAC performance parameters. It is important to note that the optimal linker is highly dependent on the specific target protein and E3 ligase pair, and empirical testing is crucial for identifying the best performer in any given system.[7][8][9]
| Linker Type | Composition | Key Advantages | Potential Disadvantages | Impact on Solubility | Impact on Permeability |
| This compound | Polyethylene Glycol (PEG) | High hydrophilicity, improves aqueous solubility, synthetically tractable.[1][10][11] | Can decrease cell permeability, potential for metabolic instability.[1][12] | Generally Increases | Can Decrease |
| Alkyl Chains | Saturated or unsaturated hydrocarbons | Synthetically accessible, chemically stable, can improve cell permeability due to hydrophobicity.[1] | Can decrease aqueous solubility.[1] | Generally Decreases | Can Increase |
| Piperidine/Piperazine | Cyclic amines | Introduces rigidity, can improve metabolic stability and oral bioavailability.[13] | May be synthetically more challenging than linear linkers. | Variable | Can Increase |
| Triazole-Based | Heterocyclic ring | Metabolically stable, can be synthesized via "click chemistry" for library generation.[1] | Can introduce rigidity that may not be optimal for all ternary complexes. | Variable | Variable |
| Linker Type | Impact on Ternary Complex Formation | Typical DC50 Range | Typical Dmax Range |
| This compound | Flexible nature can allow for multiple binding conformations, potentially aiding in initial complex formation.[14] | Nanomolar to Micromolar | >80% |
| Alkyl Chains | Flexibility can be beneficial, but hydrophobicity may lead to non-specific interactions. | Nanomolar to Micromolar | >80% |
| Piperidine/Piperazine | Rigidity can pre-organize the PROTAC into a bioactive conformation, leading to more stable ternary complexes and higher potency.[8][13] | Picomolar to Nanomolar | >90% |
| Triazole-Based | Can provide new intermolecular interactions that stabilize the ternary complex.[13] | Nanomolar | >90% |
Experimental Protocols: Methodologies for Key Assays
The following are generalized protocols for essential experiments used to characterize and compare PROTACs with different linkers.
Target Protein Degradation Assay (Western Blot)
-
Objective: To quantify the reduction in the level of the target protein following PROTAC treatment.
-
Methodology:
-
Seed cells in appropriate culture plates and allow them to adhere overnight.
-
Treat cells with a serial dilution of the PROTACs (with different linkers) for a specified time (e.g., 24 hours).
-
Lyse the cells and quantify the total protein concentration using a BCA assay.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane and then incubate with a primary antibody specific for the target protein and a loading control (e.g., GAPDH, β-actin).
-
Incubate with a corresponding HRP-conjugated secondary antibody.
-
Visualize the protein bands using a chemiluminescence detection system.
-
Quantify the band intensities to determine the percentage of protein degradation relative to the vehicle-treated control. The DC50 (concentration at which 50% degradation is observed) and Dmax (maximum degradation) can then be calculated.
-
Ternary Complex Formation Assay (e.g., NanoBRET™)
-
Objective: To measure the formation of the ternary complex in live cells.
-
Methodology:
-
Genetically fuse the target protein with NanoLuc® luciferase and the E3 ligase with a HaloTag®.
-
Co-express both fusion proteins in cells.
-
Add the HaloTag® NanoBRET™ ligand, which will bind to the HaloTag®-E3 ligase.
-
Add the NanoLuc® substrate.
-
Treat the cells with the PROTACs being tested.
-
If a ternary complex forms, the NanoLuc® luciferase on the target protein will be in close proximity to the NanoBRET™ ligand on the E3 ligase, resulting in Bioluminescence Resonance Energy Transfer (BRET).
-
Measure the BRET signal using a plate reader. An increased BRET signal indicates ternary complex formation.
-
Cell Viability Assay (e.g., CellTiter-Glo®)
-
Objective: To assess the cytotoxicity of the PROTACs.
-
Methodology:
-
Seed cells in 96-well plates and treat with a range of PROTAC concentrations for a specified period (e.g., 72 hours).
-
Add the CellTiter-Glo® reagent to each well. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is an indicator of cell viability.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Visualizing the Process: Diagrams and Workflows
To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: The mechanism of action of a PROTAC, leading to targeted protein degradation.
Caption: A typical experimental workflow for the evaluation and optimization of PROTACs.
Caption: The interplay between linker properties and PROTAC degradation efficiency.
Conclusion: A Tailored Approach to Linker Selection
The choice between a PEG-based linker like this compound and non-PEG alternatives is not a one-size-fits-all decision. This compound and similar PEG linkers offer the significant advantage of enhancing the aqueous solubility of PROTACs, which is often a major challenge for these large molecules.[1][10][11] However, this hydrophilicity can sometimes come at the cost of reduced cell permeability.
Conversely, non-PEG linkers, such as alkyl chains, can improve cell permeability due to their hydrophobic nature but may negatively impact solubility.[1] More rigid, cyclic linkers like those containing piperidine or piperazine moieties have shown great promise in pre-organizing the PROTAC into a bioactive conformation, leading to enhanced ternary complex stability and improved potency.[8][13]
Ultimately, the optimal linker is a result of a careful balancing act between multiple physicochemical and pharmacological properties.[][5] The systematic evaluation of a diverse library of linkers, encompassing variations in length, composition, and rigidity, is a critical step in the development of a potent and effective PROTAC therapeutic.
References
- 1. precisepeg.com [precisepeg.com]
- 2. The Essential Role of Linkers in PROTACs [axispharm.com]
- 4. PROTAC Linker Design and Optimization - CD ComputaBio [computabio.com]
- 5. precisepeg.com [precisepeg.com]
- 7. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 11. Biopharma PEG Provides PEG derivatives Applied in PROTAC Linker [clinicalresearchnewsonline.com]
- 12. Correlation between Membrane Permeability and the Intracellular Degradation Activity of Proteolysis-Targeting Chimeras [jstage.jst.go.jp]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Acid-PEG6-C2-Boc: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of chemical waste is paramount to ensuring a safe laboratory environment and maintaining regulatory compliance. This document provides detailed, step-by-step guidance for the safe disposal of Acid-PEG6-C2-Boc, a bifunctional linker commonly used in the synthesis of Proteolysis Targeting Chimeras (PROTACs). The procedures outlined below are based on the chemical properties of its constituent functional groups: a carboxylic acid, a polyethylene glycol (PEG) linker, and a tert-butyloxycarbonyl (Boc)-protected amine.
I. Hazard Assessment and Personal Protective Equipment (PPE)
Recommended Personal Protective Equipment (PPE):
| PPE Item | Specification |
| Gloves | Nitrile or other chemically resistant gloves |
| Eye Protection | Safety glasses with side shields or goggles |
| Lab Coat | Standard laboratory coat |
| Respiratory | Not generally required for small quantities handled in a well-ventilated area. Use a fume hood if creating aerosols or handling large quantities. |
II. Waste Segregation and Container Labeling
Proper segregation and labeling of chemical waste are critical to prevent accidental mixing of incompatible substances and to ensure correct disposal by your institution's Environmental Health and Safety (EHS) department.
Waste Stream Classification:
| Waste Type | Description |
| Solid Waste | Unused or expired solid this compound, contaminated personal protective equipment (e.g., gloves, weigh boats), and absorbent materials from spills. |
| Non-Halogenated Organic Solvent Waste | Solutions of this compound in solvents such as DMSO, DMF, or alcohols. |
| Aqueous Waste | Dilute aqueous solutions containing this compound. Due to the PEG component, drain disposal is not recommended.[1] |
Labeling Requirements:
All waste containers must be clearly labeled with the following information:
-
"Hazardous Waste" (or as required by your institution)
-
Full chemical name: "this compound"
-
List of all components in the container, including solvents and their approximate concentrations.
-
Accumulation start date.
-
Principal investigator's name and laboratory location.
III. Step-by-Step Disposal Procedures
The appropriate disposal procedure for this compound depends on the form of the waste. Under no circumstances should this chemical or its solutions be disposed of down the drain.
A. Disposal of Solid this compound Waste
-
Collection: Place solid this compound waste, including contaminated items like weigh paper and gloves, into a designated, properly labeled solid hazardous waste container.
-
Storage: Keep the container sealed when not in use and store it in a designated satellite accumulation area within the laboratory.
-
Disposal: Arrange for pickup by your institution's EHS department for disposal via a licensed hazardous waste contractor.
B. Disposal of this compound in Non-Halogenated Organic Solvents
-
Collection: Carefully pour the solution into a designated, properly labeled non-halogenated organic solvent waste container.
-
Compatibility: Ensure that the solvents are compatible with other contents of the waste container.
-
Storage: Keep the container tightly sealed and stored in a well-ventilated satellite accumulation area, away from sources of ignition.
-
Disposal: Contact your institution's EHS department for collection and disposal.
C. Disposal of this compound in Aqueous Solutions
While polyethylene glycol is biodegradable, it can negatively impact wastewater treatment systems by increasing the biological and chemical oxygen demand.[1] Therefore, drain disposal is not recommended.
-
Collection: Collect aqueous solutions containing this compound in a designated, properly labeled aqueous hazardous waste container.
-
Storage: Store the sealed container in a satellite accumulation area.
-
Disposal: Arrange for pickup and disposal through your institution's EHS department.
IV. Spill Management
In the event of a spill, follow these procedures:
-
Alert Personnel: Notify others in the immediate area of the spill.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the laboratory.
-
Don PPE: Wear appropriate PPE, including gloves, eye protection, and a lab coat.
-
Containment: For small spills, use an absorbent material (e.g., spill pads, vermiculite) to contain and absorb the material.
-
Collection: Carefully collect the absorbent material and any contaminated debris and place it in the solid hazardous waste container.
-
Decontamination: Clean the spill area with an appropriate solvent or soap and water.
-
Disposal: Dispose of all contaminated materials as solid hazardous waste.
-
Reporting: Report the spill to your laboratory supervisor and EHS department as required by your institution's policies.
Visualizing the Disposal Workflow
The following diagrams illustrate the logical flow of the disposal procedures for this compound.
Caption: General workflow for the disposal of this compound waste.
Caption: Step-by-step procedure for managing a spill of this compound.
References
Essential Safety and Operational Guide for Handling Acid-PEG6-C2-Boc
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals working with Acid-PEG6-C2-Boc. The following procedures are designed to ensure the safe handling, storage, and disposal of this compound, minimizing risks and establishing a secure laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
Table 1: Recommended Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale |
| Eye and Face | Chemical splash goggles or safety glasses meeting ANSI Z87.1 standard. A face shield should be worn over safety glasses for splash hazards[2][3]. | Protects against splashes and aerosols that can cause serious eye irritation[1]. |
| Hand | Disposable nitrile or neoprene gloves. Inspect for tears or holes before use and change frequently, especially after direct contact[2]. | Provides a barrier against skin contact, which can cause irritation[1]. |
| Body | A laboratory coat or chemical-resistant gown. A Nomex® lab coat is recommended when handling larger quantities or if there is a fire risk[2]. | Protects skin and personal clothing from contamination. |
| Respiratory | Not generally required for small quantities in a well-ventilated area. Use a NIOSH-approved respirator if creating aerosols or dust[2][3]. | Minimizes inhalation of any airborne particles, although the compound is not expected to be highly volatile. |
| Footwear | Closed-toe and closed-heel shoes that cover the entire foot[2]. | Protects feet from spills. |
Step-by-Step Handling Protocol
Adherence to a strict operational workflow is critical for safety and experimental integrity.
Experimental Workflow for Handling this compound
Caption: Workflow for safe handling of this compound.
Detailed Methodologies:
-
Preparation:
-
Before handling, ensure all recommended PPE is worn correctly.
-
Prepare a designated workspace in a chemical fume hood to ensure adequate ventilation[1].
-
Gather all necessary equipment, including spatulas, weigh boats, vials, and the appropriate solvent.
-
-
Weighing and Dissolving:
-
Weigh the desired amount of this compound in a tared weigh boat inside the fume hood. Avoid generating dust.
-
Carefully transfer the compound to a suitable container for dissolution.
-
Add the desired solvent (e.g., DMSO, DMF, water with sonication if necessary) dropwise to the compound, mixing gently until fully dissolved[4].
-
-
Storage:
Disposal Plan
Proper disposal of chemical waste is crucial to prevent environmental contamination and ensure laboratory safety.
Table 2: Disposal Guidelines for this compound Waste
| Waste Type | Disposal Protocol | Rationale |
| Solid Waste | Collect in a designated, labeled hazardous waste container. The container should be kept closed when not in use. | Prevents accidental exposure and ensures compliance with institutional and local waste disposal regulations. |
| Liquid Waste | Collect all liquid waste containing this compound in a labeled, sealed, and chemical-resistant hazardous waste container. Do not dispose of it down the drain[6]. | Prevents the release of chemical substances into the water system and ensures proper treatment of hazardous chemical waste. |
| Contaminated Items | Dispose of contaminated gloves, weigh boats, and other disposable items in the designated solid hazardous waste container. | Minimizes the spread of chemical contamination within the laboratory. |
Logical Relationship for Waste Disposal Decision Making
Caption: Decision diagram for proper waste disposal.
By adhering to these guidelines, researchers can confidently and safely handle this compound, ensuring both personal safety and the integrity of their experimental outcomes. Always consult your institution's specific safety protocols and the latest Safety Data Sheets for any chemicals used.
References
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 3. PPE for Hazardous Chemicals [canadasafetytraining.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
